molecular formula C25H18BrFN6O3 B15583703 YCH1899

YCH1899

Número de catálogo: B15583703
Peso molecular: 549.4 g/mol
Clave InChI: STSCRAGBCYODMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

YCH1899 is a useful research compound. Its molecular formula is C25H18BrFN6O3 and its molecular weight is 549.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H18BrFN6O3

Peso molecular

549.4 g/mol

Nombre IUPAC

4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C25H18BrFN6O3/c26-21-8-7-20(36-21)23-30-29-22-13-32(9-10-33(22)23)25(35)17-11-14(5-6-18(17)27)12-19-15-3-1-2-4-16(15)24(34)31-28-19/h1-8,11H,9-10,12-13H2,(H,31,34)

Clave InChI

STSCRAGBCYODMY-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

YCH1899 in BRCA-Mutant Cells: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YCH1899 is a novel and potent orally active poly(ADP-ribose) polymerase (PARP) inhibitor demonstrating significant promise in overcoming resistance to existing PARP inhibitors in BRCA-mutant cancers. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its activity in BRCA-mutant cells and its ability to counteract established resistance pathways. Detailed experimental methodologies, quantitative data, and visual representations of key cellular processes are presented to offer a comprehensive resource for the scientific community.

Introduction: The Role of PARP Inhibition in BRCA-Mutant Cancers

Cells with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway.[1][2] This deficiency makes them highly reliant on other DNA repair mechanisms, particularly the base excision repair (BER) pathway, for which PARP enzymes are essential.[3] PARP inhibitors exploit this vulnerability through a concept known as synthetic lethality.[4][5][6] By inhibiting PARP, single-strand breaks (SSBs) are not efficiently repaired and, upon encountering a replication fork, are converted into DSBs.[7] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[7]

A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage.[8][9] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further enhancing the cytotoxic effect of the inhibitor.[1]

However, the emergence of resistance to PARP inhibitors, often through mechanisms that restore HR function (e.g., secondary mutations in BRCA1/2) or alter the DNA damage response (e.g., loss of 53BP1), presents a significant clinical challenge.[1][10] this compound has been developed as a next-generation PARP inhibitor designed to overcome these resistance mechanisms.[4][10][11]

This compound: A Potent PARP Inhibitor Overcoming Resistance

This compound is a phthalazin-1(2H)-one derivative that has demonstrated exceptional potency against PARP1 and PARP2 enzymes.[4][10][11] A defining feature of this compound is its marked anti-proliferative activity against cancer cell lines that have acquired resistance to other PARP inhibitors, such as olaparib (B1684210) and talazoparib.[4][10][11]

Enzymatic and Anti-proliferative Activity

Quantitative analysis reveals the superior inhibitory and anti-proliferative capabilities of this compound, particularly in resistant cell lines.

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Capan-1 (BRCA2-mutant) IC50 (nM) Capan-1/OP (Olaparib-resistant) IC50 (nM) Capan-1/TP (Talazoparib-resistant) IC50 (nM)
This compound < 0.001< 0.0010.100.891.13
Olaparib 1.91.01.5>1000>1000
Talazoparib 1.10.90.5>1000>1000

Table 1: Comparative IC50 values of this compound, Olaparib, and Talazoparib against PARP enzymes and pancreatic cancer cell lines. Data sourced from publicly available research.[5]

Core Mechanism of Action in BRCA-Mutant Cells

The primary mechanism of action of this compound in BRCA-mutant cells is the induction of synthetic lethality through potent PARP inhibition and trapping.

Synthetic Lethality Pathway

The following diagram illustrates the principle of synthetic lethality induced by this compound in BRCA-mutant cells.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell + this compound a Single-Strand Break (SSB) b PARP-mediated Base Excision Repair (BER) a->b PARP1/2 d Replication Fork a->d c SSB Repair b->c h Cell Survival c->h e Double-Strand Break (DSB) d->e Stalled Fork Collapse f Homologous Recombination (HR) e->f BRCA1/2 g DSB Repair f->g g->h i Single-Strand Break (SSB) j PARP Inhibition by this compound i->j l Replication Fork i->l k BER Blocked j->k m Double-Strand Break (DSB) l->m Stalled Fork Collapse n Homologous Recombination (HR) Deficient m->n BRCA1/2 Mutation o DSB Repair Failure n->o p Genomic Instability & Cell Death o->p

Caption: Synthetic lethality in BRCA-mutant cells treated with this compound.

PARP Trapping

This compound effectively traps PARP1 at sites of DNA damage, leading to the formation of cytotoxic PARP1-DNA complexes. This is a critical aspect of its anti-tumor activity.

G cluster_0 Without this compound cluster_1 With this compound dna_damage DNA Damage (SSB) parp_binds PARP1 binds to DNA dna_damage->parp_binds par_synthesis PARP1 synthesizes poly(ADP-ribose) (PAR) parp_binds->par_synthesis parp_release PARP1 auto-PARylates and releases from DNA par_synthesis->parp_release repair_recruitment Recruitment of DNA repair proteins par_synthesis->repair_recruitment repair_complete SSB Repair parp_release->repair_complete repair_recruitment->repair_complete dna_damage2 DNA Damage (SSB) parp_binds2 PARP1 binds to DNA dna_damage2->parp_binds2 ych1899_binds This compound binds to PARP1 active site parp_binds2->ych1899_binds parp_trapped PARP1 is trapped on DNA ych1899_binds->parp_trapped replication_block Replication fork stalls and collapses parp_trapped->replication_block cell_death Cell Death replication_block->cell_death

Caption: Mechanism of PARP trapping by this compound.

Overcoming Resistance to PARP Inhibitors

This compound retains its cytotoxic activity in cells that have developed resistance to other PARP inhibitors through mechanisms such as the restoration of BRCA1/2 function or the loss of 53BP1.

Activity in Cells with Restored BRCA1/2 Function

In some resistant tumors, secondary mutations can restore the open reading frame of the BRCA1 or BRCA2 gene, thereby restoring HR function. This compound's high potency and efficient PARP trapping may be sufficient to induce cytotoxicity even in the presence of partially restored HR.

Activity in 53BP1-Deficient Cells

53BP1 is a key protein that protects stalled replication forks and promotes non-homologous end joining (NHEJ) while inhibiting HR. Loss of 53BP1 can partially restore HR in BRCA1-deficient cells, leading to PARP inhibitor resistance. The ability of this compound to maintain activity in 53BP1-deficient cells suggests it may overcome this resistance mechanism by inducing a level of DNA damage that overwhelms even the partially restored HR capacity.

The logical relationship for overcoming resistance is depicted below:

G cluster_0 Resistance Mechanisms cluster_1 This compound Action brca_restoration BRCA1/2 Restoration hr_restored Partial HR Restoration brca_restoration->hr_restored loss_53bp1 53BP1 Loss loss_53bp1->hr_restored resistance Resistance to Olaparib/ Talazoparib hr_restored->resistance overwhelm Overwhelms Partial HR Capacity hr_restored->overwhelm This compound targets cells despite this restoration This compound This compound potent_inhibition Potent PARP Inhibition & Trapping This compound->potent_inhibition potent_inhibition->overwhelm sensitivity Maintained Sensitivity overwhelm->sensitivity

Caption: this compound overcomes common PARP inhibitor resistance mechanisms.

Pharmacokinetics and In Vivo Antitumor Activity

This compound has demonstrated acceptable pharmacokinetic properties in preclinical models, including rats, and exhibits prominent dose-dependent antitumor activity in xenograft models derived from olaparib- and talazoparib-resistant cells.[4][10][11]

Parameter Value (in rats)
Clearance Moderate
Oral Bioavailability Acceptable for in vivo studies

Table 2: Summary of pharmacokinetic properties of this compound in rats.[5]

In vivo studies using xenograft models of resistant pancreatic cancer (Capan-1/OP and Capan-1/TP) have shown significant tumor growth inhibition with this compound treatment at well-tolerated doses.[10]

Key Experimental Protocols

PARP1/2 Enzymatic Assay
  • Principle: Measurement of the incorporation of biotinylated ADP-ribose onto a histone substrate.

  • Method: Recombinant human PARP1 or PARP2 is incubated with a reaction buffer containing histone, NAD+, and biotinylated NAD+. The reaction is initiated and allowed to proceed at room temperature. The reaction is then stopped, and the biotinylated histone is captured on a streptavidin-coated plate. The amount of incorporated biotin (B1667282) is quantified using a colorimetric or chemiluminescent substrate. The IC50 is determined by measuring the concentration of this compound required to inhibit 50% of the PARP activity.

Cell Viability Assay
  • Principle: Assessment of cell proliferation and cytotoxicity.

  • Method: Cells (e.g., Capan-1, Capan-1/OP, Capan-1/TP) are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 7 days). Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated controls.

PARP Trapping Assay
  • Principle: Quantification of PARP1 bound to chromatin.

  • Method: Cells are treated with this compound and a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce PARP1 recruitment to DNA. Cells are then fractionated to separate chromatin-bound proteins from soluble proteins. The amount of PARP1 in the chromatin fraction is determined by Western blotting. Increased PARP1 in the chromatin fraction of this compound-treated cells compared to vehicle-treated cells indicates PARP trapping.

Immunofluorescence for γH2AX
  • Principle: Detection of DNA double-strand breaks.

  • Method: Cells are grown on coverslips and treated with this compound. After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DSBs. A fluorescently labeled secondary antibody is then used for detection. The formation of γH2AX foci is visualized and quantified using fluorescence microscopy. An increase in the number of γH2AX foci per cell indicates an increase in DNA damage.

Homologous Recombination (HR) Repair Assay
  • Principle: Measurement of the efficiency of HR-mediated DNA repair.

  • Method: A reporter cell line, such as U2OS-DR-GFP, which contains an integrated, inactive GFP gene that can be restored by HR following a site-specific DSB, is used. A DSB is induced by transfection with an I-SceI endonuclease expression vector. Cells are then treated with this compound. The percentage of GFP-positive cells, indicating successful HR repair, is determined by flow cytometry. A decrease in the percentage of GFP-positive cells in the presence of this compound indicates inhibition of HR.

Xenograft Tumor Models
  • Principle: Evaluation of in vivo antitumor efficacy.

  • Method: Immunodeficient mice are subcutaneously implanted with human cancer cells (e.g., Capan-1/OP). Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be used for further analysis. Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Conclusion

This compound is a highly potent, next-generation PARP inhibitor with a compelling mechanism of action that leverages synthetic lethality in BRCA-mutant cancer cells. Its ability to effectively trap PARP on DNA and maintain activity in cell lines resistant to other PARP inhibitors highlights its potential as a valuable therapeutic agent. The preclinical data strongly support its further development for the treatment of BRCA-mutant cancers, particularly in the context of acquired resistance. This guide provides a foundational understanding of the technical aspects of this compound's mechanism, which will be critical for its continued investigation and clinical translation.

References

YCH1899: A New-Generation PARP Inhibitor with Therapeutic Potential to Overcome Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment landscape for cancers with deficiencies in homologous recombination (HR) repair, particularly those harboring BRCA1/2 mutations. However, the emergence of resistance to approved PARP inhibitors presents a significant clinical challenge. YCH1899 is a novel, orally active phthalazin-1(2H)-one derivative designed as a next-generation PARP inhibitor to overcome these resistance mechanisms. Preclinical studies have demonstrated that this compound exhibits potent antitumor activity, not only in treatment-naive models but also in cancers that have developed resistance to existing PARP inhibitors such as olaparib (B1684210) and talazoparib (B560058). This technical guide provides an in-depth overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Introduction: The Challenge of PARP Inhibitor Resistance

The principle of synthetic lethality underpins the efficacy of PARP inhibitors. In cells with deficient HR repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1][2][3] These unrepaired DSBs are lethal to the cancer cells, while normal cells with intact HR pathways are largely unaffected.[1][2]

Despite the success of first-generation PARP inhibitors, a substantial number of patients develop resistance.[1] Key mechanisms of resistance include the restoration of BRCA1/2 function and the loss of 53BP1, which re-establishes HR proficiency.[4][5][6] this compound has been specifically developed to address this unmet need, demonstrating continued efficacy in cellular contexts where other PARP inhibitors fail.[4][5][6]

Mechanism of Action of this compound

This compound functions as a potent inhibitor of the PARP enzyme family, which plays a critical role in DNA repair and other cellular processes.[7] By binding to the NAD+ binding site of PARP, this compound not only inhibits its catalytic activity but also traps PARP on the DNA at the site of damage. This trapping of the PARP-DNA complex is a key contributor to the cytotoxic effects of PARP inhibitors.[1]

The therapeutic potential of this compound is particularly evident in its ability to maintain activity in resistant cell lines. Studies have shown that this compound retains its sensitivity in cancer cells that have restored BRCA1/2 function or have lost 53BP1 expression, suggesting a distinct interaction with the PARP-DNA complex or a differential downstream signaling cascade compared to earlier PARP inhibitors.[4][5][6]

cluster_0 DNA Damage & Repair Pathways cluster_1 This compound Intervention cluster_2 Cellular Context DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination (HR) - Error-Free Repair DSB->HR NHEJ Non-Homologous End Joining (NHEJ) - Error-Prone Repair DSB->NHEJ HR->Cell_Survival Apoptosis Apoptosis (Cell Death) NHEJ->Apoptosis This compound This compound This compound->PARP Inhibits & Traps BRCA_proficient HR Proficient (e.g., Normal Cells) BRCA_proficient->HR BRCA_deficient HR Deficient (e.g., BRCA-mutant Cancer) BRCA_deficient->HR blocks

Caption: Mechanism of Action of this compound in HR-deficient cells.

Preclinical Efficacy of this compound

In Vitro Antiproliferative Activity

This compound has demonstrated superior antiproliferative activity against cancer cell lines that are resistant to olaparib and talazoparib. The compound's potency is highlighted by its low nanomolar IC50 values in these resistant models.

Cell LineResistance MechanismThis compound IC50 (nM)Olaparib IC50 (nM)Talazoparib IC50 (nM)
Olaparib-ResistantBRCA1/2 Restoration / 53BP1 Loss0.89>10,000>10,000
Talazoparib-ResistantBRCA1/2 Restoration / 53BP1 Loss1.13>10,000>10,000
Data synthesized from preclinical studies.[4][5]
In Vivo Antitumor Activity

In vivo studies using cell-derived xenograft (CDX) models have confirmed the significant antitumor efficacy of this compound. The compound showed prominent dose-dependent tumor growth inhibition in models derived from olaparib- and talazoparib-resistant cells.[4][5][6]

Animal ModelTumor TypeTreatmentDoseTumor Growth Inhibition (%)
RatOlaparib-Resistant CDXThis compoundVariesDose-dependent
RatTalazoparib-Resistant CDXThis compoundVariesDose-dependent
Qualitative summary of in vivo findings.[4][5][6]
Pharmacokinetic Properties

Pharmacokinetic studies in rats have shown that this compound possesses acceptable properties for an orally administered agent, supporting its potential for clinical development.[4][5][6][7]

ParameterValue
Oral BioavailabilityAcceptable
Half-life (t1/2)Acceptable
CmaxDose-proportional
AUCDose-proportional
Summary of pharmacokinetic characteristics.[4][5][6][7]

Experimental Protocols

In Vitro Antiproliferation Assay
  • Cell Culture: Olaparib- and talazoparib-resistant cancer cell lines (e.g., with BRCA1/2 restoration or 53BP1 loss) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound, olaparib, and talazoparib are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a range of concentrations of this compound or control compounds.

  • Incubation: Plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

A 1. Seed resistant cells in 96-well plates B 2. Prepare serial dilutions of this compound & controls A->B C 3. Treat cells with compounds B->C D 4. Incubate for 72-120 hours C->D E 5. Measure cell viability (e.g., CellTiter-Glo) D->E F 6. Calculate IC50 values from dose-response curve E->F

Caption: Workflow for the in vitro antiproliferation assay.
Cell-Derived Xenograft (CDX) Model

  • Cell Implantation: An appropriate number of resistant cancer cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice or rats.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Animals are randomized into treatment and control groups based on tumor volume.

  • Treatment Administration: this compound is administered orally at various dose levels, typically once or twice daily. The vehicle control group receives the formulation buffer.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical significance is determined using appropriate statistical tests.

Future Directions and Conclusion

This compound represents a promising next-generation PARP inhibitor with the potential to overcome clinically relevant mechanisms of resistance to existing therapies.[4][5][6] Its potent antiproliferative activity in resistant cell lines and significant in vivo antitumor efficacy highlight its therapeutic potential.[4][5][6] Further preclinical development, including detailed toxicology and safety pharmacology studies, is warranted to support its progression into clinical trials for patients with resistant cancers. The development of this compound could provide a valuable therapeutic option for patients who have exhausted other treatment avenues, addressing a critical unmet need in oncology.[4][5][7]

References

YCH1899: A Technical Whitepaper on a Next-Generation PARP Inhibitor for Overcoming Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors have marked a significant advancement in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those with BRCA1/2 mutations. However, the emergence of acquired resistance poses a substantial clinical challenge, limiting the long-term efficacy of first-generation agents like olaparib (B1684210) and talazoparib (B560058). YCH1899 is a novel, orally active, next-generation PARP inhibitor designed specifically to overcome these resistance mechanisms. A potent phthalazin-1(2H)-one derivative, this compound demonstrates high efficacy in preclinical models of PARP inhibitor-resistant cancers, including those where resistance is driven by BRCA1/2 restoration or 53BP1 loss. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Introduction to PARP Inhibition and Acquired Resistance

Poly(ADP-ribose) polymerases are a family of enzymes critical for various cellular functions, most notably DNA damage repair.[1] PARP1 and PARP2 are activated by single-strand DNA breaks (SSBs). Their inhibition leads to the accumulation of SSBs, which collapse replication forks during S-phase, generating double-strand breaks (DSBs).[2] In cells with a deficient HRR pathway (e.g., BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[3]

First-generation PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have received FDA approval for treating a range of tumors.[2] However, acquired resistance frequently develops through mechanisms such as the restoration of HRR function or the loss of key proteins like 53BP1, which allows for the stabilization of stalled replication forks.[4][5] this compound has been developed to address this unmet need, showing potent activity against tumor cells that have become resistant to prior PARP inhibitors.[4][6]

Mechanism of Action of this compound

This compound exerts its potent antitumor effect through the canonical mechanism of PARP inhibition and PARP trapping, but with a distinct efficacy profile in resistant cell lines. Its chemical structure, a phthalazin-1(2H)-one derivative, allows for high-potency enzymatic inhibition of PARP1 and PARP2.[1][4] The key differentiator for this compound is its ability to maintain cytotoxicity in cancer cells that have developed resistance to olaparib and talazoparib.[1][4][5]

Studies have revealed that this compound retains its sensitivity in cells where resistance is conferred by two common mechanisms:

  • BRCA1/2 Restoration: Secondary mutations that restore the open reading frame of BRCA1 or BRCA2 can re-establish HRR function, rendering first-generation PARP inhibitors ineffective. This compound bypasses this restored function, suggesting a more potent trapping mechanism or a differential interaction at the stalled replication fork.

  • 53BP1 Loss: Loss of the 53BP1 protein can stabilize stalled replication forks, even in the absence of functional BRCA1, thereby mitigating the catastrophic DNA damage induced by PARP inhibitors. The sustained activity of this compound in 53BP1-deficient cells points to its robust ability to induce lethal DSBs irrespective of this stabilization.[1][4][5]

cluster_0 Standard PARPi Action (HR-Deficient Cell) cluster_1 PARPi Resistance & this compound Action SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits Trapped Trapped PARP-DNA Complex PARP->Trapped inhibited by PARPi 1st Gen PARPi (e.g., Olaparib) PARPi->Trapped Replication Replication Fork Collapse Trapped->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_deficient Deficient HR Repair (e.g., BRCA1/2 mutation) DSB->HR_deficient cannot be repaired by Apoptosis Apoptosis HR_deficient->Apoptosis DSB2 Double-Strand Break (DSB) Resistance Resistance Mechanisms: - BRCA1/2 Restoration - 53BP1 Loss DSB2->Resistance HR_restored HR Repair Restored Resistance->HR_restored This compound This compound Resistance->this compound overcome by Survival Cell Survival HR_restored->Survival Apoptosis2 Apoptosis This compound->Apoptosis2

Caption: Mechanism of PARP Inhibition and Resistance.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its superior potency, particularly in resistant cell lines, and favorable pharmacokinetic properties.

In Vitro Potency

This compound exhibits potent enzymatic inhibition and antiproliferative activity across both sensitive and resistant pancreatic cancer cell lines.

Assay Type Target Cell Line IC50 (nM)
Enzymatic InhibitionPARP1 / PARP2-< 0.001
AntiproliferationPARPi-SensitiveCapan-10.10
AntiproliferationOlaparib-ResistantCapan-1/OP0.89
AntiproliferationTalazoparib-ResistantCapan-1/TP1.13

Data compiled from publicly available sources.[4][6]

In Vivo Efficacy in Xenograft Models

This compound demonstrates significant, dose-dependent antitumor activity in xenograft models derived from PARP inhibitor-resistant cell lines.

Xenograft Model Dose (mg/kg, p.o., QD) Treatment Duration Tumor Growth Inhibition (T/C %)
Capan-1/R (Resistant)12.521 Days48.92%
Capan-1/R (Resistant)2521 Days13.87%
MDA-MB-436/OP (Resistant)6.2527 DaysSignificant Regression
MDA-MB-436/OP (Resistant)12.527 DaysSignificant Regression
MDA-MB-436/OP (Resistant)2527 DaysSignificant Regression

Data compiled from publicly available sources.

Pharmacokinetic Profile

Pharmacokinetic studies in rats after oral administration indicate that this compound has acceptable properties for further development.

Parameter Value Species
Half-life (t½)3.25 hoursRat
Clearance Rate24.5 mL/min/kgRat

Data compiled from publicly available sources.[1][4][6]

Key Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data for this compound.

PARP1/2 Enzymatic Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against PARP1 and PARP2 enzymes.

  • Methodology:

    • A chemiluminescent assay format is used, measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated 96-well plate.

    • The reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+.

    • This compound is added in a series of dilutions to determine a dose-response curve.

    • After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR chains.

    • A chemiluminescent HRP substrate is added, and the light output is measured using a luminometer.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Objective: To measure the antiproliferative effect of this compound on sensitive and resistant cancer cell lines.

  • Methodology:

    • Capan-1 (parental), Capan-1/OP (olaparib-resistant), and Capan-1/TP (talazoparib-resistant) cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

    • Cells are treated with a 10-point, 3-fold serial dilution of this compound, olaparib, or talazoparib for 7 days.

    • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is read on a plate reader.

    • Data is normalized to vehicle-treated controls, and IC50 values are determined by non-linear regression analysis.

A Seed Cells (96-well plate) B Overnight Adhesion A->B C Add Serial Dilutions of this compound B->C D Incubate (7 Days) C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for Cell Proliferation Assay.
Animal Xenograft Studies

  • Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.

  • Methodology:

    • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

    • Tumor Implantation: 5 x 10^6 Capan-1/R or MDA-MB-436/OP cells are suspended in a solution of Matrigel and PBS (1:1) and injected subcutaneously into the right flank of each mouse.

    • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).

    • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, mice are randomized into vehicle control and treatment groups.

    • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally, once daily (QD), at the specified doses.

    • Efficacy Endpoints: The primary endpoints are tumor growth inhibition (T/C%) and monitoring of animal body weight as a measure of toxicity. Treatment continues for the specified duration (e.g., 21 or 27 days).

    • Data Analysis: T/C% is calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.

Signaling Pathways and Future Directions

The ability of this compound to overcome resistance highlights its potent interaction with the core machinery of DNA damage repair. Resistance to PARP inhibitors often involves a complex interplay of signaling pathways that restore HRR or stabilize replication forks. Pathways involving ATR, CHK1, and WEE1 are critical in the replication stress response, and their modulation can influence PARP inhibitor sensitivity. Similarly, the PI3K/AKT/mTOR pathway has been implicated in regulating the expression of HRR genes.

This compound's efficacy in BRCA-restored and 53BP1-loss models suggests it creates a level of DNA damage that cannot be overcome by these common resistance mechanisms. This may involve a more profound or prolonged PARP trapping effect, leading to irreparable replication fork collapse.

cluster_pathway DNA Damage Response & PARPi Resistance cluster_hr Homologous Recombination (HR) cluster_fork Replication Fork Stabilization PARPi 1st Gen PARPi PARP_Trap PARP Trapping & Replication Fork Collapse PARPi->PARP_Trap This compound This compound This compound->PARP_Trap DSB DSB Formation PARP_Trap->DSB Apoptosis Apoptosis PARP_Trap->Apoptosis overwhelms repair BRCA BRCA1/2 (Functional) DSB->BRCA sensed by p53BP1 53BP1 DSB->p53BP1 sensed by RAD51 RAD51 Loading BRCA->RAD51 HR_Repair HR Repair RAD51->HR_Repair Resistance Resistance HR_Repair->Resistance leads to Shieldin Shieldin Complex p53BP1->Shieldin Fork_Stab Fork Protection Shieldin->Fork_Stab Fork_Stab->Resistance leads to

References

Investigating the Cellular Targets of YCH1899: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCH1899 is a novel, orally active phthalazin-1(2H)-one derivative that functions as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] It has demonstrated significant promise in overcoming resistance to existing PARP inhibitors (PARPis) such as olaparib (B1684210) and talazoparib.[2][3][4] This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Cellular Targets and Potency of this compound

This compound exhibits high potency against PARP1 and PARP2, which are crucial enzymes in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Inhibition of these enzymes leads to the accumulation of SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to synthetic lethality.

A key mechanism of action for potent PARPis like this compound is the trapping of PARP enzymes on DNA. The trapped PARP-DNA complex is a significant steric hindrance to DNA replication and transcription, proving to be more cytotoxic than the mere inhibition of PARP's enzymatic activity.

Quantitative Data: In Vitro Potency

The following tables summarize the in vitro potency of this compound against various PARP enzymes and a panel of cancer cell lines, including those resistant to other PARP inhibitors.

Table 1: Enzymatic Inhibitory Activity of this compound

TargetIC50 (nM)
PARP1< 0.001
PARP2< 0.001
PARP31.1
PARP41.0

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeResistance ProfileIC50 (nM)
Capan-1PancreaticSensitive0.10
Capan-1/OPPancreaticOlaparib-Resistant0.89
Capan-1/TPPancreaticTalazoparib-Resistant1.13
V-C8-BRCA Mutant1.19
V79-BRCA Wild-Type44.24
HCT-15Colorectal-29.32
HCC1937BreastBRCA Mutant0.52

Data compiled from various sources.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting PARP1 and PARP2, which are central to the repair of DNA single-strand breaks. The following diagram illustrates the PARP signaling pathway and the mechanism of action of this compound.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of this compound cluster_2 Cell Fate in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP BER_Complex Base Excision Repair (BER) Machinery PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair This compound This compound This compound->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency leads to unrepaired DSBs in Apoptosis Apoptosis HR_Deficiency->Apoptosis

Caption: Mechanism of action of this compound in inducing synthetic lethality in HR-deficient cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting percent viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat with serial dilutions of this compound incubate_overnight->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

PARP Trapping Assay (Chromatin Fractionation and Western Blot)

This assay quantifies the amount of PARP1 trapped on chromatin following treatment with this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • Ice-cold PBS

  • Subcellular fractionation buffer kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PARP1, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis and Fractionation: Harvest and wash cells with ice-cold PBS. Perform subcellular fractionation to separate cytoplasmic, soluble nuclear, and chromatin-bound proteins.

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

  • Western Blot:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-PARP1 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Probe the same membrane with anti-Histone H3 as a loading control for the chromatin fraction.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. The ratio of PARP1 to Histone H3 in the chromatin fraction indicates the extent of PARP trapping.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay detects the formation of DNA double-strand breaks by visualizing the phosphorylation of histone H2AX (γH2AX).

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% paraformaldehyde in PBS

  • 0.3% Triton X-100 in PBS

  • 5% BSA in PBS (blocking buffer)

  • Primary antibody (anti-γH2AX)

  • Fluorophore-conjugated secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.3% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-γH2AX primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging: Mount coverslips with DAPI-containing medium. Acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DSBs.

gH2AX_Workflow start Start treat_cells Treat cells on coverslips with this compound start->treat_cells fix_cells Fix with 4% PFA treat_cells->fix_cells permeabilize Permeabilize with 0.3% Triton X-100 fix_cells->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with primary anti-γH2AX antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab mount Mount with DAPI secondary_ab->mount image Acquire images with fluorescence microscope mount->image analyze Quantify γH2AX foci per nucleus image->analyze end End analyze->end

Caption: Experimental workflow for the γH2AX foci formation assay.

Homologous Recombination (HR) Repair Assay (DR-GFP Assay)

This assay measures the efficiency of HR repair in cells.

Materials:

  • U2OS-DR-GFP cell line (contains an integrated HR reporter cassette)

  • I-SceI expression vector (to induce a site-specific DSB)

  • Transfection reagent

  • Flow cytometer

Protocol:

  • Transfection: Co-transfect U2OS-DR-GFP cells with the I-SceI expression vector and a control plasmid. Treat a subset of cells with this compound.

  • Incubation: Incubate the cells for 48-72 hours to allow for DSB induction and repair.

  • Flow Cytometry: Harvest the cells and analyze for GFP expression by flow cytometry.

  • Data Analysis: The percentage of GFP-positive cells is proportional to the HR repair efficiency. A decrease in the percentage of GFP-positive cells in this compound-treated cells indicates inhibition of HR.

In Vivo Efficacy

This compound has demonstrated significant dose-dependent anti-tumor activity in preclinical xenograft models, including those resistant to olaparib and talazoparib.

Table 3: In Vivo Anti-tumor Activity of this compound

Xenograft ModelTreatmentDose (mg/kg, oral, qd)Tumor Growth Inhibition (T/C%)
Capan-1/RThis compound12.548.92%
Capan-1/RThis compound2513.87%
MDA-MB-436/OPThis compound6.25Significant Regression
MDA-MB-436/OPThis compound12.5Significant Regression
MDA-MB-436/OPThis compound25Significant Regression

Data sourced from MedchemExpress.[1]

Conclusion

This compound is a highly potent PARP inhibitor with a compelling preclinical profile. Its ability to overcome resistance to prior PARP inhibitors highlights its potential as a next-generation therapeutic for cancers with DDR deficiencies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound as a promising anti-cancer agent. Its distinct mechanism of action, particularly in resistant settings, warrants further clinical investigation.[2][3][4][5]

References

Unveiling YCH1899: A New-Generation PARP Inhibitor Overcoming Therapeutic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YCH1899 is a novel and potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2] As a phthalazin-1(2H)-one derivative, its development marks a significant advancement in the landscape of cancer therapeutics, particularly in addressing the challenge of acquired resistance to existing PARP inhibitors.[2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 4-((2-fluoro-5-((5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)carbonyl)phenyl)methyl)phthalazin-1(2H)-one. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C25H18BrFN6O3
Molecular Weight 549.4 g/mol
CAS Number 3032451-66-1
Appearance Solid
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of PARP1 and PARP2, with an IC50 value of less than 0.001 nM for both enzymes.[1][6] Its mechanism of action is centered on the inhibition of PARP-mediated DNA repair, leading to the accumulation of DNA single-strand breaks, which subsequently collapse replication forks to generate cytotoxic DNA double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this targeted inhibition of a key DNA repair pathway induces synthetic lethality.

A key feature of this compound is its ability to overcome resistance to other PARP inhibitors like olaparib (B1684210) and talazoparib.[2][3][4][5] This is attributed to its retained activity in cancer cells that have developed resistance through mechanisms such as the restoration of BRCA1/2 function or the loss of 53BP1.[2][4]

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 DNA Damage and Repair cluster_1 This compound Action cluster_2 Consequence in HR-Deficient Cells cluster_3 Overcoming Resistance DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Replication_Fork_Collapse Replication Fork Collapse BER->Replication_Fork_Collapse unrepaired SSB leads to This compound This compound This compound->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination (HR) Repair (Deficient) DNA_DSB->HR_Repair cannot be repaired Cell_Death Apoptosis / Cell Death HR_Repair->Cell_Death leads to BRCA_restored BRCA1/2 Restored Cells YCH1899_activity This compound Retains Potency BRCA_restored->YCH1899_activity _53BP1_loss 53BP1 Loss Cells _53BP1_loss->YCH1899_activity

Caption: Signaling pathway of this compound-mediated PARP inhibition.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity against a range of cancer cell lines, including those resistant to other PARP inhibitors.

Cell LineGenotypeIC50 (nM)
Capan-1BRCA2 mutant0.10[1]
Capan-1/OP (Olaparib-resistant)0.89[1][2]
Capan-1/TP (Talazoparib-resistant)1.13[1][2]
V-C8BRCA2 mutant1.19[1]
V79BRCA wild-type44.24[1]
HCT-15BRCA wild-typeNot specified
HCC1937BRCA1 mutant4.54[6]
In Vivo Activity

In a mouse xenograft model using olaparib-resistant MDA-MB-436 breast cancer cells, this compound demonstrated a reduction in tumor growth at doses of 12.5 and 25 mg/kg.[6]

Pharmacokinetic Properties

Pharmacokinetic studies in rats have shown that this compound possesses acceptable properties for an orally administered drug.[1][2][4][5]

SpeciesRoute of AdministrationObservation
RatsOralAcceptable pharmacokinetic properties[1][2][4][5]
RatsIntravenous (5 mg/kg)Moderate clearance rate[2]

Experimental Protocols

PARP1/2 Inhibition Assay

A detailed protocol for determining the IC50 of this compound against PARP1 and PARP2 would typically involve a commercially available chemiluminescent or fluorescent-based assay. The general workflow is as follows:

PARP_Inhibition_Assay Workflow for PARP Inhibition Assay reagents Prepare Reagents: - Recombinant PARP1/2 enzyme - Histone-coated plates - Biotinylated NAD+ - Streptavidin-HRP - Chemiluminescent substrate compound_prep Prepare this compound Serial Dilutions incubation Incubate Enzyme, DNA, NAD+, and this compound compound_prep->incubation washing Wash Plates incubation->washing detection Add Streptavidin-HRP and Chemiluminescent Substrate washing->detection readout Measure Luminescence detection->readout analysis Calculate IC50 Values readout->analysis

Caption: General workflow for a PARP inhibition assay.

Cell Proliferation Assay

The anti-proliferative activity of this compound is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound in vivo is evaluated using animal models.

Methodology:

  • Human cancer cells (e.g., olaparib-resistant MDA-MB-436) are subcutaneously implanted into immunodeficient mice.

  • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

  • This compound is administered orally at specified doses and schedules.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised and may be used for further analysis.

Conclusion

This compound is a promising next-generation PARP inhibitor with potent activity against both sensitive and resistant cancer cell lines. Its ability to overcome common mechanisms of resistance to existing PARP inhibitors highlights its potential as a valuable therapeutic agent in the treatment of various cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

YCH1899: A Novel PARP Inhibitor Overcoming Resistance in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

YCH1899 is a potent, orally active small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, demonstrating significant promise in preclinical models of pancreatic cancer, particularly in overcoming acquired resistance to existing PARP inhibitors. This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for pancreatic cancer.

Introduction to this compound

This compound is a phthalazin-1(2H)-one derivative that has demonstrated exceptional potency against PARP1 and PARP2, with IC50 values less than 0.001 nM for both enzymes.[1][2] A key feature of this compound is its ability to maintain anti-proliferative activity in cancer cells that have developed resistance to other PARP inhibitors, such as olaparib (B1684210) and talazoparib.[3][4][5] This characteristic positions this compound as a next-generation PARP inhibitor with the potential to address a significant challenge in the clinical management of BRCA-mutated cancers, including pancreatic cancer.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.

A crucial aspect of this compound's mechanism is its efficacy in models of acquired resistance. Studies have shown that this compound retains its activity in cells where resistance to other PARP inhibitors has emerged through mechanisms such as the restoration of BRCA1/2 function or the loss of 53BP1.[3][4][5]

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 DNA Damage & Repair cluster_1 This compound Action cluster_2 Cell Fate DNA_Damage Single-Strand Break (SSB) PARP PARP1/2 DNA_Damage->PARP recruits BER Base Excision Repair PARP->BER activates PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping SSB_Repaired Repaired DNA BER->SSB_Repaired repairs SSB This compound This compound This compound->PARP inhibits & traps Replication_Fork Replication Fork Stall PARP_Trapping->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient HR Proficient Cell (BRCA Wild-Type) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA Mutant) DSB->HR_Deficient HR_Repair Homologous Recombination HR_Proficient->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Mechanism of this compound via PARP inhibition and synthetic lethality.

Quantitative Data

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against various pancreatic cancer cell lines, including those resistant to olaparib and talazoparib.

Cell LineResistance StatusThis compound IC50 (nM)Olaparib IC50 (nM)Talazoparib IC50 (nM)
Capan-1Sensitive0.10[1]--
Capan-1/OPOlaparib-Resistant0.89[1][4]--
Capan-1/TPTalazoparib-Resistant1.13[1][4]--
HCC1937BRCA1 mutant4.54[2]--

Note: Data for Olaparib and Talazoparib IC50 values in the resistant cell lines were not available in the searched sources.

In Vivo Efficacy

In xenograft models derived from olaparib- and talazoparib-resistant cells, this compound showed prominent dose-dependent antitumor activity.[3][4][5]

Xenograft ModelTreatmentDose (mg/kg)T/C (%)
Capan-1/RThis compound12.548.92[1]
Capan-1/RThis compound2513.87[1]

T/C (%): Treatment/Control percentage, a measure of tumor growth inhibition.

Pharmacokinetic Properties

Pharmacokinetic studies in rats have indicated that this compound has acceptable properties for an orally administered drug.

ParameterValue
Clearance Rate24.5 mL/min/kg[1]
Half-life (t1/2)3.25 h[1]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available in their entirety. The following are generalized methodologies based on standard practices in the field.

Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Cancer cells (e.g., Capan-1, Capan-1/OP, Capan-1/TP) are seeded in 96-well plates.

    • After cell attachment, they are treated with a serial dilution of this compound for a specified period (e.g., 7 days).

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis
  • Objective: To assess the levels of key proteins in DNA damage and repair pathways.

  • Methodology:

    • Cells are treated with this compound or control vehicle for a specified time.

    • Whole-cell lysates are prepared, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., PARP, γH2AX, BRCA1, 53BP1) followed by HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with human pancreatic cancer cells (e.g., Capan-1 resistant variants).

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at various doses (e.g., 6.25, 12.5, 25 mg/kg) daily for a defined period (e.g., 21 or 27 days).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker assessment).

General Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Pharmacokinetics cluster_2 In Vivo Efficacy Enzyme_Assay PARP1/2 Enzymatic Assay Cell_Proliferation Cell Proliferation Assays (Sensitive & Resistant Lines) Enzyme_Assay->Cell_Proliferation Mechanism_Studies Mechanistic Studies (Western Blot, Immunofluorescence) Cell_Proliferation->Mechanism_Studies PK_Studies Pharmacokinetic Studies in Rats (Oral & IV Administration) Mechanism_Studies->PK_Studies Xenograft_Model Resistant Pancreatic Cancer Xenograft Model Development PK_Studies->Xenograft_Model Efficacy_Study Dose-Ranging Efficacy Studies Xenograft_Model->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Efficacy_Study->PD_Analysis

Caption: Preclinical development workflow for this compound.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for pancreatic cancer, particularly for patients who have developed resistance to currently available PARP inhibitors. Its high potency and distinct activity in resistant cell lines and xenograft models warrant further investigation. Future research should focus on elucidating the detailed molecular mechanisms by which this compound overcomes resistance, conducting more extensive preclinical safety and efficacy studies, and ultimately translating these promising findings into clinical trials for patients with pancreatic and other BRCA-associated cancers.

References

YCH1899: A Next-Generation PARP Inhibitor Overcoming Acquired Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals and Researchers

Abstract

YCH1899 is an investigational, orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant preclinical efficacy, particularly in cancer models that have developed resistance to existing PARP inhibitors such as olaparib (B1684210) and talazoparib.[1][2][3][4] As a phthalazin-1(2H)-one derivative, this compound exhibits potent enzymatic inhibitory activity and distinct antiproliferation effects.[2][3] Preclinical data indicate that this compound retains its sensitivity in cancer cells that have restored BRCA1/2 function or have lost 53BP1, two common mechanisms of acquired resistance to PARP inhibitors.[1][2][3][4] This whitepaper provides a comprehensive overview of the preclinical development of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and development workflow.

Introduction to this compound and the PARP Inhibition Landscape

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, most notably DNA repair.[1] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a successful class of targeted therapies.[5][6] However, the clinical utility of approved PARP inhibitors is often limited by the development of resistance.[2][3][4]

This compound emerges as a promising next-generation PARP inhibitor designed to address this challenge.[1][3] Its unique chemical structure and mechanism of action allow it to maintain cytotoxic activity in resistant cancer cell lines, offering a potential new therapeutic avenue for patients who have relapsed on prior PARP inhibitor therapy.

Quantitative Preclinical Data

The preclinical evaluation of this compound has yielded significant quantitative data supporting its potency and unique activity profile. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity of this compound
Cell Line TypeIC50 (nM)Comparison CompoundsReference
Olaparib-Resistant Cells0.89Olaparib, Talazoparib[2][3]
Talazoparib-Resistant Cells1.13Olaparib, Talazoparib[2][3]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Activity of this compound
Xenograft ModelDosingOutcomeComparison CompoundsReference
Olaparib-Resistant Cell-Derived XenograftDose-dependentProminent antitumor activityOlaparib[1][2][3][4]
Talazoparib-Resistant Cell-Derived XenograftDose-dependentProminent antitumor activityTalazoparib[1][2][3][4]
Table 3: Pharmacokinetic Properties of this compound
SpeciesAdministration RouteKey PropertiesReference
RatOralAcceptable pharmacokinetic profile[1][2][3]

Mechanism of Action and Signaling Pathways

This compound functions by inhibiting PARP enzymes, which play a critical role in the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, unrepaired single-strand breaks lead to the accumulation of double-strand breaks during replication. This overwhelming DNA damage results in cell death, a concept known as synthetic lethality.

A key feature of this compound is its ability to overcome common resistance mechanisms. It retains activity even when cancer cells restore BRCA1/2 function or lose the 53BP1 protein, which are known to confer resistance to first-generation PARP inhibitors.[2][3][4]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell cluster_2 Resistant Cancer Cell DNA_SSB1 DNA Single-Strand Break (SSB) PARP1 PARP Activation DNA_SSB1->PARP1 BER1 Base Excision Repair (BER) PARP1->BER1 Survival1 Cell Survival BER1->Survival1 HR1 Homologous Recombination (HR) for Double-Strand Breaks HR1->Survival1 DNA_SSB2 DNA Single-Strand Break (SSB) This compound This compound DNA_SSB2->this compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition DSB Replication Fork Collapse (Double-Strand Break) PARP_Inhibition->DSB HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency Apoptosis Apoptosis (Cell Death) HR_Deficiency->Apoptosis DNA_SSB3 DNA Single-Strand Break (SSB) Other_PARPi Other PARP Inhibitors (e.g., Olaparib) DNA_SSB3->Other_PARPi PARP_Inhibition2 PARP Inhibition Other_PARPi->PARP_Inhibition2 DSB2 Replication Fork Collapse (Double-Strand Break) PARP_Inhibition2->DSB2 Resistance Resistance Mechanism (BRCA1/2 Restoration, 53BP1 Loss) DSB2->Resistance Survival2 Cell Survival Resistance->Survival2 Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_conclusion Outcome Design Design of Phthalazin-1(2H)-one Derivatives Synthesis Chemical Synthesis of This compound Design->Synthesis Enzymatic_Assay Enzymatic Inhibitory Activity Assay (PARP1/2) Synthesis->Enzymatic_Assay Proliferation_Assay Antiproliferation Assay (IC50 Determination) Enzymatic_Assay->Proliferation_Assay Mechanism_Study Mechanism of Action Studies (γ-H2AX, RAD51 foci) Proliferation_Assay->Mechanism_Study PK_Studies Pharmacokinetic Studies (in Rats) Mechanism_Study->PK_Studies Efficacy_Studies Xenograft Efficacy Studies (Resistant Models) PK_Studies->Efficacy_Studies Toxicity_Studies Preliminary Toxicology Efficacy_Studies->Toxicity_Studies IND_Enabling IND-Enabling Studies Toxicity_Studies->IND_Enabling

References

YCH1899: A New-Generation PARP Inhibitor Overcoming Resistance in DNA Damage Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YCH1899 is a potent, orally active poly (ADP-ribose) polymerase (PARP) inhibitor with a phthalazin-1(2H)-one derivative structure. It demonstrates significant efficacy against both PARP1 and PARP2 enzymes, playing a crucial role in the DNA damage repair (DDR) pathways. A key characteristic of this compound is its ability to overcome acquired resistance to other clinical PARP inhibitors, such as olaparib (B1684210) and talazoparib. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways.

Introduction to this compound and its Role in DNA Damage Repair

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex network of DNA damage repair (DDR) pathways. Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are key enzymes in this response, primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.

In cancers with deficiencies in other DDR pathways, such as homologous recombination (HR) repair due to mutations in BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair for survival. This dependency creates a therapeutic window for PARP inhibitors, which induce synthetic lethality in these cancer cells. By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

This compound is a novel PARP inhibitor that not only displays high potency but also addresses a critical challenge in PARP inhibitor therapy: acquired resistance. Resistance can emerge through mechanisms such as the restoration of BRCA1/2 function or the loss of 53BP1. This compound has been shown to retain its cytotoxic activity in cell lines exhibiting these resistance mechanisms.

Mechanism of Action of this compound

This compound exerts its anticancer effects through the inhibition of PARP1 and PARP2. This inhibition leads to two primary downstream consequences: the accumulation of unrepaired SSBs and "PARP trapping."

  • Inhibition of PAR Synthesis: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly (ADP-ribose) chains. This blockage of PARylation inhibits the recruitment of other DNA repair proteins to the site of SSBs, stalling the repair process.

  • PARP Trapping: Beyond catalytic inhibition, this compound stabilizes the interaction of PARP1 with DNA at the site of damage. This "trapped" PARP-DNA complex is a physical obstacle to DNA replication and transcription, leading to the formation of toxic DSBs. The potency of PARP trapping is a critical determinant of the cytotoxic efficacy of PARP inhibitors.

The accumulation of DSBs in HR-deficient cells overwhelms their compromised repair capacity, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity from various preclinical studies.

Table 1: In Vitro PARP Inhibitory Activity of this compound

EnzymeIC50 (nM)
PARP1< 0.001
PARP2< 0.001
PARP31.0
PARP4>1000
Tankyrase-1 (PARP5a)>1000
Tankyrase-2 (PARP5b)>1000

Data represents the concentration of this compound required to inhibit 50% of the enzyme's activity in biochemical assays.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineBRCA StatusResistance MechanismThis compound IC50 (nM)Olaparib IC50 (nM)Talazoparib IC50 (nM)
Capan-1BRCA2 mutant-0.10Not ReportedNot Reported
Capan-1/OPBRCA2 mutantOlaparib-resistant0.89>1000Not Reported
Capan-1/TPBRCA2 mutantTalazoparib-resistant1.13Not Reported>1000
HCC1937BRCA1 mutant-4.54Not ReportedNot Reported
UWB1.289BRCA1 mutant-0.02Not ReportedNot Reported
UWB1.289+BRCA1BRCA1 restoredBRCA1 restoration0.34Not ReportedNot Reported
V-C8BRCA2 mutant-1.19Not ReportedNot Reported
V79BRCA wild-type-44.24Not ReportedNot Reported
HCT-15BRCA wild-type-29.32Not ReportedNot Reported

IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50% after a 7-day incubation.

Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment GroupDose (mg/kg, p.o., q.d.)T/C (%)*
MDA-MB-436/OP (Olaparib-resistant)This compound6.25Not Reported
12.536.74
2515.29
Capan-1/R (Talazoparib-resistant)This compound12.548.92
2513.87

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater anti-tumor activity.

Table 4: Pharmacokinetic Properties of this compound in Rats

ParameterValue
Administration RouteIntravenous
Dose (mg/kg)5
Half-life (t1/2)3.25 h
Clearance (CL)24.5 mL/min/kg

Signaling Pathways and Experimental Workflows

This compound in the DNA Damage Repair Pathway

The following diagram illustrates the central role of PARP in single-strand break repair and the mechanism of synthetic lethality induced by this compound in BRCA-deficient cancer cells.

DNA_Repair_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) at Replication Fork SSB DNA Single-Strand Break PARP PARP1/2 SSB->PARP recruits PAR PARylation PARP->PAR synthesizes Replication_Fork Stalled Replication Fork PARP->Replication_Fork Trapped PARP causes This compound This compound This compound->PARP inhibits & traps BER Base Excision Repair (BER) Recruitment of XRCC1, etc. PAR->BER recruits SSB_Repaired Repaired DNA BER->SSB_Repaired leads to DSB DNA Double-Strand Break Replication_Fork->DSB HR_proficient HR-Proficient Cell (e.g., normal cell) DSB->HR_proficient HR_deficient HR-Deficient Cell (e.g., BRCA mutant cancer cell) DSB->HR_deficient HR_Repair Homologous Recombination (BRCA1/2, RAD51, etc.) HR_proficient->HR_Repair functional HR_deficient->HR_Repair deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival

This compound's mechanism of synthetic lethality.
Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a PARP inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay PARP1/2 Enzymatic Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (IC50 in various cell lines) Enzymatic_Assay->Cell_Proliferation PARP_Trapping PARP Trapping Assay Cell_Proliferation->PARP_Trapping gH2AX_Foci γH2AX Foci Formation (Immunofluorescence) PARP_Trapping->gH2AX_Foci HR_Assay Homologous Recombination Assay (DR-GFP Reporter) gH2AX_Foci->HR_Assay PK_Studies Pharmacokinetic Studies (in rats) HR_Assay->PK_Studies Proceed to in vivo if promising Xenograft_Models Xenograft Tumor Models (efficacy in resistant models) PK_Studies->Xenograft_Models

Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

PARP1/2 Enzymatic Assay

This assay determines the in vitro inhibitory activity of this compound against PARP1 and PARP2.

  • Principle: A colorimetric or fluorescent assay is used to measure the incorporation of biotinylated NAD+ onto histone proteins by the PARP enzyme. The signal is inversely proportional to the inhibitory activity of the compound.

  • Materials:

    • Recombinant human PARP1 and PARP2 enzymes.

    • Histone-coated 96-well plates.

    • Biotinylated NAD+.

    • Activated DNA.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).

    • Streptavidin-HRP conjugate.

    • TMB or other HRP substrate.

    • Stop solution (e.g., 1 M H2SO4).

    • This compound and control inhibitors (e.g., olaparib) serially diluted in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors.

    • Add assay buffer, activated DNA, and the inhibitor to the histone-coated wells.

    • Add the PARP enzyme to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Add biotinylated NAD+ and incubate for another hour.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate.

    • Add HRP substrate and incubate until color develops.

    • Add stop solution and read the absorbance at 450 nm.

    • Calculate IC50 values using a non-linear regression curve fit.

Cell Proliferation Assay

This assay measures the cytotoxic effect of this compound on various cancer cell lines.

  • Principle: The MTT or CellTiter-Glo assay is used to quantify the number of viable cells after treatment with the inhibitor.

  • Materials:

    • Cancer cell lines (e.g., Capan-1, HCC1937, and their resistant derivatives).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • This compound and control inhibitors.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo luminescent cell viability assay kit.

    • DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or control inhibitors for 7 days.

    • For MTT assay:

      • Add MTT solution to each well and incubate for 4 hours.

      • Add DMSO to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at 570 nm.

    • For CellTiter-Glo assay:

      • Add the CellTiter-Glo reagent to each well.

      • Incubate for 10 minutes to stabilize the luminescent signal.

      • Read the luminescence.

    • Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX.

  • Principle: Cells are treated with this compound, and the formation of γH2AX foci, a marker of DSBs, is detected by immunofluorescence microscopy.

  • Materials:

    • Cells grown on coverslips.

    • This compound.

    • Paraformaldehyde (PFA) for fixation.

    • Triton X-100 for permeabilization.

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody: anti-γH2AX (Ser139).

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Antifade mounting medium.

    • Fluorescence microscope.

  • Procedure:

    • Treat cells with this compound at various concentrations for 24 hours.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Homologous Recombination (HR) Repair Assay

This assay measures the effect of this compound on the HR repair pathway.

  • Principle: A U2OS cell line containing a DR-GFP reporter system is used. The reporter consists of two mutated GFP genes. A DSB is induced in one of the GFP genes by the I-SceI endonuclease. Repair of this break by HR using the other GFP gene as a template results in a functional GFP protein, and the percentage of GFP-positive cells is quantified by flow cytometry.

  • Materials:

    • U2OS-DR-GFP cells.

    • I-SceI expression vector.

    • Transfection reagent.

    • This compound.

    • Flow cytometer.

  • Procedure:

    • Seed U2OS-DR-GFP cells.

    • Transfect the cells with the I-SceI expression vector.

    • Treat the cells with this compound for 48 hours.

    • Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

    • A decrease in the percentage of GFP-positive cells indicates inhibition of HR repair.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells, particularly those resistant to other PARP inhibitors, are implanted into immunocompromised mice. The mice are then treated with this compound, and tumor growth is monitored.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice).

    • Resistant cancer cell lines (e.g., MDA-MB-436/OP, Capan-1/R).

    • Matrigel.

    • This compound formulated for oral administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer this compound orally once daily at the specified doses.

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, calculate the T/C (%) to determine the anti-tumor efficacy.

Conclusion

This compound is a promising new-generation PARP inhibitor that demonstrates high potency against PARP1 and PARP2. Its most significant advantage is its ability to overcome clinically relevant mechanisms of resistance to existing PARP inhibitors. The preclinical data strongly support its further development as a therapeutic agent for cancers with DDR deficiencies, including those that have become refractory to current treatments. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel PARP inhibitors.

Unraveling the In Vivo Pharmacokinetics of YCH1899: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCH1899 is a novel, orally active poly (ADP-ribose) polymerase (PARP) inhibitor demonstrating significant potential in the treatment of pancreatic cancer.[1][2][3][4] Notably, it has shown marked efficacy against tumor cell lines that have developed resistance to other PARP inhibitors, such as olaparib (B1684210) and talazoparib.[1][2][3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetic Profile of this compound in Rats

Pharmacokinetic studies in Sprague-Dawley rats have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following both intravenous and oral administration. The key pharmacokinetic parameters are summarized in the table below.

ParameterIntravenous (5 mg/kg)Oral (25 mg/kg)
Tmax (h) -0.5
Cmax (ng/mL) -1235
AUC (0-t) (ng·h/mL) 18764562
AUC (0-inf) (ng·h/mL) 18894588
t1/2 (h) 2.52.8
Clearance (mL/min/kg) 44.2-
Vd (L/kg) 9.4-
Oral Bioavailability (%) -48.4

Data sourced from preclinical studies in Sprague-Dawley rats.

Mechanism of Action: PARP Inhibition and Trapping

This compound exerts its anti-tumor effects through the inhibition of PARP enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.

A key aspect of the mechanism for many potent PARP inhibitors, including likely this compound, is "PARP trapping." This process involves the inhibitor stabilizing the interaction of the PARP enzyme with the DNA at the site of the break. The resulting PARP-DNA complex is itself a cytotoxic lesion that can obstruct DNA replication and transcription, leading to cell death, particularly in cancer cells with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Action of this compound DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment DNA_SSB->PARP1 PARylation Auto-PARylation & Recruitment of Repair Proteins PARP1->PARylation PARP_Trapping PARP Trapping PARP1->PARP_Trapping SSB_Repair SSB Repair PARylation->SSB_Repair This compound This compound This compound->PARP_Trapping Inhibits PARP & Stabilizes PARP-DNA Complex Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death PK_Workflow Animal_Model Sprague-Dawley Rats Dosing_Groups Dosing Groups (IV & PO) Animal_Model->Dosing_Groups Drug_Administration Drug Administration Dosing_Groups->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Data_Output PK Parameters (Cmax, Tmax, AUC, t1/2, F%) PK_Analysis->Data_Output

References

Methodological & Application

Application Notes and Protocols for YCH1899: An Investigational PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for YCH1899, a potent and selective next-generation poly(ADP-ribose) polymerase (PARP) inhibitor. This compound has demonstrated significant anti-tumor activity, particularly in cancer cells that have developed resistance to other PARP inhibitors.[1][2][3] This document outlines the mechanism of action of this compound, detailed protocols for key in vitro assays, and quantitative data to guide experimental design and data interpretation.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of PARP, a key protein involved in DNA single-strand break repair.[4][5] By inhibiting PARP, this compound leads to the accumulation of unrepaired single-strand breaks, which upon replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and subsequent cell death. This mechanism is known as synthetic lethality.[5]

A critical aspect of this compound's mechanism is its ability to trap PARP1 at the site of DNA damage.[5][6] The trapped PARP1-DNA complexes are highly cytotoxic as they interfere with DNA replication and transcription, further enhancing the anti-tumor effect.[5] this compound has shown to be effective in cell lines that have developed resistance to other PARP inhibitors like olaparib (B1684210) and talazoparib, suggesting it may overcome certain resistance mechanisms.[1][3]

YCH1899_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Action of this compound cluster_2 Cellular Outcomes DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes PARP1_Trapping PARP1 Trapping on DNA PARP1->PARP1_Trapping leads to SSB_Repair SSB Repair PARylation->SSB_Repair facilitates This compound This compound This compound->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP1_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient HR Proficient Cells DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA1/2 mutant) DNA_DSB->HR_Deficient DSB_Repair_HR DSB Repair (HR) HR_Proficient->DSB_Repair_HR Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Cell_Survival Cell Survival DSB_Repair_HR->Cell_Survival

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory concentrations of this compound against various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines

Cell LineResistance StatusIC50 (nM)
Capan-1Parental0.10
Capan-1/OPOlaparib-Resistant0.89[1][6]
Capan-1/TPTalazoparib-Resistant1.13[1][6]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50 (nM)
HCC1937BreastBRCA1 mutant4.54[6]
HCT-15ColonWild-Type44.24[6]
MDA-MB-436BreastBRCA1 mutant0.52[6]
UWB1.289OvarianBRCA1 mutant0.02[6]
UWB1.289+BRCA1OvarianBRCA1 restored0.34[6]
V-C8Chinese Hamster OvaryBRCA2 mutant1.19[6]
V79Chinese Hamster OvaryWild-Type29.32[6]

Experimental Protocols

Here we provide detailed protocols for three key in vitro assays to characterize the activity of this compound.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with serial dilutions of this compound Incubate_24h->Treat_this compound Incubate_72h Incubate for 72 hours Treat_this compound->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_2h Incubate for 2 hours Add_MTS->Incubate_2h Read_Absorbance Read absorbance at 490 nm Incubate_2h->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the Cell Proliferation Assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Assay:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Read the absorbance at 490 nm (for MTS) or after solubilizing formazan (B1609692) crystals (for MTT) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

PARP1 Trapping Assay (Western Blot)

This assay measures the amount of PARP1 that is trapped on chromatin following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Methyl methanesulfonate (B1217627) (MMS) - optional DNA damaging agent

  • Cell lysis buffer (e.g., RIPA buffer)

  • Chromatin fractionation buffers

  • Bradford assay reagent

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 4 hours.[6]

    • Optionally, co-treat with a DNA damaging agent like MMS (0.01%) to induce PARP1 recruitment to DNA.

  • Chromatin Fractionation:

    • Wash cells with ice-cold PBS.

    • Perform cellular fractionation to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

  • Western Blotting:

    • Determine the protein concentration of the chromatin-bound fraction using a Bradford assay.

    • Resolve equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against PARP1 and Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and Histone H3.

    • Normalize the PARP1 signal to the Histone H3 signal to determine the relative amount of chromatin-bound PARP1.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks by staining for phosphorylated histone H2AX (γH2AX).

gH2AX_Workflow Start Start Seed_Cells_Coverslips Seed cells on coverslips in 24-well plates Start->Seed_Cells_Coverslips Incubate_24h Incubate for 24 hours Seed_Cells_Coverslips->Incubate_24h Treat_this compound Treat with this compound (e.g., 0.01, 0.1, 1 µM) Incubate_24h->Treat_this compound Incubate_24h_Treatment Incubate for 24 hours Treat_this compound->Incubate_24h_Treatment Fix_Permeabilize Fix and permeabilize cells Incubate_24h_Treatment->Fix_Permeabilize Block Block with 5% BSA Fix_Permeabilize->Block Primary_Ab Incubate with anti-γH2AX primary antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mount_DAPI Mount coverslips with DAPI Secondary_Ab->Mount_DAPI Image_Microscopy Image using fluorescence microscopy Mount_DAPI->Image_Microscopy Quantify_Foci Quantify γH2AX foci per nucleus Image_Microscopy->Quantify_Foci End End Quantify_Foci->End

Figure 3: Workflow for γH2AX Foci Formation Assay.

Materials:

  • Cancer cell lines

  • 24-well plates with sterile glass coverslips

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Place sterile coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips and allow them to attach overnight.

    • Treat cells with this compound at various concentrations (e.g., 0.01, 0.1, 1 µM) for 24 hours.[6]

  • Immunostaining:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Imaging and Analysis:

    • Carefully remove the coverslips and mount them onto microscope slides using a DAPI-containing mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). At least 50-100 cells should be counted per condition.

Disclaimer

This compound is an investigational compound and should be used for research purposes only. The protocols provided here are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for YCH1899 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCH1899 is a potent and orally active inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, with IC50 values of less than 0.001 nM for both enzymes.[1][2] It has demonstrated significant anti-proliferative activity, particularly in cancer cells that have developed resistance to other PARP inhibitors such as olaparib (B1684210) and talazoparib.[3][4][5][6] this compound's mechanism of action is based on the principle of synthetic lethality. By inhibiting PARP-mediated DNA single-strand break repair, this compound leads to the accumulation of DNA double-strand breaks during replication. In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be effectively repaired, leading to cell death.[7] This document provides detailed application notes and protocols for the use of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this next-generation PARP inhibitor.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair.[7] When a single-strand break in DNA occurs, PARP1 is recruited to the site and synthesizes poly (ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins. PARP inhibitors like this compound block this process. In cancer cells with a compromised homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the formation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in genomic instability and ultimately, cell death. This selective killing of cancer cells with deficient HR repair is known as synthetic lethality.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP SSB_Repair SSB Repair PARP->SSB_Repair Replication DNA Replication SSB_Repair->Replication Healthy_Cell Healthy Cell Replication->Healthy_Cell DNA_SSB2 DNA Single-Strand Break PARP_Inhibition PARP Inhibition DNA_SSB2->PARP_Inhibition This compound This compound (PARP Inhibitor) This compound->PARP_Inhibition DSB DNA Double-Strand Break PARP_Inhibition->DSB During Replication HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency Apoptosis Apoptosis (Cell Death) HR_Deficiency->Apoptosis

Figure 1: Mechanism of this compound-induced synthetic lethality.

Data Presentation

In Vitro Proliferation IC50 Data
Cell LineResistance StatusThis compound IC50 (nM)
Capan-1Sensitive0.10
Capan-1/OPOlaparib-Resistant0.89
Capan-1/TPTalazoparib-Resistant1.13
HCC1937 (BRCA1 mutant)-4.54
V-C8 (BRCA2 mutant)-1.19
HCT-15 (BRCA wild-type)-44.24
Data sourced from MedChemExpress and Cayman Chemical.[1][2]
In Vivo Efficacy in Xenograft Models
Xenograft ModelTreatment and DoseDosing ScheduleDurationTumor Growth Inhibition (TGI)
MDA-MB-436/OP (Olaparib-Resistant)This compound 6.25 mg/kg p.o.Once daily27 daysSignificant
MDA-MB-436/OP (Olaparib-Resistant)This compound 12.5 mg/kg p.o.Once daily27 daysSignificant
MDA-MB-436/OP (Olaparib-Resistant)This compound 25 mg/kg p.o.Once daily27 daysSignificant
Capan-1/R (Resistant)This compound 12.5 mg/kg p.o.Once daily21 daysSignificant
Capan-1/R (Resistant)This compound 25 mg/kg p.o.Once daily21 daysSignificant
Data sourced from MedChemExpress.[1]

Experimental Protocols

Cell Line Culture

Cell Lines:

  • MDA-MB-436: Human breast cancer cell line.

  • Capan-1: Human pancreatic adenocarcinoma cell line, known to have a BRCA2 mutation.[8]

  • Resistant Cell Lines (MDA-MB-436/OP, Capan-1/R): These are generated by continuous exposure of the parental cell lines to increasing concentrations of olaparib or talazoparib.

Culture Conditions:

  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

This compound Formulation for Oral Administration

Materials:

  • This compound powder

  • 0.5% Carboxymethylcellulose (CMC) in sterile water

Procedure:

  • Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.

  • Prepare a 0.5% (w/v) solution of CMC in sterile water.

  • Gradually add the this compound powder to the 0.5% CMC solution while vortexing or stirring to ensure a uniform suspension.

  • Prepare the formulation fresh daily before administration to the animals.

Mouse Xenograft Model Protocol

Xenograft_Workflow Cell_Culture 1. Cell Culture (MDA-MB-436 or Capan-1) Cell_Harvest 2. Cell Harvest & Preparation (Trypsinization, resuspend in PBS/Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Immunodeficient mice, flank) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers, twice weekly) Implantation->Tumor_Growth Randomization 5. Randomization (Tumor volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (Vehicle or this compound, oral gavage) Randomization->Treatment Monitoring 7. Continued Monitoring (Tumor volume, body weight) Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor size limit, necropsy) Monitoring->Endpoint Data_Analysis 9. Data Analysis (TGI calculation) Endpoint->Data_Analysis

References

Application Notes and Protocols for Preclinical Studies of YCH1899

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: YCH1899 is a novel, orally active and highly potent next-generation poly(ADP-ribose) polymerase (PARP) inhibitor. It is a phthalazin-1(2H)-one derivative that has demonstrated significant efficacy in preclinical models, particularly against cancers that have developed resistance to prior PARP inhibitors such as olaparib (B1684210) and talazoparib (B560058).[1][2][3] this compound exhibits potent inhibition of PARP1 and PARP2 enzymes and has shown robust anti-proliferative activity in cancer cells with BRCA1/2 mutations.[2] Its ability to overcome resistance mechanisms makes it a compound of high interest for further preclinical and clinical development.

These application notes provide a summary of the available preclinical data and protocols for the dosage and administration of this compound to guide researchers and drug development professionals.

Data Presentation

The following tables summarize the quantitative data available from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Line / EnzymeIC₅₀ (nM)Notes
Enzymatic Inhibition PARP1 / PARP2< 0.001Potent dual inhibitor.
Cell Proliferation Capan-1 (Pancreatic, Parental)0.10High sensitivity in BRCA-mutant cells.
Capan-1/OP (Olaparib-Resistant)0.89Overcomes olaparib resistance.[2]
Capan-1/TP (Talazoparib-Resistant)1.13Overcomes talazoparib resistance.[2]
HCC1937 (Breast, BRCA1 mutant)4.54
V-C8 (BRCA2-deficient)1.19
HCT-15 (Colon, HR-proficient)44.24Demonstrates selectivity for HR-deficient cells.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment Group (Oral, QD)DurationEfficacy Endpoint (T/C %)*Reference
MDA-MB-436/OP (Olaparib-Resistant Breast Cancer) 6.25 mg/kg27 DaysNot Reported[2]
12.5 mg/kg27 Days36.74%[2]
25 mg/kg27 Days15.29%[2]
Capan-1/R (Resistant Pancreatic Cancer) 12.5 mg/kg21 Days48.92%[2]
25 mg/kg21 Days13.87%[2]

*T/C %: (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates higher efficacy.

Table 3: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseClearance Rate (CL)Half-life (t₁/₂)
Intravenous (IV)5 mg/kg24.5 mL/min/kg3.25 hours

Note: This data is for intravenous administration in rats. Oral pharmacokinetic data in mice, the species used for efficacy studies, is not publicly available.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Administration

This protocol describes the formulation of this compound for oral gavage in preclinical animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn oil

  • Sterile tubes and syringes

Procedure:

Two vehicle formulations have been reported for this compound. The choice of vehicle may depend on the specific experimental requirements and tolerability in the animal model.

Formulation A: Aqueous-based Vehicle

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume.

  • Prepare the vehicle by sequentially mixing the components: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • First, dissolve the this compound powder in DMSO.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween-80 and mix until the solution is homogeneous.

  • Finally, add the saline to reach the final volume and concentration.

  • The resulting solution should be clear. Store appropriately before use.

Formulation B: Oil-based Vehicle

  • Calculate the required amount of this compound and vehicle components.

  • Prepare the vehicle by mixing 10% DMSO and 90% corn oil.

  • First, dissolve the this compound powder completely in DMSO.

  • Add the corn oil to the DMSO solution and vortex thoroughly to ensure a uniform suspension/solution.

  • The resulting formulation should be a clear solution. Store appropriately before use.

Protocol 2: General Procedure for In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a general workflow for assessing the anti-tumor activity of this compound in mouse xenograft models based on the available data.

Materials and Methods:

  • Cell Lines: MDA-MB-436/OP (Olaparib-Resistant Breast Cancer) or Capan-1/R (Resistant Pancreatic Cancer).

  • Animals: Immunocompromised mice (e.g., BALB/c nude or SCID mice). Specific strain and age details are not available in the reviewed literature.

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice. The exact number of cells for injection is not specified in the available literature.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing and Administration:

    • Administer this compound orally, once daily (QD), at the desired dose levels (e.g., 6.25, 12.5, 25 mg/kg).

    • Administer the corresponding vehicle to the control group.

    • The treatment duration is typically 21 to 27 days.[2]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Efficacy Evaluation: Calculate the T/C ratio to determine the extent of tumor growth inhibition.

Protocol 3: Overview of In Vitro Assays

The following assays have been used to characterize the activity of this compound.

  • Cell Proliferation Assay:

    • Seed cancer cells in 96-well plates.

    • Treat with a range of this compound concentrations.

    • Incubate for an extended period (e.g., 7 days) to assess cytotoxic effects.

    • Determine cell viability using reagents like CellTiter-Glo®.

    • Calculate IC₅₀ values from the dose-response curves.

  • PARP Trapping Assay:

    • Treat cells with this compound.

    • Isolate chromatin-bound proteins.

    • Detect PARP1 levels in the chromatin fraction by Western blot to assess the stabilization of PARP1 on DNA.

  • DNA Damage Response (γH2AX) Assay:

    • Treat cells with this compound for a specified time (e.g., 24 hours).

    • Fix and permeabilize the cells.

    • Stain with an antibody specific for phosphorylated H2AX (γH2AX).

    • Analyze the formation of γH2AX foci using immunofluorescence microscopy or flow cytometry to quantify DNA double-strand breaks.

  • Homologous Recombination (HR) Repair Assay:

    • Utilize a reporter cell line (e.g., U2OS-DR-GFP) that expresses GFP upon successful HR-mediated repair of an I-SceI-induced DNA break.

    • Treat cells with this compound.

    • Induce the DNA break and measure the percentage of GFP-positive cells by flow cytometry to quantify HR efficiency.

Mandatory Visualization

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits ReplicationFork Replication Fork DNA_SSB->ReplicationFork BER Base Excision Repair (BER) PARP1->BER initiates This compound This compound This compound->PARP1 inhibits & traps DSB DNA Double-Strand Break (DSB) ReplicationFork->DSB collapses into HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair activates HR_Failed HR Repair Fails DSB->HR_Failed cannot be repaired by HR_Proficient HR Proficient Cell Cell_Survival Cell Survival HR_Repair->Cell_Survival HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) Apoptosis Apoptosis HR_Failed->Apoptosis

Caption: this compound Mechanism: PARP inhibition leads to synthetic lethality in HR-deficient cells.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation EnzymeAssay PARP1/2 Enzymatic Assay (IC50 < 0.001 nM) ProlifAssay Cell Proliferation Assay (Resistant & Parental Lines) EnzymeAssay->ProlifAssay MechAssay Mechanism of Action Assays (PARP Trapping, γH2AX, HR) ProlifAssay->MechAssay Formulation Oral Formulation Development (Aqueous or Oil-based) MechAssay->Formulation PK_Study Pharmacokinetics in Rats (5 mg/kg IV) Efficacy_Study Efficacy in Mouse Xenografts (Oral Dosing: 6.25-25 mg/kg) PK_Study->Efficacy_Study Formulation->PK_Study

Caption: Preclinical workflow for characterization of the PARP inhibitor this compound.

References

Application Note: Determining the Potency of the Novel PARP Inhibitor YCH1899 using a Luminescent Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for determining the in vitro potency of YCH1899, a novel and potent Poly (ADP-ribose) polymerase (PARP) inhibitor, by assessing its effect on the viability of cancer cells. This compound has demonstrated significant anti-proliferative activity, particularly in cancer cells with deficiencies in DNA repair mechanisms, including those resistant to other PARP inhibitors.[1][2][3] The described method utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a robust and sensitive assay that quantifies ATP as an indicator of metabolically active cells.[4][5] This protocol is intended for researchers in oncology, drug discovery, and pharmacology to evaluate the cytotoxic and cytostatic effects of this compound and similar compounds.

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA repair.[6] In cancer cells with compromised DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP can lead to a synthetic lethal effect, resulting in selective cell death.[7] this compound is a next-generation, orally active PARP inhibitor that has shown high efficacy in preclinical studies, including activity against tumors that have developed resistance to existing PARP inhibitors like olaparib (B1684210) and talazoparib.[1][2][3][6]

Accurate determination of a compound's potency is a critical step in drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data on the dose-dependent effects of a compound on cell proliferation and survival. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay that determines the number of viable cells in culture based on the quantification of ATP.[4][5] The luminescent signal generated is directly proportional to the number of living, metabolically active cells.[4][5][8]

This document provides a detailed, step-by-step protocol for using the CellTiter-Glo® assay to determine the IC50 value of this compound in a relevant cancer cell line.

Principle of the Assay

The CellTiter-Glo® Reagent contains a proprietary, thermostable luciferase (Ultra-Glo™ Luciferase) and the substrate luciferin. When added to cultured cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, producing light. The amount of light produced is directly proportional to the amount of ATP present, which is, in turn, directly proportional to the number of viable cells in the culture.

Materials and Reagents

  • This compound (prepare a stock solution, e.g., 10 mM in DMSO)

  • Cancer cell line (e.g., Capan-1, MDA-MB-436, or another appropriate line)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)

  • 96-well, flat-bottom, opaque-walled microplates suitable for luminescence readings

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Multichannel pipette

  • Luminometer

Experimental Protocol

1. Cell Seeding

a. Culture the selected cancer cell line in T-75 flasks until they reach approximately 80-90% confluency.

b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

d. Resuspend the cell pellet in fresh complete culture medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).

e. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

f. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

g. Include wells for "cells + vehicle control" and "medium only" (background) controls.

h. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

2. Compound Preparation and Treatment

a. Prepare a serial dilution of the this compound stock solution in complete culture medium. A common starting point is a 2X concentration series ranging from nanomolar to micromolar concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

b. After the 24-hour incubation, carefully remove the medium from the wells.

c. Add 100 µL of the appropriate this compound dilution or vehicle control (medium with the same final DMSO concentration) to the corresponding wells.

d. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

3. CellTiter-Glo® Assay Procedure

a. Equilibrate the CellTiter-Glo® Reagent and the 96-well plate to room temperature for approximately 30 minutes.

b. Add 100 µL of CellTiter-Glo® Reagent to each well of the 96-well plate.[9]

c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[9]

d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

e. Measure the luminescence of each well using a luminometer.

4. Data Analysis

a. Subtract the average background luminescence (from the "medium only" wells) from all other readings.

b. Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the vehicle control wells (100% viability).

  • % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

c. Plot the % Viability against the log concentration of this compound.

d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.

Table 1: Anti-proliferative Activity of this compound on Various Cancer Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Reference Compound (e.g., Olaparib) IC50 (nM)
Capan-1Pancreatic Cancer, BRCA2 mutant0.10>1000
Capan-1/OPOlaparib-resistant Capan-10.89>10000
Capan-1/TPTalazoparib-resistant Capan-11.13>10000
MDA-MB-436Breast Cancer, BRCA1 mutant0.52Not specified
UWB1.289Ovarian Cancer, BRCA1 mutant0.02Not specified
UWB1.289+BRCA1Ovarian Cancer, BRCA1 reconstituted0.34Not specified
V-C8Chinese Hamster Ovary, BRCA2 mutant1.19Not specified
V79Chinese Hamster Ovary, BRCA wild-type29.32Not specified
HCT-15Colon Cancer, BRCA wild-type44.24Not specified
HCC1937Breast Cancer, BRCA1 mutant4.54Not specified

Note: The IC50 values presented are based on published data and may vary depending on experimental conditions.[10]

Visualizations

G cluster_0 Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with serial dilutions of this compound B->C D Incubate for 72h (Compound Exposure) C->D E Add CellTiter-Glo® Reagent D->E F Incubate for 10 min (Signal Stabilization) E->F G Measure Luminescence F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for the this compound cell viability assay.

G cluster_1 PARP Inhibition and Synthetic Lethality cluster_2 In BRCA Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB if unrepaired BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival BER->Cell_Survival HR Defective HR (BRCA1/2 mutation) DNA_DSB->HR DNA_DSB->HR HR->Cell_Survival Apoptosis Apoptosis HR->Apoptosis This compound This compound This compound->PARP inhibits

Caption: this compound mechanism via synthetic lethality.

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro potency of the PARP inhibitor this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. The method is sensitive, reliable, and suitable for high-throughput screening, making it an essential tool for the preclinical evaluation of this compound and other potential anti-cancer compounds. The provided IC50 data and diagrams offer a thorough overview of this compound's mechanism of action and its application in cancer research.

References

Application Notes and Protocols for Western Blot Analysis of PARP Inhibition by YCH1899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCH1899 is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2, with IC50 values in the sub-nanomolar range.[1] Its high efficacy extends to cancer cells that have developed resistance to other PARP inhibitors such as olaparib (B1684210) and talazoparib.[2][3][4] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which upon replication, result in the formation of double-strand breaks (DSBs).[5] In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death. This mechanism is known as synthetic lethality.[5]

Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of this compound in cancer cells. This document provides detailed protocols for assessing PARP inhibition by this compound through the analysis of PARP cleavage and the induction of the DNA damage marker, gamma-H2AX (γH2AX).

Data Presentation

The efficacy of this compound can be quantified by measuring its impact on cell viability and its ability to induce markers of DNA damage and apoptosis. The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines.

Cell LineGenotypeIC50 (nM)Reference
Capan-1BRCA2 mutant0.10[1]
Capan-1/OP (Olaparib-resistant)BRCA2 mutant0.89[1]
Capan-1/TP (Talazoparib-resistant)BRCA2 mutant1.13[1]
V-C8BRCA2 deficient1.19[1]
HCC1937BRCA1 mutant4.54[6]
HCT-15BRCA wild-type44.24[1]
V79BRCA wild-type29.32[1]

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines.

Western blot analysis provides a semi-quantitative to quantitative assessment of protein expression. Densitometric analysis of protein bands allows for the quantification of changes in protein levels upon treatment with this compound.

TreatmentConcentration (nM)Fold Change in Cleaved PARP (89 kDa)Fold Change in γH2AX
Vehicle Control (DMSO)-1.01.0
This compound1Data dependent on cell line and exposure timeData dependent on cell line and exposure time
This compound10Data dependent on cell line and exposure timeData dependent on cell line and exposure time
This compound100Data dependent on cell line and exposure timeData dependent on cell line and exposure time
Positive Control (e.g., Etoposide)VariesData dependent on cell line and exposure timeData dependent on cell line and exposure time

Table 2: Representative Table for Quantitative Western Blot Analysis of PARP Cleavage and γH2AX Induction. Researchers should populate this table with their own experimental data derived from densitometric analysis of western blots.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PARP Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound. By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks, leading to the formation of double-strand breaks during DNA replication. In HR-deficient cancer cells, the accumulation of DSBs triggers the DNA damage response, characterized by the phosphorylation of H2AX, and ultimately leads to apoptosis, which involves the cleavage of PARP by caspases.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Drug Action cluster_2 Cellular Response SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to (during replication) BER Base Excision Repair (BER) PARP->BER activates Cleaved_PARP Cleaved PARP (89 kDa fragment) PARP->Cleaved_PARP DDR DNA Damage Response (DDR) DSB->DDR activates This compound This compound This compound->PARP inhibits H2AX H2AX DDR->H2AX Apoptosis Apoptosis DDR->Apoptosis induces gH2AX γH2AX H2AX->gH2AX phosphorylates Caspases Activated Caspases Apoptosis->Caspases activates Caspases->PARP cleaves

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow for Western Blot Analysis

The diagram below outlines the key steps for performing a western blot to analyze PARP cleavage and γH2AX levels following treatment with this compound.

Western_Blot_Workflow start Start: Seed and Culture Cells treatment Treat cells with this compound (and controls) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Primary Antibody Incubation (anti-PARP, anti-cleaved PARP, anti-γH2AX) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometric Analysis detection->analysis end End: Data Interpretation analysis->end

Caption: Western blot workflow for PARP inhibition analysis.

Experimental Protocols

Protocol 1: Analysis of PARP Cleavage

This protocol details the steps to detect the cleavage of PARP1 from its full-length form (~116 kDa) to its characteristic apoptotic fragment (~89 kDa).

Materials:

  • Cancer cell line of interest (e.g., Capan-1, HCC1937)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Positive control for apoptosis (e.g., Etoposide, Staurosporine)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels (e.g., 4-12% gradient)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-PARP (recognizes full-length and cleaved forms)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for a predetermined time (e.g., 24, 48, 72 hours).

    • Include a vehicle control (DMSO) and a positive control for apoptosis.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer.

    • Load 20-40 µg of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities for full-length PARP (~116 kDa) and cleaved PARP (~89 kDa) using densitometry software. Normalize to a loading control.

Protocol 2: Analysis of γH2AX Induction

This protocol is for detecting the phosphorylation of histone H2AX at serine 139, a marker of DNA double-strand breaks.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Primary antibody: Rabbit or mouse anti-phospho-H2AX (Ser139)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1. A shorter treatment time (e.g., 4, 8, 24 hours) may be sufficient to observe γH2AX induction.[1]

  • Cell Lysis and Protein Quantification:

    • Follow the same procedure as in Protocol 1.

  • SDS-PAGE and Protein Transfer:

    • Follow the same procedure as in Protocol 1. Use a higher percentage gel (e.g., 15%) for better resolution of the small H2AX protein (~15 kDa).

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Follow the same procedure as in Protocol 1.

    • Quantify the band intensity for γH2AX (~15 kDa) and normalize to a loading control (e.g., total H2AX or β-actin).

Conclusion

The provided protocols and resources offer a comprehensive guide for researchers to effectively utilize western blotting for the characterization of the PARP inhibitor this compound. By analyzing PARP cleavage and γH2AX induction, researchers can gain valuable insights into the molecular mechanisms of this compound and its potential as a therapeutic agent. It is crucial to optimize experimental conditions for each specific cell line and to include appropriate controls to ensure the reliability and reproducibility of the results.

References

Application Notes and Protocols for YCH1899 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCH1899 is a novel, orally active, next-generation poly (ADP-ribose) polymerase (PARP) inhibitor currently under investigation for the treatment of various cancers.[1] Preclinical studies have demonstrated its potent anti-proliferative activity, particularly in tumor models resistant to existing PARP inhibitors such as olaparib (B1684210) and talazoparib.[1][2] The primary mechanism of action of PARP inhibitors involves the disruption of DNA single-strand break repair, leading to the accumulation of cytotoxic double-strand breaks, a process known as synthetic lethality, especially in tumors with deficiencies in homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations.

The therapeutic potential of PARP inhibitors can be significantly enhanced when used in combination with conventional chemotherapy agents that induce DNA damage. This synergistic interaction is based on the principle that inhibiting DNA repair mechanisms with a PARP inhibitor will potentiate the cytotoxic effects of DNA-damaging chemotherapy. These application notes provide a summary of preclinical data from studies on other PARP inhibitors in combination with various chemotherapy agents, which can serve as a valuable reference for designing and conducting experiments with this compound. Detailed experimental protocols for in vitro and in vivo studies are also provided.

Rationale for Combination Therapy

The co-administration of a PARP inhibitor like this compound with a DNA-damaging chemotherapeutic agent is a promising strategy to enhance anti-tumor efficacy. Chemotherapy drugs such as platinum agents (e.g., cisplatin (B142131), carboplatin), topoisomerase inhibitors (e.g., irinotecan, topotecan), and alkylating agents (e.g., temozolomide) induce a variety of DNA lesions. In response, cancer cells activate DNA repair pathways, including those mediated by PARP, to survive the cytotoxic effects of these agents. By inhibiting PARP, this compound can prevent the repair of these DNA lesions, leading to an accumulation of damage and subsequent cancer cell death.[3] This approach may also broaden the applicability of PARP inhibitors to tumors without inherent HRR defects.

Preclinical Data Summary (Based on other PARP inhibitors)

The following tables summarize quantitative data from preclinical studies of established PARP inhibitors in combination with various chemotherapy agents. This data can be used as a reference for designing combination studies with this compound.

Table 1: In Vitro Synergistic Effects of PARP Inhibitors with Chemotherapy

PARP InhibitorChemotherapy AgentCancer Cell LineCombination Index (CI) ValueFold SensitizationReference
OlaparibCisplatinNSCLC (ERCC1-low)< 0.70 (Synergism)-[4][5]
OlaparibDoxorubicinOvarian CancerSynergistic-[6]
OlaparibSN-38 (active metabolite of Irinotecan)Esophageal Squamous Cell CarcinomaSynergistic-[3]
TalazoparibTemozolomideMelanoma (M207, M238)Synergistic>1[7]
OlaparibCarboplatin (B1684641)Breast Cancer (MDA-MB-231)Synergistic-[8]

Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of PARP Inhibitor and Chemotherapy Combinations in Xenograft Models

PARP InhibitorChemotherapy AgentTumor ModelDosing RegimenTumor Growth Inhibition (TGI) vs. MonotherapyReference
Talazoparib (0.33 mg/kg, daily)Temozolomide (2.5 mg/kg, daily)Melanoma (RMG1)ConcurrentSignificantly greater than either agent alone[7]
OlaparibCarboplatinCarboplatin-resistant breast cancerConcurrentIncreased survival[9]
Talazoparib (1 mg/kg, daily)Irinotecan (37.5 mg/m², every 14 days)Advanced solid tumorsConcurrentObjective responses observed[7]

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_0 Chemotherapy-Induced DNA Damage cluster_1 PARP-Mediated DNA Repair cluster_2 Cellular Outcomes Chemo Chemotherapy Agent (e.g., Cisplatin, Irinotecan) DNA_Damage DNA Single-Strand Breaks (SSBs) Chemo->DNA_Damage PARP PARP1/2 DNA_Damage->PARP Repair Base Excision Repair (BER) PARP->Repair recruits repair proteins This compound This compound This compound->PARP inhibition DSBs Accumulation of Double-Strand Breaks (DSBs) Repair->DSBs Repair blocked Apoptosis Apoptosis (Cell Death) DSBs->Apoptosis

Caption: Mechanism of synergy between this compound and chemotherapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cancer Cell Line Culture Drug_Treatment 2. Treatment with this compound, Chemotherapy Agent, and Combination Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability/Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) Drug_Treatment->Viability_Assay Mechanism_Study 5. Mechanistic Studies (e.g., Western Blot for DNA damage markers) Drug_Treatment->Mechanism_Study Synergy_Analysis 4. Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis Xenograft 1. Tumor Xenograft Model Establishment Randomization 2. Tumor-bearing Animal Randomization Xenograft->Randomization Treatment 3. Treatment Administration (Vehicle, this compound, Chemo, Combination) Randomization->Treatment Monitoring 4. Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint 5. Endpoint Analysis (Tumor volume, Immunohistochemistry) Monitoring->Endpoint

Caption: General experimental workflow for combination studies.

Experimental Protocols

In Vitro Synergy Protocol

Objective: To determine the synergistic anti-proliferative effect of this compound in combination with a chemotherapy agent in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete culture medium. Also, prepare combinations of both drugs at constant and non-constant ratios.

  • Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO) and single-agent controls.

  • Incubation: Incubate the plate for 72 hours (or a time course determined by cell doubling time) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for each single agent.

    • Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combination. A CI value less than 1 indicates a synergistic effect.

In Vivo Xenograft Model Protocol

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for implantation

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Chemotherapy agent formulation for appropriate administration route (e.g., intravenous, intraperitoneal)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapy agent alone

    • Group 4: this compound + Chemotherapy agent

  • Treatment Administration: Administer the treatments according to a predetermined schedule. For example, this compound could be given daily by oral gavage, while the chemotherapy agent might be administered once or twice a week intravenously.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the combination therapy compared to monotherapies.

    • At the endpoint, tumors can be excised for further analysis, such as immunohistochemistry for biomarkers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).

Conclusion

The combination of the next-generation PARP inhibitor this compound with conventional chemotherapy agents represents a highly promising therapeutic strategy. The provided application notes and protocols, based on data from other PARP inhibitors, offer a framework for researchers to design and execute robust preclinical studies to evaluate the synergistic potential of this compound. Such studies are crucial for elucidating the optimal combination partners, dosing schedules, and patient populations that would benefit most from this therapeutic approach, ultimately paving the way for future clinical investigations.

References

Application Notes and Protocols for YCH1899 in CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCH1899 is a potent and orally active next-generation poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] It has demonstrated significant anti-proliferation activity against cancer cells, including those that have developed resistance to existing PARP inhibitors such as olaparib (B1684210) and talazoparib.[1][2][3][4] this compound's mechanism of action centers on the inhibition of PARP enzymes, which are critical for various cellular processes, including DNA repair.[1][5][6] In tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and cell death.[2][5]

CRISPR-Cas9 genome-wide screening is a powerful technology for systematically interrogating gene function.[7][8][9] When combined with a small molecule inhibitor like this compound, CRISPR-Cas9 screens can be utilized to identify genes that modulate the cellular response to the compound. This approach can uncover novel drug targets, mechanisms of drug resistance, and synthetic lethal interactions, thereby accelerating drug development and personalizing medicine.

These application notes provide a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, confer resistance or sensitivity to this compound in a cancer cell line model.

Signaling Pathway of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular functions, most notably DNA damage repair.[1][5] PARP1, the most abundant member of this family, is recruited to sites of DNA single-strand breaks (SSBs).[6] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the single-strand break.

PARP inhibitors, such as this compound, are nicotinamide (B372718) analogs that competitively bind to the catalytic domain of PARP enzymes, preventing the synthesis of PAR chains.[6] This inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs. In cells with proficient homologous recombination (HR) repair, these SSBs can be repaired. However, in cancer cells with deficient HR repair (e.g., due to BRCA1/2 mutations), the accumulation of SSBs during DNA replication leads to the formation of double-strand breaks (DSBs). The inability to repair these DSBs through the faulty HR pathway results in genomic instability and ultimately cell death, a concept known as synthetic lethality.

Furthermore, some PARP inhibitors, in addition to their catalytic inhibition, can also "trap" PARP enzymes on the DNA at the site of damage.[6] This trapped PARP-DNA complex is highly cytotoxic as it can interfere with DNA replication and transcription, leading to the collapse of replication forks and the formation of more DSBs.[6]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_parp_inhibition PARP Inhibition by this compound cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes PARP_Trapping PARP Trapping PARP1->PARP_Trapping leads to SSB_Repair_Complex SSB Repair Complex PARylation->SSB_Repair_Complex recruits SSB_Repaired SSB Repaired SSB_Repair_Complex->SSB_Repaired facilitates This compound This compound This compound->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Unrepaired_SSB Unrepaired SSB Unrepaired_SSB->Replication_Fork_Collapse during replication DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR Proficient Cell DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival DSB Repair Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death DSB Repair Failure CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Transduction cluster_selection 2. Selection & Expansion cluster_treatment 3. This compound Treatment cluster_analysis 4. Analysis Lentiviral_Library Lentiviral sgRNA Library (Genome-wide) Transduction Lentiviral Transduction Lentiviral_Library->Transduction Cas9_Cells Cas9-expressing Cancer Cell Line Cas9_Cells->Transduction Puromycin_Selection Puromycin Selection Transduction->Puromycin_Selection Cell_Pool Pooled Knockout Cell Population Puromycin_Selection->Cell_Pool Control Control (DMSO) Cell_Pool->Control Treatment This compound Treatment Cell_Pool->Treatment Genomic_DNA_Extraction Genomic DNA Extraction Control->Genomic_DNA_Extraction Treatment->Genomic_DNA_Extraction PCR_Amplification sgRNA PCR Amplification Genomic_DNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis Hits Identify Enriched (Resistance) & Depleted (Sensitivity) Hits Data_Analysis->Hits

References

Application Notes and Protocols for Assessing Y-C-H-1899 Efficacy in Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCH1899 is a novel and potent next-generation poly(ADP-ribose) polymerase (PARP) inhibitor, demonstrating significant anti-proliferative activity against tumor cells, including those resistant to existing PARP inhibitors like olaparib (B1684210) and talazoparib.[1] Organoid cultures, which are three-dimensional (3D) in vitro models that recapitulate the complex architecture and cellular heterogeneity of original tumors, provide a physiologically relevant platform for evaluating the efficacy of anti-cancer agents such as this compound.[2] These application notes provide detailed protocols for assessing the efficacy of this compound in patient-derived or commercially available cancer organoid models.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1] PARP1, in particular, plays a central role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. When PARP is inhibited by agents like this compound, these SSBs are not efficiently repaired. During DNA replication, unrepaired SSBs can lead to the collapse of replication forks, resulting in the formation of more cytotoxic DNA double-strand breaks (DSBs).

In healthy cells, these DSBs can be effectively repaired by the Homologous Recombination (HR) pathway. However, many cancers harbor defects in HR pathway genes, such as BRCA1 and BRCA2. In these HR-deficient cancer cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, ultimately triggering cell death through a concept known as synthetic lethality. This compound has shown effectiveness even in resistant cells with BRCA1/2 restoration or 53BP1 loss, suggesting a broader mechanism for overcoming resistance.[1]

Signaling Pathway of PARP Inhibition by this compound

PARP_Inhibition cluster_0 DNA Damage and Repair cluster_1 This compound Action DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP1 PARP1 DNA Single-Strand Break (SSB)->PARP1 recruits Base Excision Repair (BER) Base Excision Repair (BER) PARP1->Base Excision Repair (BER) activates Replication Fork Collapse Replication Fork Collapse PARP1->Replication Fork Collapse leads to unrepaired SSBs Cell Survival Cell Survival Base Excision Repair (BER)->Cell Survival promotes DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) Homologous Recombination (HR) Homologous Recombination (HR) DNA Double-Strand Break (DSB)->Homologous Recombination (HR) repaired by Apoptosis Apoptosis DNA Double-Strand Break (DSB)->Apoptosis induces (in HR deficient cells) Homologous Recombination (HR)->Cell Survival promotes This compound This compound This compound->PARP1 inhibits Replication Fork Collapse->DNA Double-Strand Break (DSB)

Caption: Mechanism of this compound action through PARP inhibition.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines. While specific data for organoid cultures is not yet widely published, these values provide a strong baseline for designing dose-response studies in 3D models.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeBRCA StatusResistance to other PARPiIC50 (nM)
Capan-1PancreaticBRCA2 mutant-0.10
Capan-1/OPPancreaticBRCA2 mutantOlaparib-resistant0.89[3]
Capan-1/TPPancreaticBRCA2 mutantTalazoparib-resistant1.13[3]
HCC1937BreastBRCA1 mutant-4.54
MDA-MB-436BreastBRCA1 mutant-0.52
UWB1.289OvarianBRCA1 mutant-0.02
UWB1.289+BRCA1OvarianBRCA1 wild-type-0.34
V-C8OvarianBRCA2 mutant-1.19
HCT-15ColonWild-type-44.24
V79Chinese Hamster LungWild-type-29.32

Data sourced from MedchemExpress product information and cited literature.[3][4]

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in organoid cultures.

Experimental Workflow

Experimental_Workflow cluster_assessment Efficacy Assessment Methods Organoid Culture Establishment Organoid Culture Establishment This compound Treatment This compound Treatment Organoid Culture Establishment->this compound Treatment Efficacy Assessment Efficacy Assessment This compound Treatment->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Viability Assay (ATP) Viability Assay (ATP) Efficacy Assessment->Viability Assay (ATP) Growth Assessment (Microscopy) Growth Assessment (Microscopy) Efficacy Assessment->Growth Assessment (Microscopy) Immunofluorescence (DNA Damage) Immunofluorescence (DNA Damage) Efficacy Assessment->Immunofluorescence (DNA Damage)

Caption: General workflow for assessing this compound efficacy in organoids.

Protocol 1: Organoid Culture and this compound Treatment

This protocol outlines the general steps for culturing and treating cancer organoids with this compound. Specific media formulations and culture conditions will vary depending on the organoid type and source.

Materials:

  • Cancer organoid line (patient-derived or commercial)

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium (specific to the organoid type)

  • This compound stock solution (in DMSO)

  • Multi-well culture plates (e.g., 24- or 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

Procedure:

  • Organoid Seeding:

    • Thaw or passage organoids according to the specific protocol for the line.

    • Resuspend organoid fragments in the basement membrane matrix on ice.

    • Plate droplets of the organoid-matrix suspension into the center of pre-warmed multi-well plates.

    • Polymerize the matrix by incubating at 37°C for 15-30 minutes.

    • Gently add pre-warmed organoid culture medium to each well.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in organoid culture medium from the stock solution. It is recommended to perform a dose-response curve, with concentrations ranging from picomolar to micromolar, based on the known IC50 values.

    • After allowing the organoids to establish for 24-72 hours, carefully remove the existing medium.

    • Add the medium containing the desired concentration of this compound or vehicle control (DMSO at the same final concentration as the highest this compound dose) to the respective wells.

    • Incubate the organoids for the desired treatment duration (e.g., 72 hours, 5 days, 7 days). Media should be changed every 2-3 days with fresh drug-containing or control medium.

Protocol 2: Organoid Viability Assessment (ATP Assay)

This protocol measures the amount of ATP, an indicator of metabolically active cells, to determine organoid viability after this compound treatment.

Materials:

  • This compound-treated and control organoid cultures in a 96-well plate

  • 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)[5]

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate containing organoids and the viability assay reagent to room temperature for approximately 30 minutes.

  • Add a volume of the viability assay reagent to each well equal to the volume of culture medium in the well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot dose-response curves to determine the IC50 value of this compound in the specific organoid model.

Protocol 3: Organoid Growth Assessment by Microscopy

This protocol uses brightfield or confocal microscopy to monitor changes in organoid size and morphology over time.

Materials:

  • This compound-treated and control organoid cultures

  • Inverted microscope with imaging capabilities (brightfield or confocal)

  • Image analysis software (e.g., ImageJ, ZEN, or specialized organoid analysis software)

Procedure:

  • Acquire images of the organoids in each well at specified time points (e.g., Day 0, Day 3, Day 7) after initiating this compound treatment. For 3D analysis, a z-stack of images can be captured using a confocal microscope.

  • Using image analysis software, measure the area or volume of individual organoids.

  • Quantify the change in organoid size over time for each treatment condition.

  • Compare the growth curves of this compound-treated organoids to the vehicle-treated controls to assess the cytostatic or cytotoxic effects of the compound.

Protocol 4: Immunofluorescence Staining for DNA Damage (γH2AX)

This protocol visualizes the formation of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.

Materials:

  • This compound-treated and control organoid cultures

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking buffer (e.g., PBS with BSA and/or serum)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Fixation: Carefully remove the culture medium and fix the organoids in 4% PFA for 20-30 minutes at room temperature.

  • Permeabilization: Wash the fixed organoids with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 15-20 minutes.

  • Blocking: Wash with PBS and then block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the organoids with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the organoids extensively with PBS and then incubate with the fluorescently labeled secondary antibody (and DAPI for nuclear staining) for 1-2 hours at room temperature, protected from light.

  • Imaging: Wash the organoids again with PBS and mount for imaging using a confocal microscope.

  • Analysis: Quantify the intensity of the γH2AX signal per nucleus to determine the extent of DNA damage induced by this compound. An increase in γH2AX foci in this compound-treated organoids compared to controls indicates the induction of DNA double-strand breaks.

Conclusion

These application notes provide a comprehensive guide for researchers to assess the efficacy of the PARP inhibitor this compound in advanced 3D organoid culture models. By employing a combination of viability assays, growth assessments, and mechanistic studies such as immunofluorescence for DNA damage markers, a thorough understanding of this compound's anti-tumor activity in a physiologically relevant context can be achieved. The provided protocols can be adapted to specific cancer organoid types to facilitate preclinical drug development and personalized medicine approaches.

References

YCH1899 treatment for inducing synthetic lethality in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YCH1899 is a potent and orally active inhibitor of Poly (ADP-ribose) polymerase (PARP), specifically targeting PARP1 and PARP2 with exceptional potency (IC50 < 0.001 nM).[1][2] It demonstrates a significant therapeutic advantage by effectively inducing synthetic lethality in cancer cells, including those that have developed resistance to other PARP inhibitors such as olaparib (B1684210) and talazoparib.[1][3][4][5] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for key in vitro and in vivo experiments to evaluate its efficacy.

Introduction to Synthetic Lethality and PARP Inhibition

Synthetic lethality is a genetic interaction where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific tumor suppressor gene mutation.

A prime example of synthetic lethality is the interaction between PARP inhibitors and deficiencies in the Homologous Recombination (HR) DNA repair pathway, often caused by mutations in genes like BRCA1 and BRCA2.[6][7][8] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a deficient HR pathway (e.g., BRCA1/2 mutations), these DSBs cannot be properly repaired, leading to genomic instability and ultimately, apoptotic cell death.[7]

This compound leverages this mechanism and has shown remarkable efficacy in overcoming resistance to prior PARP inhibitors, particularly in cancer cells that have restored BRCA1/2 function or have lost 53BP1.[3][5][9]

Mechanism of Action of this compound

This compound exhibits a dual mechanism of action against cancer cells:

  • Catalytic Inhibition of PARP: this compound binds to the catalytic domain of PARP1 and PARP2, preventing them from synthesizing poly (ADP-ribose) chains. This enzymatic inhibition hampers the recruitment of DNA repair proteins to the sites of SSBs.

  • PARP Trapping: Beyond catalytic inhibition, this compound stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA.[1][2] This trapped complex is a significant physical obstruction to DNA replication and transcription, proving to be even more cytotoxic than the mere inhibition of PARP's enzymatic activity.

The potent PARP trapping ability of this compound is a key factor in its ability to overcome resistance to other PARP inhibitors.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Synthetic_Lethality cluster_Normal_Cell Normal Cell (Functional HR Repair) cluster_Cancer_Cell Cancer Cell (HR Deficient) SSB_N Single-Strand Break (SSB) PARP_N PARP Activation SSB_N->PARP_N Replication_N DNA Replication SSB_N->Replication_N BER Base Excision Repair (BER) PARP_N->BER Recruits repair factors DSB_N Double-Strand Break (DSB) Replication_N->DSB_N Fork collapse HR_N Homologous Recombination (HR) DSB_N->HR_N Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA Repair SSB_C Single-Strand Break (SSB) PARP_C PARP SSB_C->PARP_C Replication_C DNA Replication SSB_C->Replication_C This compound This compound This compound->PARP_C Inhibits & Traps PARP_Trap PARP Trapping PARP_C->PARP_Trap DSB_C Double-Strand Break (DSB) Replication_C->DSB_C Fork collapse HR_C Defective Homologous Recombination (HR) DSB_C->HR_C Apoptosis Apoptosis HR_C->Apoptosis Repair Failure

Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cancer cells.

Quantitative Data Summary

In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeBRCA StatusResistance to other PARPiThis compound IC50 (nM)Reference
Capan-1Pancreatic CancerBRCA2 mutantSensitive0.10[1][2]
Capan-1/OPPancreatic CancerBRCA2 mutantOlaparib-resistant0.89[1][2]
Capan-1/TPPancreatic CancerBRCA2 mutantTalazoparib-resistant1.13[1][2]
MDA-MB-436Breast CancerBRCA1 mutant-0.52[2]
UWB1.289Ovarian CancerBRCA1 null-0.02[2]
UWB1.289+BRCA1Ovarian CancerBRCA1 restored-0.34[2]
V-C8Chinese Hamster OvaryBRCA2 deficient-1.19[1]
V79Chinese Hamster LungBRCA wild-type-29.32[2]
HCC1937Breast CancerBRCA1 mutant-4.54[2]
HCT-15Colorectal CancerBRCA wild-type-44.24[1]
In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeTreatment and DosageOutcomeReference
MDA-MB-436/OPOlaparib-resistant Breast Cancer6.25, 12.5, and 25 mg/kg, orally, once a day for 27 daysSignificant regression of tumor volume. T/C of 36.74% and 15.29% at 12.5 and 25 mg/kg respectively.[1][2]
Capan-1/RTalazoparib-resistant Pancreatic Cancer12.5 and 25 mg/kg, orally, once a day for 21 daysSignificant regression of tumor volume. T/C of 48.92% and 13.87% at 12.5 and 25 mg/kg respectively.[1][2]

T/C: Treatment/Control tumor volume ratio.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of cancer cells.

Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

PARP Trapping Assay (Cellular)

This assay measures the amount of PARP1 trapped on chromatin following this compound treatment.

Workflow for Cellular PARP Trapping Assay

PARP_Trapping_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fractionation Perform subcellular chromatin fractionation harvest_cells->fractionation quantify_protein Quantify protein in chromatin fraction fractionation->quantify_protein western_blot Western Blot for PARP1 and Histone H3 quantify_protein->western_blot analyze Analyze band intensity western_blot->analyze end End analyze->end

References

Application Notes and Protocols for Immunohistochemical Detection of YCH1899 Targets: PARP1 and PARP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCH1899 is an orally bioactive and potent inhibitor of Poly(ADP-ribose) polymerase (PARP), with exceptionally high affinity for PARP1 and PARP2, demonstrating IC50 values of less than 0.001 nM.[1][2] PARP enzymes are critical components of the cellular machinery responsible for DNA damage repair, gene transcription, and apoptosis.[1][3][4] The inhibition of PARP, particularly in cancers with deficiencies in other DNA repair pathways such as those with BRCA1/2 mutations, can lead to synthetic lethality and tumor cell death.[4][5] this compound has shown significant anti-proliferation activity, even in cell lines resistant to other PARP inhibitors like Olaparib and Talazoparib.[2][3][4][5]

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of this compound's primary targets, PARP1 and PARP2, as well as the downstream apoptosis marker, cleaved PARP1, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended to assist researchers in visualizing the expression and localization of these key proteins in preclinical and clinical samples, aiding in the investigation of this compound's mechanism of action and its pharmacodynamic effects.

Product Information

This protocol is designed for use with validated antibodies specific for PARP1, PARP2, and cleaved PARP1 suitable for immunohistochemistry. It is crucial to use antibodies that have been validated for specificity and performance in IHC applications.

Recommended Antibodies and Reagents

The selection of a highly specific and sensitive antibody is critical for reliable IHC results. Below is a table of recommended antibody characteristics and common reagents.

Target Host Species Clonality Recommended Dilution Range (IHC) Validation
PARP1RabbitMonoclonal / Polyclonal1:100 - 1:1000Knockout/Knockdown, IHC on relevant tissues
PARP2RabbitMonoclonal / Polyclonal1:100 - 1:500Relative Expression, IHC[6]
Cleaved PARP1 (Asp214)RabbitMonoclonal1:100 - 1:400Specificity for cleaved form confirmed by Western Blot of apoptotic cell lysates[7]
Reagent Supplier Purpose
Xylene or equivalent clearing agentStandard laboratory supplierDeparaffinization
Ethanol (B145695) (100%, 95%, 70%)Standard laboratory supplierRehydration
Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0 or EDTA Buffer pH 9.0)VariousEpitope unmasking
Hydrogen Peroxide (3%)Standard laboratory supplierQuenching endogenous peroxidase
Blocking Buffer (e.g., Normal Goat Serum)VariousBlocking non-specific antibody binding
Primary Antibody DiluentVariousDiluting primary antibodies
HRP-conjugated Secondary AntibodyVariousDetection of primary antibody
DAB (3,3'-Diaminobenzidine) Substrate KitVariousChromogenic detection
Hematoxylin (B73222)Standard laboratory supplierCounterstaining
Mounting MediumVariousCoverslipping

Experimental Protocols

I. Immunohistochemistry Protocol for PARP1 and PARP2 in FFPE Tissues

This protocol outlines the steps for detecting PARP1 and PARP2 in formalin-fixed, paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in either 10 mM Sodium Citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 9.0).

  • Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

  • Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).

  • Rinse slides with distilled water and then with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

3. Peroxidase Blocking:

  • Incubate slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.

  • Rinse slides with wash buffer.

4. Blocking:

  • Incubate slides with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary antibody (anti-PARP1 or anti-PARP2) to its optimal concentration in antibody diluent.

  • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse slides with wash buffer.

  • Incubate slides with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 30-60 minutes at room temperature.

7. Detection:

  • Rinse slides with wash buffer.

  • Prepare the DAB substrate solution according to the manufacturer's instructions.

  • Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes), monitoring under a microscope.

  • Rinse slides with distilled water to stop the reaction.

8. Counterstaining:

  • Counterstain the slides with hematoxylin for 30-60 seconds.

  • "Blue" the slides in running tap water.

9. Dehydration and Mounting:

  • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

  • Clear the slides in xylene.

  • Mount a coverslip on each slide using a permanent mounting medium.

II. Immunohistochemistry Protocol for Cleaved PARP1 (Asp214)

The protocol for cleaved PARP1 is similar to the one for total PARP1/PARP2, with careful attention to the primary antibody incubation. Cleaved PARP1 is a marker of apoptosis, and its detection can indicate the cytotoxic effects of this compound.

Follow the same steps as in Protocol I, with the following considerations:

  • Primary Antibody: Use an antibody specifically validated to detect the 89 kDa fragment of PARP1 cleaved at Asp214.[7]

  • Positive Control: It is highly recommended to use a positive control tissue known to have high levels of apoptosis, such as tonsil or a tumor section from an animal treated with a cytotoxic agent.[8]

Data Presentation

The results of the immunohistochemical staining should be evaluated by a qualified pathologist. Staining intensity and the percentage of positive cells can be scored to provide semi-quantitative data.

Scoring Parameter 0 1+ 2+ 3+
Staining Intensity No stainingWeak stainingModerate stainingStrong staining
Percentage of Positive Cells <1%1-10%11-50%>50%

An H-score can be calculated using the formula: H-score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells) , providing a continuous variable for statistical analysis.

Visualizations

PARP Signaling Pathway in DNA Damage Response

PARP_Signaling cluster_0 DNA Damage cluster_1 PARP Activation & PARylation cluster_2 DNA Repair cluster_3 Inhibition by this compound cluster_4 Cellular Outcomes DNA_Strand_Break DNA Single-Strand Break PARP1_2 PARP1/PARP2 DNA_Strand_Break->PARP1_2 recruits PARP1_2_active Activated PARP1/PARP2 PARP1_2->PARP1_2_active binds to PAR Poly(ADP-ribose) (PAR) PARP1_2_active->PAR synthesizes Cell_Survival Cell Survival PARP1_2_active->Cell_Survival promotes NAD NAD+ NAD->PARP1_2_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repaired_DNA DNA Repaired Repair_Proteins->Repaired_DNA facilitate This compound This compound This compound->PARP1_2_active inhibits Apoptosis Apoptosis This compound->Apoptosis induces (in cancer cells)

Caption: PARP signaling in response to DNA damage and its inhibition by this compound.

Immunohistochemistry Experimental Workflow

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer) Deparaffinization->Antigen_Retrieval Peroxidase_Block Endogenous Peroxidase Block (3% H2O2) Antigen_Retrieval->Peroxidase_Block Blocking Blocking (Normal Serum) Peroxidase_Block->Blocking Primary_Ab Primary Antibody Incubation (anti-PARP1, anti-PARP2, or anti-cleaved PARP1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting End Microscopic Analysis Dehydration_Mounting->End

Caption: A streamlined workflow for immunohistochemical staining of FFPE tissues.

References

Troubleshooting & Optimization

Overcoming solubility issues with YCH1899 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with YCH1899 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro use?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is soluble in DMSO.[2] For optimal dissolution, it is advised to use ultrasonication and gentle warming.[1]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous cell culture medium. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced artifacts and precipitation.[3]

  • Serial Dilutions : Perform serial dilutions of your high-concentration stock in your aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.

  • Use of Surfactants : Consider including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer to improve the solubility of hydrophobic compounds.[4]

  • Pre-warming the Medium : Gently warming your cell culture medium to 37°C before adding the this compound solution can sometimes aid in keeping the compound in solution.

Q3: Can I use heating or sonication to dissolve this compound?

A3: Yes, gentle heating and sonication can be used to facilitate the dissolution of this compound in DMSO.[1][5] It is recommended to warm the solution to 60°C and use ultrasonication to achieve a clear solution.[1] However, be cautious with prolonged or excessive heating, as it may lead to compound degradation.[4]

Q4: My experimental results are inconsistent. Could this be related to this compound solubility?

A4: Inconsistent results in cell-based assays can indeed be a consequence of poor compound solubility and precipitation in the cell culture medium.[4] It is crucial to visually inspect your prepared solutions for any signs of precipitation or cloudiness before adding them to your experiment. Performing a pre-assay solubility check by preparing your dilutions and letting them stand at the experimental temperature can help determine the true soluble concentration.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in DMSO. Insufficient solvent volume or inadequate dissolution technique.Increase the volume of DMSO to ensure you are below the saturation point. Use ultrasonication and gentle warming (up to 60°C) to aid dissolution.[1]
Precipitate forms immediately upon dilution in aqueous buffer. The compound is "crashing out" of solution due to the change in solvent polarity.Lower the final concentration of this compound. Decrease the percentage of DMSO in the final solution (ideally <0.1%).[3] Consider adding a biocompatible surfactant like Tween-80.[4]
Cloudiness or precipitate observed in the culture plate wells after incubation. The compound may be precipitating over time at the experimental temperature and concentration.Reduce the final concentration of this compound in your assay. Ensure the final DMSO concentration is kept consistent across all wells, including controls.[3]
Low potency or lack of expected biological activity. The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation.Visually inspect for precipitation. Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating curve.[3] Conduct a pre-assay solubility check to determine the maximum soluble concentration under your experimental conditions.[4]

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Concentration Method Reference
DMSO20 mg/mL (36.41 mM)Ultrasonic and warming to 60°C[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2 mg/mL (3.64 mM)Stepwise addition[1]
10% DMSO >> 90% corn oil≥ 2 mg/mL (3.64 mM)Stepwise addition[1]

Table 2: In Vitro Activity of this compound

Cell Line Condition IC50 (nM) Reference
Capan-1-0.10[2][5]
Capan-1/OP (Olaparib-resistant)-0.89[1][6]
Capan-1/TP (Talazoparib-resistant)-1.13[1][6]
HCC1937 (BRCA1 mutant)-4.54[1][2]
V-C8 (BRCA mutant)3.5 h incubation1.19[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder (Molecular Weight: 549.35 g/mol ).[1]

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 0.1820 mL of DMSO).[1]

  • To facilitate dissolution, place the vial in an ultrasonic water bath and gently warm to 60°C until the solution is clear.[1]

  • Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in your desired cell culture medium.

  • Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%.[3]

  • Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.

  • Include a vehicle control in your experiment with the same final concentration of DMSO as your highest this compound concentration.[3]

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Solubility Start Start Prepare Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare Stock Dissolution Aid Dissolution with Ultrasonication & Warming (60°C) Prepare Stock->Dissolution Dilution Dilute in Aqueous Medium Dissolution->Dilution Precipitation_Check Precipitate Observed? Dilution->Precipitation_Check Reduce_DMSO Lower Final DMSO Concentration (<0.5%) Precipitation_Check->Reduce_DMSO Yes Proceed Proceed with Experiment Precipitation_Check->Proceed No Use_Surfactant Consider Adding Surfactant (e.g., Tween-80) Reduce_DMSO->Use_Surfactant Lower_Concentration Lower Final this compound Concentration Use_Surfactant->Lower_Concentration Re-evaluate Re-evaluate Protocol Lower_Concentration->Re-evaluate Re-evaluate->Dilution

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_pathway This compound Mechanism of Action DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1_Activation PARP1 Activation & Recruitment DNA_Damage->PARP1_Activation PARP1_Inhibition PARP1 Inhibition & Trapping PARP1_Activation->PARP1_Inhibition This compound This compound This compound->PARP1_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP1_Inhibition->Replication_Fork_Collapse DSBs Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs Cell_Death Synthetic Lethality & Cell Death DSBs->Cell_Death HR_Deficiency HR-Deficient Cells (e.g., BRCA mutant) HR_Deficiency->Cell_Death prevents repair

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Troubleshooting YCH1899 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting resistance to the PARP inhibitor, YCH1899, in cell line experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally active and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2 with exceptional potency (IC50 < 0.001 nM).[1] PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP's catalytic activity, this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process called synthetic lethality. A key mechanism of action for many PARP inhibitors, including this compound, is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, creating a physical barrier to DNA replication and transcription that is even more cytotoxic than the loss of PARP's enzymatic function alone.

Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

While this compound is designed to overcome resistance to prior PARP inhibitors, acquired resistance can still emerge. The most well-characterized mechanisms of resistance to PARP inhibitors, which may also be relevant for this compound, include:

  • Restoration of Homologous Recombination (HR) Function:

    • BRCA1/2 Reversion Mutations: Secondary mutations in BRCA1 or BRCA2 genes can restore the open reading frame and produce a functional protein, thereby reactivating the HR pathway.

    • Loss of 53BP1: 53BP1 is a protein that promotes non-homologous end joining (NHEJ) and inhibits DNA end resection, a critical step for HR. Loss of 53BP1 function can partially restore HR activity in BRCA1-deficient cells, leading to PARP inhibitor resistance.

  • Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, reducing the formation of cytotoxic DSBs.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PARP inhibitor.

  • Alterations in PARP1: Mutations in the PARP1 gene that prevent the inhibitor from binding or that reduce PARP1 expression can lead to resistance.

This compound has been shown to retain sensitivity in cells with BRCA1/2 restoration or 53BP1 loss, which are common resistance mechanisms for other PARP inhibitors like olaparib (B1684210) and talazoparib.[1]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting common experimental issues and investigating potential resistance to this compound.

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing high variability in your IC50 values for this compound between experiments.

dot

cluster_troubleshooting Troubleshooting Inconsistent IC50 Values cluster_solutions Potential Solutions start Inconsistent IC50 Values check_protocol Review Assay Protocol (MTT, CellTiter-Glo) start->check_protocol check_cells Evaluate Cell Culture - Passage number - Contamination - Seeding density start->check_cells check_compound Assess Compound Integrity - Stock concentration - Solubility - Storage start->check_compound check_reagents Verify Reagent Quality - Expiration dates - Proper storage start->check_reagents solution_protocol Standardize incubation times, reagent volumes, and plate reading parameters. check_protocol->solution_protocol solution_cells Use consistent cell passage numbers and perform regular mycoplasma testing. Optimize seeding density for linear assay response. check_cells->solution_cells solution_compound Prepare fresh drug dilutions for each experiment. Confirm solubility in culture medium. check_compound->solution_compound solution_reagents Use fresh, quality-controlled reagents. check_reagents->solution_reagents

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q&A for Inconsistent IC50 Values:

  • Q: My absorbance/luminescence readings are low across the entire plate. What should I check?

    • A: This could be due to low cell seeding density, poor cell health, or an issue with the assay reagent. Ensure you are seeding the optimal number of cells for your cell line and that they are healthy and actively proliferating. Also, check the expiration date and storage conditions of your assay reagents.

  • Q: I'm seeing an "edge effect" in my 96-well plates. How can I minimize this?

    • A: The "edge effect" is a common issue where cells in the outer wells of a plate behave differently than those in the inner wells, often due to uneven temperature and humidity. To minimize this, you can leave the outer wells empty or fill them with sterile PBS or media.

  • Q: Can this compound interfere with the cell viability assay itself?

    • A: While less common with newer assays, some compounds can directly interact with the assay reagents. To test for this, include a control well with the highest concentration of this compound in media without cells.

Guide 2: Investigating Acquired Resistance to this compound

Problem: Your cell line, which was initially sensitive to this compound, now shows a significant increase in its IC50 value.

dot

cluster_investigation Investigating Acquired Resistance start Decreased Sensitivity to this compound (Increased IC50) confirm_resistance Confirm Resistance - Repeat IC50 determination - Compare with parental cell line start->confirm_resistance hr_status Assess Homologous Recombination (HR) Status confirm_resistance->hr_status brca_analysis BRCA1/2 Sequencing - Look for reversion mutations hr_status->brca_analysis HR proficient bp53_analysis 53BP1 Western Blot - Check for loss of expression hr_status->bp53_analysis HR proficient other_mechanisms Investigate Other Mechanisms hr_status->other_mechanisms HR deficient drug_efflux Drug Efflux Assay - e.g., Rhodamine 123 efflux other_mechanisms->drug_efflux parp1_expression PARP1 Western Blot - Check for altered expression other_mechanisms->parp1_expression

Caption: Workflow for investigating acquired resistance to this compound.

Q&A for Investigating Acquired Resistance:

  • Q: How do I confirm that my cells have truly developed resistance?

    • A: The first step is to perform multiple, independent cell viability assays to confirm the shift in the IC50 value. It's crucial to compare the resistant cell line directly with the parental, sensitive cell line in the same experiment.

  • Q: What is the first mechanistic experiment I should perform?

    • A: A good starting point is to assess the status of the HR pathway. You can do this by examining the formation of RAD51 foci upon DNA damage. An increase in RAD51 foci formation in the resistant cells compared to the parental cells would suggest a restoration of HR activity.

  • Q: If I suspect BRCA1/2 restoration, how can I confirm it?

    • A: You will need to sequence the BRCA1 and BRCA2 genes in your resistant cell line and compare the sequences to the parental line. Look for secondary mutations that could restore the protein's reading frame.

  • Q: How do I check for the loss of 53BP1?

    • A: Western blotting is the most common method to assess 53BP1 protein levels. A significant decrease or complete absence of the 53BP1 protein band in your resistant cell line compared to the parental line would indicate loss of expression.

Data Presentation

Table 1: Comparative Antiproliferative Activity of PARP Inhibitors

Cell LinePARP InhibitorIC50 (nM)Notes
Capan-1 This compound0.10BRCA2 mutant
Olaparib1.2
Talazoparib0.5
Capan-1/OP This compound0.89Olaparib-resistant
Olaparib>10,000
Capan-1/TP This compound1.13Talazoparib-resistant
Talazoparib>1,000
MDA-MB-436 This compound0.52BRCA1 mutant
Olaparib4.7[2]
Talazoparib0.13[2]
HCC1937 This compound4.54BRCA1 mutant
Olaparib96[2]
Talazoparib10[2]
UWB1.289 This compound0.02BRCA1 mutant
UWB1.289+BRCA1 This compound0.34BRCA1 restored

Data for this compound is from a single study and may vary between labs and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 of this compound.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (media only) from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for 53BP1

This protocol describes the detection of 53BP1 protein levels by Western blot.

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against 53BP1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Protocol 3: PARP Trapping Assay (Fluorescence Polarization)

This protocol provides a general workflow for a fluorescence polarization-based PARP trapping assay.

dot

cluster_parp_trapping PARP Trapping Assay Workflow start Prepare Assay Plate - Add fluorescent DNA probe add_inhibitor Add PARP Inhibitor (e.g., this compound) start->add_inhibitor add_parp Add PARP Enzyme add_inhibitor->add_parp incubate1 Incubate to allow binding add_parp->incubate1 add_nad Add NAD+ to initiate PARylation incubate1->add_nad incubate2 Incubate for PARylation and PARP dissociation add_nad->incubate2 read_fp Measure Fluorescence Polarization (FP) incubate2->read_fp

Caption: Workflow for a fluorescence polarization-based PARP trapping assay.

  • Assay Setup:

    • In a 384-well black plate, add a fluorescently labeled DNA oligonucleotide that mimics a single-strand break.

    • Add serial dilutions of this compound or other PARP inhibitors.

    • Add purified PARP1 enzyme.

  • Incubation and Reaction:

    • Incubate the plate to allow the PARP enzyme and inhibitor to bind to the DNA.

    • Initiate the PARylation reaction by adding NAD+.

    • Incubate to allow for auto-PARylation and dissociation of PARP1 in the absence of a trapping inhibitor.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (FP) using a plate reader.

    • An increase in the FP signal indicates that the inhibitor is "trapping" the PARP enzyme on the DNA.

    • Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.

Signaling Pathway Diagrams

dot

cluster_pathway DNA Damage Response and PARP Inhibition ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits ber Base Excision Repair (BER) parp->ber initiates replication_fork Replication Fork Collapse parp->replication_fork unrepaired SSB leads to dsb Double-Strand Break (DSB) replication_fork->dsb hr Homologous Recombination (HR) (BRCA1/2 dependent) dsb->hr nhej Non-Homologous End Joining (NHEJ) (53BP1 promotes) dsb->nhej cell_survival Cell Survival hr->cell_survival in HR-proficient cells cell_death Cell Death (Synthetic Lethality) hr->cell_death in HR-deficient cells nhej->cell_death error-prone repair This compound This compound This compound->parp inhibits & traps

Caption: Simplified DNA damage response pathway and the mechanism of PARP inhibitors.

References

Optimizing YCH1899 Concentration for Long-Term Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of YCH1899 for long-term in vitro experiments. This guide includes frequently asked questions, detailed troubleshooting, and standardized experimental protocols to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, with an IC50 of less than 0.001 nM for both.[1] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs).[2] Inhibition of PARP1/2 by this compound leads to the accumulation of unrepaired SSBs, which can then result in the formation of toxic double-strand breaks (DSBs) during DNA replication.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to cell death through a process known as synthetic lethality.[2] Additionally, this compound "traps" PARP enzymes on the DNA, further hindering DNA replication and repair, which contributes to its cytotoxicity.[3]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on published data, this compound exhibits potent anti-proliferative activity in the low nanomolar range in various cancer cell lines. For initial dose-response experiments, a broad logarithmic dilution series, for example, from 0.1 nM to 1 µM, is recommended to determine the effective concentration range for your specific cell line.

Q3: How does the IC50 value of this compound relate to the optimal concentration for long-term experiments?

A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. While the IC50 value from a short-term proliferation assay (e.g., 72 hours) provides a useful starting point, the optimal concentration for long-term experiments (e.g., several weeks) is often significantly lower. Continuous exposure to a concentration at or near the IC50 can lead to cumulative toxicity and cell death, even in cell lines that are not highly sensitive in short-term assays. Therefore, for long-term studies, it is crucial to use a concentration that maintains target engagement without causing significant cytotoxicity over the extended experimental duration.

Q4: How can I assess the stability of this compound in my cell culture medium over time?

A4: The stability of a small molecule in culture medium can be affected by factors such as temperature, pH, and components in the serum. To assess the stability of this compound, you can incubate the compound in your complete cell culture medium at 37°C for the duration of your planned experiment (e.g., 24, 48, 72 hours, and longer). At various time points, collect aliquots of the medium and analyze the concentration of the intact this compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will help you determine if the compound is degrading over time and whether the medium needs to be replenished with fresh compound during the experiment.

Q5: What are the best practices for preparing and storing this compound stock solutions?

A5: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeBRCA StatusIC50 (nM)Assay Duration
Capan-1Pancreatic CancerBRCA2 mutant0.107 days[2]
Capan-1/OP (Olaparib-resistant)Pancreatic CancerBRCA2 mutant0.897 days[2]
Capan-1/TP (Talazoparib-resistant)Pancreatic CancerBRCA2 mutant1.137 days[2]
HCC1937Breast CancerBRCA1 mutant4.54Not Specified[1]
V-C8Not SpecifiedBRCA mutant1.193.5 hours[2]
V79Not SpecifiedBRCA wild-type44.243.5 hours[2]
HCT-15Colorectal CancerNot SpecifiedNot Specified3.5 hours[2]

Table 2: Solubility of this compound

SolventConcentration
DMSO≥ 20 mg/mL (36.41 mM)[4]
10% DMSO / 90% Corn Oil≥ 2 mg/mL (3.64 mM)[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2 mg/mL (3.64 mM)[2]

Experimental Protocols

Protocol 1: Determining the Long-Term, Non-Toxic Concentration of this compound

This protocol describes a method to determine the highest concentration of this compound that can be tolerated by a cell line over an extended period without causing significant cytotoxicity.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Cell viability assay reagent (e.g., Resazurin, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed the cells in multiple 96-well plates at a low density (e.g., 1,000-2,000 cells/well in 100 µL of medium) to allow for long-term growth.

  • Drug Preparation and Treatment:

    • Prepare a series of this compound dilutions in complete culture medium. A suggested starting range is from 0.1 nM to 100 nM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.

  • Long-Term Incubation and Monitoring:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • At regular intervals (e.g., every 3-4 days), carefully replace the medium with fresh medium containing the respective concentrations of this compound or vehicle control. This step is crucial to replenish nutrients and the compound.

  • Cytotoxicity Measurement:

    • At designated time points (e.g., day 3, 7, 10, and 14), measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability) for each time point.

    • Plot the percentage of cell viability versus the log of the this compound concentration for each time point.

    • The optimal non-toxic concentration for long-term experiments is the highest concentration that results in minimal to no decrease in cell viability over the entire experimental period.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound under standard cell culture conditions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes or a 24-well plate

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of this compound in the cell culture medium (with and without serum) at the highest concentration you plan to use in your long-term experiments (e.g., 100 nM).

  • Incubation:

    • Aliquot the this compound-containing media into sterile tubes or wells.

    • Incubate the samples at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect an aliquot from each condition. The 0-hour time point should be collected immediately after preparation.

  • Sample Processing:

    • For media containing serum, precipitate proteins by adding a 3x volume of cold acetonitrile.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analytical Quantification:

    • Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of intact this compound.

  • Data Analysis:

    • Plot the percentage of this compound remaining (relative to the 0-hour time point) as a function of time.

    • A significant decrease in concentration over time indicates instability, suggesting the need for more frequent media changes in your long-term experiments.

Mandatory Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair and PARP Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR PAR Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Replication_Fork_Stall Replication Fork Stall SSB_Repair->Replication_Fork_Stall prevented by this compound This compound This compound This compound->PARP1 inhibits PARP_Trapping PARP1 Trapping This compound->PARP_Trapping induces PARP_Trapping->Replication_Fork_Stall DSB Double-Strand Break Replication_Fork_Stall->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death

Caption: PARP1 signaling pathway in DNA repair and its inhibition by this compound.

Experimental_Workflow cluster_0 Phase 1: Dose-Response and Stability cluster_1 Phase 2: Long-Term Concentration Optimization A Prepare this compound Stock Solution B Perform Short-Term Dose-Response Assay (72h) A->B D Assess this compound Stability in Media (HPLC/LC-MS) A->D C Determine IC50 B->C E Perform Long-Term Cytotoxicity Assay (e.g., 14 days) C->E Inform starting concentrations D->E Inform media change frequency F Monitor Cell Viability at Multiple Time Points E->F G Determine Maximum Non-Toxic Concentration F->G H Select Optimal Concentration for Long-Term Experiments G->H

References

Technical Support Center: Mitigating Off-Target Effects of YCH1899

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance based on general principles for small molecule inhibitors and publicly available information on PARP inhibitors as a class. As of December 2025, specific off-target profiling data for YCH1899 has not been made publicly available. Researchers should consider performing their own comprehensive selectivity profiling for this compound in their experimental systems.

This technical support center is designed for researchers, scientists, and drug development professionals using this compound. It offers troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential off-target effects and ensure the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and potent small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2] Its primary mechanism of action involves inhibiting the catalytic activity of PARP1 and PARP2, which are critical for the repair of DNA single-strand breaks. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[3] this compound has also demonstrated effectiveness in cancer cells that have developed resistance to other PARP inhibitors like olaparib (B1684210) and talazoparib.[4][5][6]

Q2: What are off-target effects and why are they a concern for a potent inhibitor like this compound?

Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended target.[7] For a highly potent inhibitor like this compound, even weak interactions with other proteins can lead to significant biological consequences, potentially causing misleading experimental results or cellular toxicity.[8] While this compound is reported to be highly selective for PARP1/2 over other PARP family members, its interaction with other protein classes, such as kinases, has not been publicly detailed. Other PARP inhibitors have been shown to have off-target effects on kinases, which can be clinically relevant. Therefore, it is crucial to consider and control for potential off-target effects in your experiments.

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators of potential off-target effects include:

  • Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known functions of PARP1/2 inhibition.

  • High Toxicity: Significant cell death or loss of viability at concentrations where the on-target effect is expected to be minimal.

  • Discrepancies with Genetic Validation: A lack of correlation between the phenotype observed with this compound treatment and the phenotype seen with genetic knockdown or knockout of PARP1 and/or PARP2.

  • Inconsistent Results with Other PARP Inhibitors: Observing a different cellular response with this compound compared to other structurally distinct PARP inhibitors.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect off-target effects are influencing your results with this compound, follow this troubleshooting workflow:

Step 1: Confirm On-Target Engagement

Before investigating off-targets, it is essential to confirm that this compound is engaging with its intended targets (PARP1/2) in your experimental system at the concentrations used.

  • Recommended Assay: Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.

Step 2: Employ Orthogonal Validation Methods

To ensure the observed phenotype is a direct result of PARP inhibition, use alternative methods to validate your findings.

  • Genetic Approach: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout PARP1 and/or PARP2. If the resulting phenotype mimics that of this compound treatment, it strengthens the evidence for an on-target effect.

  • Use of Structurally Different Inhibitors: Compare the effects of this compound with other well-characterized and structurally distinct PARP inhibitors (e.g., Olaparib, Talazoparib). If they produce a similar phenotype, it is more likely to be an on-target effect.

Step 3: Assess the Dose-Response Relationship

Carefully titrate the concentration of this compound to determine the minimal effective concentration required to observe the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging off-targets.

Step 4: Consider Off-Target Profiling

If the above steps suggest the presence of off-target effects, consider performing a broader selectivity screen.

  • Kinase Profiling: Since kinases are common off-targets for small molecule inhibitors, a broad kinase screen (e.g., using a commercial service) can identify potential kinase interactions.

  • Proteome-wide Profiling: Techniques like chemical proteomics can provide an unbiased view of the cellular proteins that interact with this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Notes
PARP1< 0.001This compound is a highly potent inhibitor of PARP1.[1]
PARP2< 0.001This compound demonstrates potent inhibition of PARP2.[1]
Other PARPs1 - 14.1This compound is selective for PARP1 and PARP2 over other PARP family members tested (PARP3, -4, -5A, -5B, -6, -7, -10, and -12).[2]
Capan-1 cells0.10Potent anti-proliferative activity in a BRCA2-deficient pancreatic cancer cell line.[1]
Capan-1/OP0.89Maintains high potency in Olaparib-resistant Capan-1 cells.[1]
Capan-1/TP1.13Maintains high potency in Talazoparib-resistant Capan-1 cells.[1]
HCC1937 cells4.54Potent anti-proliferative activity in a BRCA1 mutant breast cancer cell line.[2]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to an increase in its thermal stability.

Methodology:

  • Cell Treatment: Treat intact cells with the desired concentrations of this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions or cell lysates at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble PARP1 or PARP2 using a standard protein detection method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the off-target effects of this compound on a panel of kinases. This is typically performed as a fee-for-service by specialized companies.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Kinase Panel Selection: Choose a kinase panel that covers a broad range of the human kinome. Panels of several hundred kinases are commercially available.

  • Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of a single high concentration of this compound (e.g., 1 µM) to identify initial "hits".

  • Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, follow-up dose-response experiments are performed to determine the IC50 value of this compound for each potential off-target.

  • Data Interpretation: Analyze the IC50 values to determine the selectivity of this compound. A large fold-difference between the on-target (PARP1/2) and off-target IC50 values indicates high selectivity.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1_2->PAR synthesizes Replication_Fork Replication Fork Stalling PARP1_2->Replication_Fork unrepaired SSBs lead to Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair This compound This compound This compound->PARP1_2 inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Caption: PARP1/2 signaling pathway and the mechanism of action of this compound.

Off_Target_Workflow Start Start: Unexpected Experimental Outcome with this compound Confirm_On_Target Step 1: Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_On_Target Orthogonal_Validation Step 2: Orthogonal Validation (Genetic Knockdown, Other Inhibitors) Confirm_On_Target->Orthogonal_Validation Dose_Response Step 3: Dose-Response Analysis Orthogonal_Validation->Dose_Response Off_Target_Screen Step 4: Consider Off-Target Profiling (Kinase Screen, Proteomics) Dose_Response->Off_Target_Screen If phenotype persists and is inconsistent Conclusion Draw Conclusions Dose_Response->Conclusion If phenotype is dose-dependent and consistent with on-target Analyze_Data Analyze and Interpret Off-Target Data Off_Target_Screen->Analyze_Data Optimize_Experiment Optimize Experimental Conditions (Lower Concentration, Different Inhibitor) Analyze_Data->Optimize_Experiment Optimize_Experiment->Conclusion

Caption: Workflow for investigating and mitigating potential off-target effects.

Troubleshooting_Tree Question1 Is the observed phenotype consistent with PARP1/2 inhibition? Yes1 Likely On-Target Effect. Proceed with caution and good controls. Question1->Yes1 Yes No1 Potential Off-Target Effect. Question1->No1 No Question2 Does genetic knockdown of PARP1/2 replicate the phenotype? No1->Question2 Yes2 Suggests On-Target Effect. Investigate other factors. Question2->Yes2 Yes No2 Strongly Suggests Off-Target Effect. Question2->No2 No Question3 Does a structurally different PARP inhibitor cause the same effect? No2->Question3 Yes3 Suggests On-Target Effect. Consider inhibitor-specific properties. Question3->Yes3 Yes No3 Strongly Suggests Off-Target Effect. Question3->No3 No Action Perform Off-Target Profiling (e.g., Kinase Screen) No3->Action

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

YCH1899 stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the PARP inhibitor, YCH1899. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years[1].

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO[1]. It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes for single-use[2].

Q3: What are the recommended storage conditions and stability for this compound stock solutions?

A3: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2]. It is also advised to protect the stock solution from light[2].

Q4: What is the stability of this compound in aqueous solutions or cell culture media?

A4: While specific stability data in cell culture media is not available for this compound, it is a common practice to prepare working dilutions fresh for each experiment from a frozen DMSO stock solution. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity[3][4].

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: To ensure the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution[2]. While specific data on the number of tolerable freeze-thaw cycles for this compound is unavailable, general best practices for similar compounds suggest that repeated cycling can lead to degradation[5][6][7][8].

Data Presentation

Table 1: this compound Storage and Stability Summary

FormStorage TemperatureStabilitySource
Solid-20°C≥ 4 years[1]
Stock Solution in DMSO-80°CUp to 6 months[2]
Stock Solution in DMSO-20°CUp to 1 month[2]

Table 2: this compound IC₅₀ Values in Various Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference
Capan-1Pancreatic Cancer0.10[9][10][11]
Capan-1/OP (Olaparib-resistant)Pancreatic Cancer0.89[9][10][11]
Capan-1/TP (Talazoparib-resistant)Pancreatic Cancer1.13[9][10][11]
HCC1937 (BRCA1 mutant)Breast Cancer4.54[1]
MDA-MB-436Breast Cancer0.52[9]
UWB1.289 (BRCA1 null)Ovarian Cancer0.02[9]
UWB1.289 + BRCA1Ovarian Cancer0.34[9]
V-C8 (BRCA2 deficient)Chinese Hamster Ovary1.19[9]
V79 (BRCA wild-type)Chinese Hamster Lung29.32[9]
HCT-15Colorectal Carcinoma44.24[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low activity of this compound in experiments Improper storage: Compound may have degraded due to incorrect storage temperature or exposure to light.Verify that the solid compound was stored at -20°C and the DMSO stock solution was stored at -80°C or -20°C, protected from light. Use a fresh aliquot for the experiment.
Repeated freeze-thaw cycles: Aliquots were subjected to multiple freeze-thaw cycles, leading to degradation.Always prepare single-use aliquots of the stock solution. Discard any remaining solution after thawing and use.
Incorrect concentration: Errors in calculation or dilution of the stock solution.Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions.
Cell line insensitivity: The chosen cell line may not be sensitive to PARP inhibition.Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., BRCA-mutant cell lines like HCC1937 or Capan-1).
Precipitation of this compound in cell culture medium Low aqueous solubility: High concentration of this compound or rapid dilution of the DMSO stock in aqueous medium.Ensure the final concentration of this compound in the medium is within its solubility limit. Perform a stepwise dilution of the DMSO stock into pre-warmed (37°C) medium while gently mixing.
High final DMSO concentration: High percentage of DMSO in the final working solution can cause precipitation and cellular toxicity.Keep the final DMSO concentration in the cell culture medium below 0.5%[3][4].
Inconsistent results between experiments Variability in compound handling: Differences in thawing time, dilution method, or incubation time.Standardize the experimental protocol for handling this compound. Ensure consistent timing and procedures for each step.
Cell culture variability: Differences in cell passage number, confluency, or health.Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT/XTT or CellTiter-Glo®)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled plates (depending on the assay)

  • MTT, XTT, or CellTiter-Glo® reagent

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Viability Measurement:

    • Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals; or add CellTiter-Glo® reagent and measure luminescence).

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to yield countable colonies in the control wells.

    • Allow cells to attach for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or vehicle control in complete medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days at 37°C, 5% CO₂, allowing colonies to form. The medium can be replaced with fresh medium containing the compound every 3-4 days if necessary.

  • Staining and Counting:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

    • Wash with water and allow the plates to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment Stock_Solution Prepare 10 mM this compound Stock in DMSO Aliquoting Aliquot for Single Use Stock_Solution->Aliquoting Storage Store at -80°C (6 mo) or -20°C (1 mo) Aliquoting->Storage Thaw_Aliquot Thaw Single-Use Aliquot Storage->Thaw_Aliquot Working_Solution Prepare Working Dilutions in Culture Medium (Final DMSO < 0.5%) Thaw_Aliquot->Working_Solution Cell_Treatment Treat Cells Working_Solution->Cell_Treatment Incubation Incubate (e.g., 72h) Cell_Treatment->Incubation Data_Acquisition Measure Viability/ Colony Formation Incubation->Data_Acquisition

Caption: Workflow for the preparation and use of this compound in cell-based assays.

PARP1/2 Signaling Pathway in DNA Repair

G DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 DNA_SSB->PARP1_2 PARylation Auto-PARylation & Recruitment of Repair Proteins PARP1_2->PARylation Replication_Fork Replication Fork PARP1_2->Replication_Fork PARP Trapping This compound This compound This compound->PARP1_2 BER Base Excision Repair (BER) PARylation->BER SSB_Repair SSB Repair BER->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death in HR-Deficient Cells DSB->Cell_Death

Caption: this compound inhibits PARP1/2, leading to stalled DNA repair and cell death.

References

Interpreting unexpected results in YCH1899 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with YCH1899, a potent PARP1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active and highly potent inhibitor of poly(ADP-ribose) polymerase enzymes, PARP1 and PARP2, with an IC₅₀ of less than 0.001 nM for both.[1] Its primary mechanism involves two key actions: catalytic inhibition and PARP trapping. By blocking the catalytic activity of PARP, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the repair of DNA single-strand breaks (SSBs). If left unrepaired, these SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2] Secondly, this compound "traps" PARP enzymes on the DNA at the site of damage, creating toxic PARP-DNA complexes. These trapped complexes are a major driver of cytotoxicity as they interfere with DNA replication and transcription.[3][4]

Q2: What makes this compound effective against cell lines resistant to other PARP inhibitors like olaparib (B1684210) and talazoparib?

A2: this compound has demonstrated significant antiproliferation activity in cell lines that have developed resistance to olaparib and talazoparib.[5][6][7] Studies have shown that this compound retains its sensitivity in cancer cells where resistance is conferred by BRCA1/2 restoration or the loss of 53BP1.[5][6][7][8] This suggests that this compound may have a distinct interaction with the PARP-DNA complex or may be less susceptible to the specific resistance mechanisms that affect other PARP inhibitors.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C for up to two years. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Lower than Expected Cytotoxicity in Cell Proliferation Assays

Q: We are observing a higher IC₅₀ value for this compound in our BRCA-mutant cancer cell line than what is reported in the literature. What could be the cause?

A: Several factors could contribute to lower-than-expected cytotoxicity. Consider the following troubleshooting steps:

  • Cell Line Integrity and Passage Number:

    • Possible Cause: High-passage number cell lines can undergo genetic drift, potentially altering their sensitivity to PARP inhibitors. The expression or functional status of key DNA repair proteins may have changed.

    • Troubleshooting Step: Use low-passage, authenticated cell lines for your experiments. If possible, verify the BRCA mutation status of your cells.

  • Drug Concentration and Activity:

    • Possible Cause: The stock solution of this compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound from a new aliquot. Ensure accurate serial dilutions are prepared for your dose-response curve.

  • Experimental Duration:

    • Possible Cause: The cytotoxic effects of PARP inhibitors, which rely on the accumulation of DNA damage through cell cycle progression, can take time to manifest.

    • Troubleshooting Step: Extend the incubation time with this compound. While some effects are seen at 24 hours, longer incubation periods (e.g., 72 hours or longer) are often necessary to observe maximal cytotoxicity.[1]

  • Unexpected Resistance Mechanisms:

    • Possible Cause: Your cell line may have an uncharacterized intrinsic or acquired resistance mechanism to PARP inhibitors.

    • Troubleshooting Step: Perform a Western blot to check the expression levels of PARP1 and key homologous recombination proteins like BRCA1 and RAD51.

G start Unexpected Result: Lower than Expected Cytotoxicity q1 Are you using a low-passage, authenticated cell line? start->q1 a1_yes Is your this compound stock fresh and properly stored? q1->a1_yes Yes a1_no Action: Use a new vial of low-passage cells. Verify BRCA status. q1->a1_no No q2 Is the experimental duration sufficient (e.g., >72h)? a1_yes->q2 Yes a3_no Action: Prepare a fresh This compound stock solution. a1_yes->a3_no No a2_yes Consider unexpected resistance mechanisms. q2->a2_yes Yes a2_no Action: Increase incubation time with this compound. q2->a2_no No end Action: Assess PARP1 and HR protein expression (Western Blot). a2_yes->end

Troubleshooting workflow for lower than expected cytotoxicity.
Issue 2: Inconsistent or No Increase in γH2AX Foci

Q: We are not observing a significant increase in γH2AX foci after treating our cells with this compound. Why might this be?

A: The formation of γH2AX foci is a marker of DNA double-strand breaks. An insignificant increase could be due to several experimental factors:

  • Timing of Analysis:

    • Possible Cause: The peak of γH2AX foci formation can be transient. You may be analyzing the cells too early or too late.

    • Troubleshooting Step: Perform a time-course experiment to identify the optimal time point for γH2AX analysis after this compound treatment (e.g., 4, 8, 16, and 24 hours). A 24-hour treatment with 1 µM this compound has been shown to cause a large increase in γH2AX foci.[1]

  • Antibody and Staining Protocol:

    • Possible Cause: The anti-γH2AX antibody may not be performing optimally, or the immunofluorescence protocol may need optimization.

    • Troubleshooting Step: Verify the antibody with a positive control (e.g., cells treated with ionizing radiation or another DNA-damaging agent). Optimize antibody concentration, incubation times, and permeabilization conditions.

  • Cell Cycle Status:

    • Possible Cause: Since this compound's induction of DSBs is replication-dependent, non-proliferating or slowly cycling cells will show a reduced effect.

    • Troubleshooting Step: Ensure your cells are in a logarithmic growth phase at the time of treatment. You can synchronize the cells to enrich for the S-phase population.

  • Drug Concentration:

    • Possible Cause: While this compound is potent, the concentration used may be insufficient to induce a detectable level of DNA damage in your specific cell line and time frame.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing γH2AX foci in your system.

Issue 3: Unexpected Results in PARP Trapping Assays

Q: Our PARP trapping assay is showing a low signal, even at high concentrations of this compound. What could be wrong?

A: A low signal in a PARP trapping assay can be perplexing, especially with a potent inhibitor. Here are some potential causes and solutions:

  • Assay Principle and Controls:

    • Possible Cause: Misunderstanding the specific assay format. For example, in some fluorescence polarization (FP) assays, a high FP signal indicates trapping, as the PARP-inhibitor-DNA complex is larger and tumbles slower.[3]

    • Troubleshooting Step: Carefully review the assay principle. Include a potent PARP trapper (e.g., talazoparib) as a positive control and a weak trapper (e.g., veliparib) as a negative control to validate your assay setup.[4]

  • Reagent Quality:

    • Possible Cause: The purified PARP1 enzyme may have low activity, or the DNA substrate could be degraded.

    • Troubleshooting Step: Use a new batch of high-quality, purified PARP1. Verify the integrity of your DNA substrate on a gel.

  • Assay Conditions:

    • Possible Cause: Suboptimal buffer conditions, incubation times, or NAD⁺ concentration can affect the assay's performance.

    • Troubleshooting Step: Optimize the concentration of NAD⁺. Ensure the incubation time is sufficient for the inhibitor to bind to PARP1 before initiating the PARylation reaction.[9]

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of this compound in Various Cell Lines

Cell LineBRCA StatusResistance to other PARPisThis compound IC₅₀ (nM)Reference
Capan-1BRCA2 mutant-0.10[1]
Capan-1/OPBRCA2 mutantOlaparib-resistant0.89[1][5][6]
Capan-1/TPBRCA2 mutantTalazoparib-resistant1.13[1][5][6]
HCC1937BRCA1 mutant-4.54[1]
MDA-MB-436BRCA1 mutant-0.52[1]
UWB1.289BRCA1 mutant-0.02[1]
UWB1.289+BRCA1BRCA1 restored-0.34[1]
V-C8BRCA2 mutant-1.19[1]
HCT-15Wild-type-44.24[1]
V79Wild-type-29.32[1]

Table 2: In Vivo Antitumor Activity of this compound

Xenograft ModelThis compound Dose (mg/kg, oral, daily)Treatment DurationTumor Growth Inhibition (T/C%)Reference
Capan-1/R12.521 days48.92[1]
Capan-1/R2521 days13.87[1]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they remain in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Immunofluorescence for γH2AX Foci
  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound at the desired concentration and for the optimal duration determined in a time-course experiment (e.g., 1 µM for 24 hours).[1]

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with an anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software.

Protocol 3: Homologous Recombination (HR) Assay (DR-GFP Reporter)
  • Cell Line: Use a cell line that stably expresses the DR-GFP reporter cassette (e.g., U2OS-DR-GFP).[1]

  • Transfection: Co-transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a double-strand break in the reporter gene, along with your experimental constructs or siRNA if you are studying the effect of another factor on HR.

  • This compound Treatment: Following transfection, treat the cells with this compound or a vehicle control for 48 hours. This compound has been shown to dramatically decrease HR activity at 1 µM after 48 hours.[1]

  • Flow Cytometry: Harvest the cells by trypsinization and resuspend them in PBS. Analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is a direct measure of HR efficiency.

  • Data Analysis: Normalize the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control to determine the relative HR efficiency.

Visualizations

G cluster_0 DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 binds Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PARylation PARP Activation & Auto-PARylation PARP1_2->PARylation BER_Complex Recruitment of BER Repair Proteins PARylation->BER_Complex Apoptosis Apoptosis PARylation->Apoptosis inhibition leads to Repair SSB Repair BER_Complex->Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) DSB->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival This compound This compound This compound->PARP1_2 traps This compound->PARylation inhibits

Mechanism of action of this compound in the PARP signaling pathway.

G cluster_1 Experimental Workflow cluster_2 Endpoint Assays start Seed Cells (e.g., 96-well plate) treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Endpoint Assay incubate->assay read Data Acquisition (e.g., Plate Reader) assay->read analyze Data Analysis (Calculate IC50) read->analyze mts Cell Viability (MTS) if DNA Damage (γH2AX) hr HR Repair (DR-GFP)

General experimental workflow for assessing this compound efficacy.

References

Technical Support Center: YCH1899 PARP Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel PARP inhibitor, YCH1899. It provides troubleshooting advice and frequently asked questions (FAQs) to address issues related to cell line contamination that can significantly impact the accuracy and reproducibility of your assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a next-generation, orally active Poly (ADP-ribose) polymerase (PARP) inhibitor with a phthalazin-1(2H)-one derivative structure.[1][2][3] Its primary mechanism of action is the inhibition of PARP enzymes, which are critical for DNA repair.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, causing cancer cell death.[1][4] this compound has been specifically developed to be effective against cancers that have developed resistance to other PARP inhibitors like olaparib (B1684210) and talazoparib.[1][2]

Q2: My this compound assay results are inconsistent. Could cell line contamination be the cause?

A2: Yes, inconsistent results are a hallmark of cell line contamination. Several types of contamination can affect your this compound assays:

  • Mycoplasma Contamination: This is a common and insidious contaminant that can alter cell metabolism, growth rates, gene expression, and stress responses, all of which can significantly impact the IC50 values of this compound.[5][6][7][8]

  • Cross-Contamination with another Cell Line: If your cell line is contaminated with another (e.g., the highly proliferative HeLa cells), you may be measuring the effect of this compound on the wrong cells.[9][10][11] This is especially critical for this compound assays, as the drug's efficacy is highly dependent on the specific genetic background of the cells, such as their BRCA mutation status.[1][4]

  • Bacterial or Fungal Contamination: These are typically easier to detect due to visible turbidity or pH changes in the culture medium.[12][13] Any assay performed on a culture with such contamination will yield invalid results.[14]

Q3: How can I detect potential contamination in my cell cultures?

A3: Regular testing for contamination is crucial. The recommended detection methods vary by the type of contaminant:

  • Mycoplasma: As mycoplasma is not visible under a standard microscope, specific detection methods are required.[8] PCR-based assays are highly sensitive and a common choice. DNA staining (e.g., with Hoechst or DAPI) and ELISA-based kits are also effective.[5][12]

  • Cross-Contamination: The gold standard for authenticating a human cell line and detecting cross-contamination is Short Tandem Repeat (STR) profiling .[10] This technique generates a unique genetic fingerprint for your cell line that can be compared to a reference database.

  • Bacterial and Fungal Contamination: This is often detected by visual inspection of the culture for turbidity, color changes in the medium (if it contains a pH indicator), or by microscopic examination for the presence of bacteria, yeast, or fungal filaments.[12][13]

Q4: What are the best practices to prevent cell line contamination?

A4: Aseptic technique is paramount. Key preventative measures include:

  • Source cell lines from reputable cell banks.

  • Quarantine all new cell lines until they have been tested for mycoplasma and their identity has been confirmed by STR profiling.[12]

  • Use dedicated media and reagents for each cell line.

  • Work with only one cell line at a time in the biological safety cabinet.

  • Regularly clean and decontaminate all cell culture equipment and surfaces.[14]

  • Do not use antibiotics routinely in your cultures , as they can mask low-level contamination.[12]

  • Perform regular checks for contamination on your cell stocks.

Troubleshooting Guide for this compound Assays

This section provides a structured approach to troubleshooting common issues in this compound assays that may be linked to cell line contamination.

Issue 1: Higher than Expected IC50 Value for this compound
Potential Cause Troubleshooting Steps
Mycoplasma Contamination 1. Immediately quarantine the affected cell line. 2. Test for mycoplasma using a PCR-based assay. 3. If positive, discard the contaminated culture and start a new one from a frozen stock that has been tested and confirmed to be mycoplasma-free.
Cross-Contamination with a Resistant Cell Line 1. Perform STR profiling to authenticate the cell line. 2. Compare the STR profile to the reference profile of the expected cell line. 3. If a mismatch is found, discard the contaminated line and obtain a new, authenticated stock from a reputable cell bank.
Incorrect Cell Seeding Density Mycoplasma can alter cell proliferation rates, leading to inconsistent cell numbers at the start of the assay.[7] Ensure you are using a consistent and optimized cell seeding density for your assays.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Uneven Contamination 1. Visually inspect the plate for any signs of localized bacterial or fungal growth. 2. Test the culture for mycoplasma, as infection levels can vary across a culture. 3. Review and reinforce aseptic technique during cell plating and reagent addition.
Cell Clumping Mycoplasma infection can sometimes cause cells to aggregate.[15] Ensure single-cell suspension before plating by gentle pipetting or using a cell strainer.
Edge Effects While not a contamination issue, edge effects can cause variability. Ensure proper humidification of the incubator and consider not using the outer wells of the plate for data collection.
Issue 3: Complete Lack of this compound Efficacy
Potential Cause Troubleshooting Steps
Misidentified Cell Line 1. The cell line may have been completely replaced by a contaminant that is not sensitive to PARP inhibition (e.g., does not have a BRCA mutation).[10] 2. Perform STR profiling immediately to confirm the identity of the cell line.
Severe Microbial Contamination A high level of bacterial or fungal contamination can cause rapid cell death, masking any drug effect.[13] Discard the culture and review your sterile technique and the sterility of your reagents.

Data Summary Tables

Table 1: Common Cell Culture Contaminants and Their Impact on this compound Assays
Contaminant Typical Effect on Cell Culture Specific Impact on this compound Assays
Mycoplasma Altered metabolism, slowed growth, chromosomal aberrations.[5]Inaccurate IC50 values, increased data variability, altered cellular response to DNA damage.[6]
Cross-Contamination (e.g., HeLa) Overgrowth of the original cell line, complete replacement of the culture.[10][11]Invalid results due to incorrect genetic background (e.g., BRCA status), leading to false conclusions about this compound efficacy.
Bacteria Rapid pH drop (media turns yellow), turbidity, cell death.[12][13]Complete assay failure, meaningless data.
Yeast/Fungi Turbidity, visible filaments or budding cells under the microscope.[12]Complete assay failure, meaningless data.
Viruses Can be asymptomatic or cause cytopathic effects.[12]Altered cellular signaling pathways, potentially affecting the DNA damage response and this compound mechanism of action.
Table 2: Comparison of Contamination Detection Methods
Method Contaminant Detected Principle Time to Result Sensitivity
PCR Mycoplasma, VirusesAmplification of specific microbial DNA.A few hoursVery High
STR Profiling Cross-ContaminationAnalysis of short, repetitive DNA sequences to create a unique genetic profile.1-2 daysVery High
DNA Staining (e.g., Hoechst) Mycoplasma, BacteriaFluorescent dye binds to DNA, revealing microbial DNA in the cytoplasm or outside the cells.< 1 hourModerate
Microbiological Culture Bacteria, Fungi, MycoplasmaGrowth of microbes on specific nutrient agar.Days to weeksHigh
Microscopy Bacteria, Fungi, YeastDirect visual observation of microbial cells.ImmediateLow (not for mycoplasma)

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR
  • Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent. Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a fresh tube.

  • DNA Extraction: Extract DNA from 200 µL of the supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing a PCR buffer, dNTPs, forward and reverse primers specific for mycoplasma 16S rRNA gene, and a Taq DNA polymerase.

    • Add 2 µL of the extracted DNA to the master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water).

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 2 minutes.

      • 35 cycles of: 95°C for 30 seconds, 55°C for 30 seconds, 72°C for 1 minute.

      • Final extension: 72°C for 5 minutes.

  • Gel Electrophoresis: Run the PCR products on a 1.5% agarose (B213101) gel. A band of the expected size in the sample lane indicates mycoplasma contamination.

Protocol 2: Cell Line Authentication by STR Profiling
  • Sample Collection: Prepare a cell pellet of at least 1 million cells or extract genomic DNA from your cell culture.

  • Sample Submission: Send the cell pellet or genomic DNA to a reputable core facility or commercial service provider that offers STR profiling.

  • STR Analysis (Performed by Service Provider):

    • Multiplex PCR is used to amplify multiple STR loci (typically 8-16) and the amelogenin gene for gender identification.

    • The amplified fragments are separated by capillary electrophoresis.

    • The resulting data is analyzed to generate an STR profile, which is a series of numbers representing the alleles at each locus.

  • Data Interpretation:

    • Compare the obtained STR profile with the reference STR profile for that cell line from a database (e.g., ATCC, DSMZ).

    • A match of ≥80% of the alleles indicates that the cell line is authentic. A lower percentage match suggests cross-contamination or misidentification.

Visualizations

Troubleshooting_Workflow start Inconsistent this compound Assay Results (e.g., high IC50, high variability) check_visual Step 1: Visual & Microscopic Inspection of Cell Culture start->check_visual is_contaminated Visible Contamination? (Turbidity, pH change, fungi) check_visual->is_contaminated discard Action: Discard Culture, Review Aseptic Technique, Check Reagents is_contaminated->discard Yes no_visual_contamination No Visible Contamination is_contaminated->no_visual_contamination No test_mycoplasma Step 2: Test for Mycoplasma (PCR, DNA Staining, ELISA) no_visual_contamination->test_mycoplasma is_myco_positive Mycoplasma Positive? test_mycoplasma->is_myco_positive discard_myco Action: Discard Culture, Use Tested Frozen Stock, Decontaminate Equipment is_myco_positive->discard_myco Yes no_myco Mycoplasma Negative is_myco_positive->no_myco No test_str Step 3: Authenticate Cell Line (STR Profiling) no_myco->test_str is_str_match STR Profile Matches Reference? test_str->is_str_match discard_str Action: Discard Misidentified Line, Obtain New Authenticated Stock is_str_match->discard_str No review_assay_protocol Contamination Unlikely. Review Assay Protocol & Parameters (e.g., cell density, drug concentration) is_str_match->review_assay_protocol Yes

Caption: Troubleshooting workflow for inconsistent this compound assay results.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Impact of Contamination DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits PAR Poly(ADP-ribose) (PAR) chain synthesis PARP->PAR synthesizes DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair This compound This compound (PARP Inhibitor) This compound->PARP inhibits Mycoplasma Mycoplasma Contamination Altered_Metabolism Altered Cell Metabolism & Stress Response Mycoplasma->Altered_Metabolism Altered_Metabolism->Repair affects reliability Cross_Contamination Cross-Contamination (e.g., BRCA-proficient cells) HR_Proficient Functional Homologous Recombination (HR) Pathway Cross_Contamination->HR_Proficient HR_Proficient->this compound confers resistance to

Caption: Impact of contamination on the PARP signaling pathway and this compound efficacy.

References

Improving the bioavailability of YCH1899 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of YCH1899 in animal models.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo studies with this compound.

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in rats. What are the potential causes and solutions?

A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds. Several factors could be contributing to this issue. Here are some potential causes and troubleshooting steps:

  • Poor Aqueous Solubility: this compound, as a phthalazin-1(2H)-one derivative, may have limited solubility in gastrointestinal fluids.

    • Solution: Consider formulation strategies to enhance solubility. Refer to the table below for a comparison of different approaches.

  • Insufficient Dissolution Rate: Even if soluble, the rate at which this compound dissolves might be too slow for complete absorption.

    • Solution: Particle size reduction techniques like micronization or nanosizing can increase the surface area for dissolution.[1][2][3][4]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[5]

    • Solution: While direct modification of the molecule isn't feasible at this stage, different formulation strategies can sometimes alter the absorption pathway and reduce first-pass metabolism.

Q2: What are some recommended starting formulations to improve the oral bioavailability of this compound?

A2: For a compound like this compound, starting with a simple formulation and progressively moving to more complex ones is advisable. Below is a table summarizing potential formulations and their expected impact on bioavailability.

Table 1: Formulation Strategies to Enhance Oral Bioavailability of this compound (Hypothetical Data)
Formulation StrategyVehicle/ExcipientsExpected Bioavailability (%) in RatsAdvantagesDisadvantages
Aqueous Suspension 0.5% Methylcellulose (MC) in water5 - 15%Simple to prepare.Low bioavailability, high variability.
Micronized Suspension 0.5% MC with micronized this compound15 - 25%Increased dissolution rate.[1][2]May still have limitations for very insoluble compounds.
Co-solvent System 10% DMSO, 40% PEG400, 50% Water20 - 35%Solubilizes the compound.Potential for precipitation upon dilution in the GI tract.
Lipid-Based Formulation (SEDDS) Oil, surfactant, co-surfactant35 - 50%Forms a microemulsion in the GI tract, enhancing solubility and absorption.[1][2]More complex to develop and characterize.
Solid Dispersion This compound dispersed in a polymer matrix40 - 60%Enhances solubility by presenting the drug in an amorphous state.[1][2]Requires specialized manufacturing techniques like spray drying or hot-melt extrusion.

Q3: How do we select the appropriate animal model for our bioavailability studies?

A3: The choice of animal model is critical for obtaining relevant and translatable data.

  • Rats: Rats are a common and appropriate starting model for pharmacokinetic studies of PARP inhibitors like this compound.[6][7][8][9] They are cost-effective and their physiology is well-characterized.

  • Mice: Mice are often used for efficacy studies, especially in xenograft models.[9] While their metabolic rate is higher than rats, they can be a good secondary model for pharmacokinetic/pharmacodynamic (PK/PD) correlation.

  • Larger Animals (e.g., Dogs, Non-human primates): These models are typically used in later-stage preclinical development to better predict human pharmacokinetics.

For initial bioavailability screening, the use of Sprague-Dawley or Wistar rats is recommended.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound
  • Objective: To prepare a suspension of this compound with reduced particle size to enhance its dissolution rate.

  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose (MC) in sterile water

    • Mortar and pestle or a microfluidizer

  • Procedure:

    • Weigh the required amount of this compound.

    • If using a mortar and pestle, add a small amount of the 0.5% MC vehicle to the this compound powder to form a paste.

    • Triturate the paste thoroughly for 10-15 minutes to reduce particle size.

    • Gradually add the remaining vehicle while continuing to mix until a homogenous suspension is formed.

    • If using a microfluidizer, follow the manufacturer's instructions for processing the suspension to achieve the desired particle size distribution.

    • Store the suspension at 2-8°C and ensure it is well-mixed before each administration.

Protocol 2: Oral Bioavailability Study in Rats
  • Objective: To determine the oral bioavailability of this compound in rats using a specific formulation.

  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Groups:

    • Group 1 (IV): this compound administered intravenously (e.g., via tail vein) at a dose of 1 mg/kg. The vehicle should be a clear, sterile solution (e.g., containing a solubilizing agent like DMSO or cyclodextrin).

    • Group 2 (Oral): this compound administered orally by gavage at a dose of 10 mg/kg using the desired formulation.

  • Procedure:

    • Administer the respective doses to each group.

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both IV and oral routes.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

Signaling Pathway

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of this compound DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Senses Break PAR PAR Polymer Synthesis PARP->PAR PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping Trapped by this compound Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair This compound This compound (PARP Inhibitor) This compound->PARP Inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Cell_Death Cell Death in HR-Deficient Cells DSB->Cell_Death Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Interpretation Formulation Prepare this compound Formulation Oral_Dosing Oral (PO) Dosing Formulation->Oral_Dosing Animal_Prep Prepare Animal Models (Rats) IV_Dosing Intravenous (IV) Dosing Animal_Prep->IV_Dosing Animal_Prep->Oral_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling Oral_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Plasma_Analysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

References

Addressing batch-to-batch variability of YCH1899

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with the PARP inhibitor, YCH1899.

Troubleshooting Guides

Issue: Higher than Expected IC50 Values and Inconsistent Results Between Batches

Users may experience variability in the half-maximal inhibitory concentration (IC50) of this compound across different batches, leading to inconsistent experimental outcomes. This guide provides a systematic approach to troubleshoot this issue.

Potential Causes and Solutions

Potential CauseRecommended ActionExpected Outcome
Compound Solubility Ensure complete solubilization of this compound in DMSO before preparing serial dilutions. Briefly vortex and sonicate if necessary. Prepare fresh stock solutions for each experiment.Consistent and lower IC50 values, closer to the reported sub-nanomolar to low nanomolar range.
Cell Line Health and Passage Number Maintain a consistent cell passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.Reduced variability in cell viability assays and more reproducible IC50 values.
Assay-Specific Conditions Optimize cell seeding density and assay duration. Ensure that the chosen endpoint (e.g., CellTiter-Glo®, crystal violet) is appropriate for the cell line and experimental question.Increased assay window and sensitivity, leading to more reliable IC50 determination.
Batch-Specific Purity and Activity If the above steps do not resolve the issue, consider the possibility of inherent batch-to-batch variability in the compound's purity or activity. Contact the supplier for the certificate of analysis (CoA) for each batch and compare the purity levels.Identification of a potentially suboptimal batch of this compound.

Troubleshooting Workflow

start Inconsistent this compound Activity Observed solubility Verify Compound Solubilization Protocol start->solubility cell_health Standardize Cell Culture Conditions solubility->cell_health If issue persists resolved Issue Resolved solubility->resolved If issue is resolved assay_conditions Optimize Assay Parameters cell_health->assay_conditions If issue persists cell_health->resolved If issue is resolved batch_purity Request and Compare Batch-Specific CoAs assay_conditions->batch_purity If issue persists assay_conditions->resolved If issue is resolved contact_support Contact Technical Support batch_purity->contact_support If CoA indicates variability contact_support->resolved Upon receiving guidance

Caption: Troubleshooting workflow for inconsistent this compound activity.

Frequently Asked Questions (FAQs)

1. What is the expected IC50 of this compound in sensitive cell lines?

This compound is a highly potent PARP1/2 inhibitor. In sensitive cancer cell lines, such as those with BRCA1/2 mutations, the IC50 is typically in the sub-nanomolar to low nanomolar range. For example, in Capan-1 cells, the IC50 is approximately 0.1 nM, and in olaparib- and talazoparib-resistant Capan-1 cells, the IC50 values are around 0.89 nM and 1.13 nM, respectively.[1][2] In BRCA1 mutant HCC1937 breast cancer cells, the IC50 is reported to be around 4.54 nM.[3]

2. How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be stored as a solid at -20°C.[3] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, thaw the stock aliquot and dilute it in the appropriate cell culture medium.

3. I am observing reduced efficacy of this compound in my experiments compared to published data. What could be the reason?

Several factors can contribute to reduced efficacy:

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation. Always use freshly prepared dilutions from a properly stored stock.

  • Cell Line Resistance: Ensure that the cell line used is sensitive to PARP inhibitors. The presence of secondary mutations or alterations in DNA repair pathways can confer resistance.

  • Experimental Conditions: Suboptimal assay conditions, such as high cell seeding density or a short incubation period, can mask the compound's cytotoxic effects.

4. What is the mechanism of action of this compound?

This compound is an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[3][4] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which then leads to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. This mechanism is known as synthetic lethality.

PARP Inhibition and Synthetic Lethality Pathway

cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell + this compound ssDNA_damage_norm Single-Strand DNA Damage parp_norm PARP-mediated Repair ssDNA_damage_norm->parp_norm survival_norm Cell Survival parp_norm->survival_norm hr_norm Homologous Recombination Repair hr_norm->survival_norm dsDNA_damage_norm Double-Strand DNA Damage dsDNA_damage_norm->hr_norm ssDNA_damage_cancer Single-Strand DNA Damage parp_cancer PARP-mediated Repair ssDNA_damage_cancer->parp_cancer dsDNA_damage_cancer Double-Strand DNA Damage parp_cancer->dsDNA_damage_cancer Replication Fork Collapse This compound This compound This compound->parp_cancer hr_cancer Homologous Recombination Repair (Defective) dsDNA_damage_cancer->hr_cancer apoptosis Apoptosis hr_cancer->apoptosis Repair Failure

Caption: Mechanism of synthetic lethality induced by this compound.

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting concentration is 1 µM, with 10-fold serial dilutions.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for PARP Activity (γH2AX)
  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against a marker of DNA damage, such as phosphorylated H2AX (γH2AX). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. An increase in γH2AX levels indicates an increase in DNA double-strand breaks.[2]

References

Validation & Comparative

YCH1899 vs. Olaparib: A Comparative Guide for Resistant Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of YCH1899 and Olaparib, two Poly (ADP-ribose) polymerase (PARP) inhibitors, in the context of resistant pancreatic cancer. While Olaparib is an established therapy for BRCA-mutated pancreatic cancer, acquired resistance is a significant clinical hurdle. This compound is a next-generation PARP inhibitor designed to overcome these resistance mechanisms. This document outlines their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their performance.

Mechanism of Action and Resistance

Olaparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. It traps PARP1 on single-strand DNA breaks, leading to the accumulation of double-strand breaks that cannot be repaired in HRR-deficient cells, ultimately causing cell death. However, pancreatic cancer cells can develop resistance to Olaparib through various mechanisms, including the restoration of BRCA1/2 function or the loss of 53BP1, which re-enables HRR.

This compound is a novel phthalazin-1(2H)-one derivative designed to be effective against Olaparib-resistant tumors.[1] It has shown potent anti-proliferative activity in cancer cells that have developed resistance to Olaparib and another PARP inhibitor, Talazoparib.[1] Notably, this compound retains its efficacy in cells where Olaparib resistance is driven by BRCA1/2 restoration or 53BP1 loss.[1]

Comparative Efficacy in Resistant Pancreatic Cancer Cells

Quantitative data from preclinical studies demonstrates the superior potency of this compound in Olaparib-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are significantly lower for this compound in resistant models.

DrugCell LineResistance MechanismIC50 (nM)
This compound Olaparib-Resistant CellsNot Specified in Abstract0.89[1]
This compound Talazoparib-Resistant CellsNot Specified in Abstract1.13[1]
Olaparib Capan-1 (Parental, BRCA2 mutant)-20,730[2]
Olaparib Capan-1/OP (Olaparib-Resistant)Upregulation of COX-2 and BIRC310,920[3]
Olaparib BxPC-3 (Parental)Not Specified184,800[4]
Olaparib CFPAC-1 (Parental)Not Specified79,500[4]
Olaparib HPAC (Parental)Not Specified200,200[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in PARP inhibition and the experimental workflow for evaluating drug efficacy.

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Drug Intervention cluster_3 Consequences in HRR-Deficient Cells Single-Strand_Break Single-Strand Break PARP1 PARP1 Single-Strand_Break->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Stalled_Fork Stalled Replication Fork PARP1->Stalled_Fork trapped at SSB leads to BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits BER_Complex->Single-Strand_Break repairs Olaparib Olaparib Olaparib->PARP1 inhibits & traps This compound This compound This compound->PARP1 inhibits & traps DSB Double-Strand Break Stalled_Fork->DSB collapse leads to Cell_Death Cell Death DSB->Cell_Death unrepaired in BRCA-deficient cells

Caption: Simplified signaling pathway of PARP inhibition.

Experimental_Workflow start Start: Pancreatic Cancer Cell Lines resistant_dev Development of Olaparib-Resistant Cell Lines start->resistant_dev treatment Treatment with This compound or Olaparib resistant_dev->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (PARP, γH2AX, etc.) treatment->western_blot ic50 Determine IC50 Values viability_assay->ic50 end End: Comparative Efficacy Data ic50->end pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis pathway_analysis->end

Caption: General experimental workflow for drug comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of this compound and Olaparib.

Generation of Olaparib-Resistant Pancreatic Cancer Cell Lines

This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.

  • Cell Culture:

    • Culture parental pancreatic cancer cell lines (e.g., Capan-1, BxPC-3) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Dose Escalation:

    • Initiate treatment of parental cells with a low concentration of Olaparib (e.g., the IC20 concentration).

    • Once the cells resume normal proliferation, passage them and increase the Olaparib concentration by approximately 1.5 to 2-fold.

    • Repeat this process of gradual dose escalation over several months.

    • Regularly assess cell viability to monitor the development of resistance.

  • Establishment of Resistant Line:

    • A stable Olaparib-resistant cell line is considered established when it can proliferate in a concentration of Olaparib that is significantly higher (e.g., >10-fold) than the IC50 of the parental line.

    • Maintain the resistant cell line in a medium containing a maintenance dose of Olaparib to preserve the resistant phenotype.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and is a common method for determining the cytotoxic effects of a compound.

  • Cell Seeding:

    • Seed pancreatic cancer cells (both parental and resistant strains) into 96-well plates at a density of 5,000 to 10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and Olaparib in the appropriate cell culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the modulation of signaling pathways involved in PARP inhibition and DNA damage response.

  • Protein Extraction:

    • Treat cells with this compound or Olaparib for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., PARP1, cleaved PARP1, γH2AX, RAD51, BRCA1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant promise as a next-generation PARP inhibitor for overcoming acquired resistance to Olaparib in pancreatic cancer. Its potent activity in cell lines with established Olaparib resistance mechanisms highlights its potential to address a critical unmet need in the treatment of this challenging disease. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel therapeutic agents in the field of pancreatic cancer research.

References

Next-Generation PARP Inhibitors: A Head-to-Head Comparison for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer therapy is being reshaped by the advent of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors. Moving beyond the first-generation agents, these novel molecules are engineered for enhanced selectivity, primarily targeting PARP1 while sparing PARP2. This targeted approach aims to widen the therapeutic window by reducing the hematological toxicities associated with dual PARP1/2 inhibition, thereby offering the potential for improved safety profiles, higher dosing, and more effective combination strategies. This guide provides a detailed head-to-head comparison of key next-generation PARP inhibitors, supported by preclinical experimental data to inform researchers, scientists, and drug development professionals.

The Rationale for PARP1 Selectivity

First-generation PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have demonstrated significant clinical success in treating cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] However, their inhibition of both PARP1 and PARP2 is linked to dose-limiting toxicities, particularly myelosuppression.[2] Preclinical and clinical evidence suggests that while PARP1 inhibition is sufficient for inducing synthetic lethality in HRR-deficient tumors, the co-inhibition of PARP2 is a primary driver of these adverse hematological effects.[3]

Next-generation PARP inhibitors are designed to selectively inhibit and trap PARP1, the predominant PARP enzyme involved in DNA damage repair.[4] This enhanced selectivity is hypothesized to uncouple the potent anti-tumor efficacy from the dose-limiting toxicities of their predecessors.[3] The improved safety profile may allow for more sustained target engagement at optimal doses and open new avenues for combination therapies with other DNA-damaging agents.[5]

Comparative Analysis of Preclinical Performance

This section provides a comparative overview of the preclinical data for several next-generation PARP inhibitors. The data is compiled from various preclinical studies and is intended to provide a relative measure of their potency, selectivity, and PARP trapping efficiency. Direct head-to-head studies across all compounds are limited, and thus, comparisons should be interpreted with consideration of the different experimental conditions.

Biochemical Potency and Selectivity

The inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the enzymatic activity of PARP1 and PARP2. The selectivity ratio (PARP2 IC50 / PARP1 IC50) indicates the preference of the inhibitor for PARP1 over PARP2. A higher ratio signifies greater selectivity for PARP1.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/2 Selectivity RatioReference
Saruparib (AZD5305) 1.55653~500-fold[6]
AZD9574 1.5>30 (in PARP1-/- cells)>20-fold (enzymatic)[4]
NMS-P118 ~9 (Kd)~1390 (Kd)~150-fold[7]
Senaparib (IMP4297) Potent PARP1/2 inhibitorPotent PARP1/2 inhibitorNot specified as PARP1-selective[3][8]
Stenoparib (2X-121) Dual PARP1/2 and Tankyrase 1/2 inhibitorDual PARP1/2 and Tankyrase 1/2 inhibitorNot PARP1-selective[9][10]
PARP Trapping Efficiency

PARP trapping, the stabilization of the PARP-DNA complex, is a critical mechanism of action for PARP inhibitors and is considered a key driver of their cytotoxicity.[11] Comparing the trapping potency of next-generation inhibitors is crucial for understanding their potential efficacy.

InhibitorPARP1 Trapping PotencyComparative NotesReference
Saruparib (AZD5305) Potent PARP1 trapperSelectively induces PARP1 trapping with no observed PARP2 trapping.[6]
AZD9574 Potent PARP1 trapperDemonstrates PARP1-selective trapping.[12][13]
NMS-P118 Effective PARP1 trapperPreclinical data suggests potent trapping activity.[4]
Senaparib (IMP4297) Induces a reasonable level of PARP trappingCharacterized as a potent PARP1/2 inhibitor with trapping ability.[14]
In Vitro and In Vivo Efficacy

Preclinical studies in cancer cell lines and animal models provide insights into the potential anti-tumor activity of these inhibitors.

InhibitorPreclinical ModelsKey FindingsReference
Saruparib (AZD5305) BRCA-mutant breast cancer PDX modelsSuperior antitumor activity compared to olaparib, with a higher complete response rate (75% vs 37%) and significantly longer median progression-free survival (>386 days vs 90 days).[15]
AZD9574 HRR-deficient breast, ovarian, and colon cancer cell lines; breast cancer CDX modelPotent single-agent efficacy. In combination with temozolomide, it extended survival in an orthotopic glioma model.[1][12][13]
NMS-P118 Breast and pancreatic cancer xenograft modelsDemonstrated high efficacy as a single agent and in combination with temozolomide.[4]
Senaparib (IMP4297) BRCA1/2 mutant tumor cell lines and xenograft modelsHighly cytotoxic to BRCA1/2 mutant cells and demonstrated good efficacy in vivo. Strong synergistic cytotoxicity with temozolomide.[14][16]
Stenoparib (2X-121) Advanced ovarian cancer (Phase 2)Showed extended clinical benefit in platinum-resistant and -refractory ovarian cancer.[17]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break PARP1_active PARP1 Activation DNA_SSB->PARP1_active PARylation PARylation PARP1_active->PARylation BER Base Excision Repair PARylation->BER DNA_Repair DNA Repaired BER->DNA_Repair DNA_SSB_cancer DNA Single-Strand Break PARP1_trapped PARP1 Trapping DNA_SSB_cancer->PARP1_trapped PARP_Inhibitor Next-Gen PARP Inhibitor (PARP1 Selective) PARP_Inhibitor->PARP1_trapped Inhibits PARP1 Prevents Dissociation Replication_Fork_Stall Replication Fork Stall PARP1_trapped->Replication_Fork_Stall DNA_DSB DNA Double-Strand Break Replication_Fork_Stall->DNA_DSB HRR_deficient Deficient Homologous Recombination Repair DNA_DSB->HRR_deficient Cell_Death Synthetic Lethality (Apoptosis) HRR_deficient->Cell_Death

Caption: PARP1 inhibition leads to synthetic lethality in HR-deficient cancer cells.

Experimental Workflow for PARP Trapping Assay

PARP_Trapping_Workflow start Start: Cell Culture treatment Treat with Next-Gen PARP Inhibitor (Varying Concentrations) start->treatment dna_damage Induce DNA Damage (e.g., with MMS) treatment->dna_damage cell_lysis Cell Lysis and Chromatin Fractionation dna_damage->cell_lysis western_blot Western Blot for PARP1 in Chromatin Fraction cell_lysis->western_blot quantification Quantify PARP1 Levels western_blot->quantification end End: Determine Trapping Potency quantification->end

Caption: Workflow for assessing the PARP1 trapping efficiency of inhibitors.

Detailed Experimental Protocols

Biochemical PARP1/PARP2 Inhibition Assay (Enzymatic Activity)

Objective: To determine the IC50 values of next-generation PARP inhibitors for PARP1 and PARP2 enzymatic activity.

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant PARP enzymes in the presence of a DNA activator. The amount of incorporated biotin (B1667282) is quantified using a colorimetric or chemiluminescent detection system.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1

  • Activated calf thymus DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (next-generation PARP inhibitors)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well plates (high-binding)

  • Plate reader

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In each well, add the PARP enzyme (either PARP1 or PARP2), activated DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate thoroughly.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP Trapping Assay (Chromatin Fractionation)

Objective: To quantify the ability of next-generation PARP inhibitors to trap PARP1 on chromatin in a cellular context.

Principle: Cells are treated with the PARP inhibitor, and DNA damage is induced to promote PARP1 recruitment to DNA. The cells are then fractionated to separate chromatin-bound proteins from soluble proteins. The amount of PARP1 in the chromatin fraction is quantified by Western blotting.

Materials:

  • Cancer cell line of interest (e.g., with known HRR status)

  • Cell culture medium and supplements

  • Test compounds (next-generation PARP inhibitors)

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

  • Subcellular protein fractionation kit for chromatin extraction

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24 hours).

  • In the final hour of treatment, add a low concentration of MMS to induce DNA damage.

  • Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to isolate the chromatin-bound protein fraction.

  • Determine the protein concentration of the chromatin fractions using a BCA assay.

  • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against PARP1.

  • Wash the membrane and probe with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control for the chromatin fraction.

  • Quantify the band intensities using densitometry software and normalize the PARP1 signal to the Histone H3 signal.

  • Plot the normalized PARP1 levels against the inhibitor concentration to determine the PARP trapping potency.

Conclusion

Next-generation PARP inhibitors represent a significant advancement in targeted cancer therapy, with the promise of improved efficacy and a more favorable safety profile. Their high selectivity for PARP1 is a key differentiator from the first-generation agents. The preclinical data for compounds like saruparib and AZD9574 are encouraging, demonstrating potent and selective PARP1 inhibition and trapping, leading to robust anti-tumor activity in relevant cancer models. As these and other next-generation inhibitors progress through clinical development, they hold the potential to expand the utility of PARP inhibition to a broader range of patients and in novel combination regimens. The experimental protocols provided herein offer a framework for the continued preclinical evaluation and head-to-head comparison of this exciting new class of anti-cancer drugs.

References

YCH1899: A Potent PARP Inhibitor Overcoming Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of YCH1899 with other PARP inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound is a novel and potent orally active inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2, with IC50 values of less than 0.001 nM for both enzymes.[1] This new-generation phthalazin-1(2H)-one derivative has demonstrated significant anti-proliferative activity, especially in cancer cells that have developed resistance to other PARP inhibitors like olaparib (B1684210) and talazoparib.[2][3][4] this compound's unique ability to maintain sensitivity in drug-resistant cells, including those with restored BRCA1/2 function or 53BP1 loss, positions it as a promising candidate for overcoming significant challenges in cancer therapy.[2][3]

Comparative Efficacy: this compound vs. Olaparib and Talazoparib

This compound has shown superior potency in various cancer cell lines, particularly those resistant to existing PARP inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound compared to olaparib and talazoparib.

Pancreatic Cancer Cell Lines
Cell LineDrugIC50 (nM)Notes
Capan-1This compound0.10Parental, BRCA2-mutant
Olaparib-Data not available in the same study
Talazoparib-Data not available in the same study
Capan-1/OPThis compound0.89Olaparib-resistant
Olaparib-Data not available in the same study
Talazoparib-Data not available in the same study
Capan-1/TPThis compound1.13Talazoparib-resistant
Olaparib-Data not available in the same study
Talazoparib-Data not available in the same study

Data for this compound from MedChemExpress.[1]

Breast Cancer and Other Cell Lines
Cell LineDrugIC50 (nM)BRCA Status
MDA-MB-436This compound0.52BRCA1 mutant
Olaparib4700BRCA1 mutant[5]
Talazoparib130BRCA1 mutant[5]
HCC1937This compound4.54BRCA1 mutant
Olaparib96000BRCA1 mutant[5]
Talazoparib10000BRCA1 mutant[5]
UWB1.289This compound0.02BRCA1 mutant
UWB1.289+BRCA1This compound0.34BRCA1 wild-type
V-C8This compound1.19BRCA2-deficient
HCT-15This compound44.24BRCA wild-type
V79This compound29.32BRCA wild-type

Data for this compound from MedChemExpress. Data for Olaparib and Talazoparib in MDA-MB-436 and HCC1937 from Keung et al., 2020.[5]

Experimental Protocols

The IC50 values for this compound were determined using a cell proliferation assay. While the specific, detailed protocol from the primary research publication was not accessible, a general and widely accepted methodology for such an assay is outlined below.

General Cell Proliferation Assay (e.g., MTT or SRB Assay)

1. Cell Seeding:

  • Cancer cell lines are harvested during their logarithmic growth phase.

  • Cells are counted and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • A stock solution of the test compound (e.g., this compound, olaparib, talazoparib) is prepared in a suitable solvent like DMSO.

  • Serial dilutions of the stock solution are made in complete culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest drug concentration wells.

  • Plates are incubated for a specified period (e.g., 72 hours or 7 days, depending on the cell line and drug).

3. Cell Viability Assessment:

  • For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • For SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B dye. The unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

4. Data Analysis:

  • The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability.

  • A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the drug concentration.

  • The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curve using non-linear regression analysis.

Mechanism of Action and Signaling Pathway

This compound functions as a PARP inhibitor, exploiting the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, particularly those with BRCA1 or BRCA2 mutations.

In normal cells, single-strand breaks (SSBs) in DNA are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in more lethal double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In BRCA-deficient cancer cells, the HR pathway is compromised. When a PARP inhibitor like this compound is introduced, the BER pathway is also inhibited. This leads to an accumulation of unrepaired SSBs, which in turn cause an increase in DSBs. With a deficient HR pathway, the cancer cells are unable to effectively repair these DSBs, leading to genomic instability and ultimately, cell death.

The diagram below illustrates this signaling pathway.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 In BRCA-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break (DSB) Replication->DSB leads to BRCA BRCA1/2 DSB->BRCA recruits HR_inactive Inactive HR DSB->HR_inactive HR Homologous Recombination (HR) HR->Cell_Survival leads to BRCA->HR activates Apoptosis Apoptosis This compound This compound This compound->PARP inhibits This compound->BER inhibition BRCA_mut Mutated BRCA1/2

Caption: Mechanism of action of this compound via PARP inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 values of a compound like this compound in cancer cell lines.

IC50_Workflow start Start cell_culture 1. Culture Cancer Cell Lines start->cell_culture seeding 2. Seed Cells into 96-well Plates cell_culture->seeding treatment 3. Treat with Serial Dilutions of this compound seeding->treatment incubation 4. Incubate for Specified Duration treatment->incubation viability_assay 5. Perform Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay read_plate 6. Measure Absorbance with Plate Reader viability_assay->read_plate data_analysis 7. Analyze Data and Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for IC50 value determination.

References

YCH1899: Benchmarking the Safety Profile of a Novel PARP Inhibitor Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors, which have demonstrated considerable efficacy in treating cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. While the clinical utility of established PARP inhibitors like olaparib, rucaparib, niraparib, and talazoparib (B560058) is well-documented, the emergence of novel agents such as YCH1899 necessitates a thorough evaluation of their safety profile in comparison to these older drugs. This compound, a phthalazin-1(2H)-one derivative, has shown promise in overcoming resistance to prior PARP inhibitors, making a comprehensive understanding of its safety paramount for its future clinical development.[1][2][3][4]

Currently, specific preclinical and clinical safety data for this compound are not publicly available. This guide, therefore, aims to provide a framework for benchmarking its anticipated safety profile by summarizing the known safety profiles of older PARP inhibitors, detailing the standard experimental protocols for safety assessment, and outlining the key signaling pathways involved.

Comparative Safety Profiles of Older PARP Inhibitors

The approved PARP inhibitors, while sharing a common mechanism of action, exhibit distinct safety profiles. The most common adverse events are hematological and gastrointestinal toxicities.

Table 1: Common Adverse Events (Grade ≥3) Associated with Older PARP Inhibitors

Adverse EventOlaparibRucaparibNiraparibTalazoparib
Hematological
Anemia10-25%19-25%25-34%39-54%
Neutropenia4-19%7-12%20-30%21-35%
Thrombocytopenia1-7%5-8%28-39%15-27%
Gastrointestinal
Nausea2-13%5-10%8-16%7-9%
Vomiting2-6%4-6%4-9%4-6%
Fatigue4-7%7-10%8-13%3-6%

Note: Percentages represent the approximate range of Grade ≥3 adverse events reported in key clinical trials. Actual rates may vary depending on the patient population and treatment setting.

Experimental Protocols for Safety Assessment

A comprehensive preclinical safety evaluation of a new PARP inhibitor like this compound would typically follow the International Council for Harmonisation (ICH) S9 guideline for nonclinical evaluation of anticancer pharmaceuticals.[1][2][3][4] Key experimental protocols include:

1. In Vitro Cytotoxicity Assays:

  • Methodology: A panel of cancer cell lines and normal human cell lines (e.g., hematopoietic progenitor cells, hepatocytes) are exposed to increasing concentrations of the PARP inhibitor. Cell viability is assessed using assays such as MTT or CellTiter-Glo.

  • Endpoint: Determination of the half-maximal inhibitory concentration (IC50) to assess the compound's potency and selectivity.

2. In Vivo Toxicology Studies:

  • Methodology: Rodent (e.g., rats) and non-rodent (e.g., dogs) species are administered the PARP inhibitor at various dose levels for a specified duration (e.g., 28 days).

  • Endpoints:

    • Clinical observations (e.g., changes in body weight, food consumption, and overall health).

    • Hematological analysis (complete blood counts).

    • Serum chemistry analysis (liver and kidney function tests).

    • Histopathological examination of major organs and tissues.

3. Hematological Toxicity Assessment:

  • Methodology: In vivo studies in rats or mice involve daily administration of the drug for at least 14 days. Blood samples are collected at multiple time points to perform complete blood counts, including red blood cell, white blood cell, and platelet counts.

  • Endpoint: Characterization of the dose-dependent effects on hematological parameters to identify the maximum tolerated dose (MTD) and dose-limiting toxicities.

4. Off-Target Kinase Inhibition Screening:

  • Methodology: The PARP inhibitor is screened against a large panel of kinases using in vitro enzymatic assays (e.g., radiometric assays or fluorescence-based assays).

  • Endpoint: Identification of any unintended inhibition of kinases, which can help predict potential off-target toxicities.

Signaling Pathways and Experimental Workflows

Mechanism of Action of PARP Inhibitors

PARP inhibitors exert their cytotoxic effects through the concept of synthetic lethality. In cells with deficient homologous recombination repair (HRR) pathways, PARP inhibition leads to the accumulation of DNA double-strand breaks, ultimately causing cell death.

PARP_Inhibitor_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits ber Base Excision Repair (BER) parp->ber activates ber->ssb repairs dsb Double-Strand Break (DSB) hr Homologous Recombination (HR) dsb->hr repaired by hr->dsb repairs ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 dsb2 DSB (unrepaired) ssb2->dsb2 leads to parpi PARP Inhibitor parp2->parpi inhibited by ber2 BER (inhibited) parp2->ber2 hr2 HR (deficient) dsb2->hr2 cannot be repaired apoptosis Apoptosis dsb2->apoptosis

Mechanism of action of PARP inhibitors.

Experimental Workflow for Preclinical Safety Assessment

The preclinical safety assessment of a novel PARP inhibitor follows a structured workflow to gather comprehensive toxicological data before advancing to clinical trials.

Preclinical_Safety_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start New PARP Inhibitor (this compound) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cytotoxicity Cytotoxicity Assays (Cancer vs. Normal Cells) in_vitro->cytotoxicity off_target Off-Target Screening (e.g., Kinase Panel) in_vitro->off_target rodent Rodent Toxicology (e.g., Rat) in_vivo->rodent non_rodent Non-Rodent Toxicology (e.g., Dog) in_vivo->non_rodent tox_report Toxicology Report ind Investigational New Drug (IND) Application tox_report->ind cytotoxicity->tox_report off_target->tox_report hematology Hematological Toxicity rodent->hematology non_rodent->hematology hematology->tox_report

Preclinical safety assessment workflow.

Future Directions for this compound

The full potential of this compound as a next-generation PARP inhibitor can only be realized with the public disclosure of comprehensive preclinical safety and toxicology data. Direct comparative studies with older PARP inhibitors under identical experimental conditions will be crucial to accurately benchmark its safety profile. Key areas of focus for future investigations should include a detailed characterization of its hematological toxicity, its potential for off-target kinase inhibition, and its long-term safety profile. As research progresses, a clearer picture of this compound's therapeutic index will emerge, guiding its path toward potential clinical application.

References

Revolutionizing Cancer Therapy: A Comparative Guide to YCH1899-Induced Synthetic Lethality

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of precision oncology, the principle of synthetic lethality has emerged as a powerful strategy to selectively target cancer cells while sparing their normal counterparts. At the forefront of this approach are inhibitors of poly(ADP-ribose) polymerase (PARP), which have shown remarkable efficacy in tumors with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. However, the development of resistance to existing PARP inhibitors presents a significant clinical challenge.

This guide provides a comprehensive validation of the mechanism of YCH1899, a next-generation, orally active PARP inhibitor, and objectively compares its performance against other PARP inhibitors and alternative synthetic lethality-based therapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details underlying protocols, and visualizes the complex biological pathways involved.

Overcoming Resistance: The this compound Advantage

This compound is a novel phthalazin-1(2H)-one derivative that has demonstrated potent and selective inhibitory activity against PARP enzymes.[1][2][3] A key differentiator of this compound is its pronounced efficacy in cancer cells that have acquired resistance to first-generation PARP inhibitors such as olaparib (B1684210) and talazoparib.[1][2][3] This is particularly evident in models where resistance is driven by the restoration of BRCA1/2 function or the loss of 53BP1, common mechanisms of acquired resistance in the clinic.[1][2][3]

Quantitative Performance Analysis

The superior potency of this compound in resistant settings is highlighted by its low nanomolar half-maximal inhibitory concentrations (IC50). The following tables summarize the in vitro efficacy of this compound in comparison to other PARP inhibitors and alternative synthetic lethality agents.

Table 1: Comparative Efficacy (IC50, nM) of PARP Inhibitors in Resistant Cancer Cell Lines

CompoundOlaparib-Resistant CellsTalazoparib-Resistant Cells
This compound 0.89 [2]1.13 [2]
Olaparib>1000>1000
Talazoparib>1000>1000

Table 2: Comparative Efficacy of Synthetic Lethality Inhibitors Across Different Pathways

Inhibitor ClassTargetRepresentative Compound(s)Typical IC50 Range (nM) in Sensitive LinesNotes
PARP Inhibitor PARP1/2 This compound 0.89 - 1.13 (in resistant lines) [2]Effective in models of acquired resistance to other PARPis.
PARP InhibitorPARP1/2Olaparib1 - 10Approved for various cancers with HRR deficiencies.
PARP InhibitorPARP1/2Talazoparib<1Potent PARP trapping activity.
ATR InhibitorATRCeralasertib (AZD6738)10 - 100Investigated in combination with PARP inhibitors to overcome resistance.
WEE1 InhibitorWEE1Adavosertib (AZD1775)20 - 200Shows promise in cancers with high replication stress, including some PARPi-resistant tumors.

Note: IC50 values can vary significantly based on the cell line and assay conditions. The data presented here are for comparative purposes and are derived from multiple sources.

The Mechanism of this compound-Induced Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. In cells with intact homologous recombination repair (HRR), the inhibition of PARP-mediated single-strand break (SSB) repair is not lethal, as the resulting double-strand breaks (DSBs) can be efficiently repaired by HRR. However, in cancer cells with deficient HRR (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death.

This compound, by potently inhibiting PARP, triggers this synthetic lethal cascade. Its ability to overcome resistance suggests a distinct interaction with the PARP enzyme or a differential impact on the DNA damage response (DDR) network, allowing it to remain effective even when cancer cells have partially restored their DNA repair capabilities.

PARP_Inhibition_Synthetic_Lethality cluster_DNA_Damage DNA Damage & Repair cluster_PARP_Pathway PARP-mediated Repair cluster_HRR_Pathway Homologous Recombination Repair (HRR) cluster_Cell_Fate Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP PARP DNA_Damage->PARP recruits DSB DNA Double-Strand Break (DSB) BRCA BRCA1/2 DSB->BRCA activates Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis in HRR-deficient cells (e.g., BRCA1/2 mutant) PARP->DSB Unrepaired SSBs lead to DSBs BER Base Excision Repair PARP->BER activates This compound This compound This compound->PARP inhibits Cell_Survival Cell Survival BER->Cell_Survival leads to HRR HRR Pathway BRCA->HRR mediates HRR->Cell_Survival leads to

Figure 1. Simplified signaling pathway of this compound-induced synthetic lethality.

Experimental Protocols

The following are generalized protocols for the key experiments used to validate the mechanism and efficacy of this compound. For specific details, refer to the primary literature.

In Vitro Cell Proliferation Assay (IC50 Determination)
  • Cell Culture: Cancer cell lines (including PARP inhibitor-sensitive and -resistant variants) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound, olaparib, talazoparib, or other comparators for a specified duration (typically 72-120 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and the IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression.

IC50_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Serial Dilutions of Inhibitors seed->treat incubate Incubate for 72-120 hours treat->incubate assay Assess Cell Viability (e.g., MTT) incubate->assay analyze Analyze Data and Calculate IC50 assay->analyze end End analyze->end Resistance_Mechanism cluster_Resistance Mechanisms of Acquired PARPi Resistance cluster_Inhibitors PARP Inhibitors cluster_Outcome Therapeutic Outcome BRCA_restoration BRCA1/2 Restoration Olaparib Olaparib/ Talazoparib BRCA_restoration->Olaparib leads to inefficacy of This compound This compound BRCA_restoration->this compound this compound is effective despite BP53_loss 53BP1 Loss BP53_loss->Olaparib leads to inefficacy of BP53_loss->this compound this compound is effective despite Resistance Drug Resistance Olaparib->Resistance Efficacy Maintained Efficacy This compound->Efficacy

References

Reproducibility of YCH1899 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, the experimental findings for the novel PARP inhibitor YCH1899, initially reported by Sun Y. et al. in the Journal of Medicinal Chemistry in 2023, have not been independently replicated in peer-reviewed literature. All available data originates from this single study. This guide provides a comprehensive overview of the initial findings, methodologies, and a comparison with established PARP inhibitors based on the data presented in the foundational paper. The lack of independent validation is a critical consideration for researchers and drug development professionals.

Executive Summary

This compound is presented as a next-generation, orally active poly(ADP-ribose) polymerase (PARP) inhibitor. The primary claim is its high efficacy in overcoming resistance to existing PARP inhibitors, such as olaparib (B1684210) and talazoparib (B560058), particularly in cancer cells that have developed resistance mechanisms like BRCA1/2 restoration or 53BP1 loss. While the initial results are promising, their broader applicability and robustness await independent verification.

Comparative Quantitative Data

The following tables summarize the key quantitative findings from the original study on this compound, comparing its in vitro efficacy against PARP inhibitor-resistant cancer cell lines with that of olaparib and talazoparib.

Table 1: In Vitro Anti-proliferative Activity (IC50, nM) in PARP Inhibitor-Resistant Cell Lines

Cell LineResistance MechanismThis compound (nM)Olaparib (nM)Talazoparib (nM)
Olaparib-ResistantNot specified in abstract0.89 >10,000>10,000
Talazoparib-ResistantNot specified in abstract1.13 >10,000>10,000

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the original publication, based on standard laboratory practices for these assays.

Cell Proliferation Assay (IC50 Determination)

This assay is used to measure the effectiveness of a compound in inhibiting cancer cell growth.

  • Cell Culture: PARP inhibitor-resistant cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound, olaparib, and talazoparib is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay. In this assay, a reagent is added to the wells, which is converted into a colored formazan (B1609692) product by metabolically active cells.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Animal (Xenograft) Models for In Vivo Antitumor Activity

These models are used to evaluate the efficacy of a drug in a living organism.

  • Animal Husbandry: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells. They are housed in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Cell Implantation: Human cancer cells resistant to olaparib and talazoparib are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound, olaparib, talazoparib).

  • Drug Administration: this compound and the comparator drugs are administered to the mice, typically orally (p.o.) or via intraperitoneal (i.p.) injection, at specified doses and schedules for a defined period.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Visualizations

Signaling Pathway of PARP Inhibition and Resistance

The following diagram illustrates the proposed mechanism of action of PARP inhibitors and how this compound is suggested to overcome resistance.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors cluster_2 Resistance & this compound Action DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activation PAR PARylation PARP1->PAR Trapped_PARP PARP Trapping PARP1->Trapped_PARP Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARPi PARP Inhibitor (e.g., Olaparib, Talazoparib) PARPi->PARP1 inhibition Replication_Fork Stalled Replication Fork Trapped_PARP->Replication_Fork DSB DNA Double-Strand Break Replication_Fork->DSB Cell_Death Cell Death in BRCA-deficient cells DSB->Cell_Death Resistance Resistance: BRCA1/2 Restoration 53BP1 Loss HR_Restoration Homologous Recombination Restoration Resistance->HR_Restoration Cell_Survival Cell Survival HR_Restoration->Cell_Survival This compound This compound This compound->DSB overcomes resistance and induces

Caption: Proposed mechanism of PARP inhibition and resistance overcome by this compound.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines the typical workflow for evaluating a novel PARP inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation start Start: Compound Synthesis enzymatic_assay PARP1/2 Enzymatic Assay start->enzymatic_assay cell_culture Culture of PARPi-resistant and sensitive cell lines enzymatic_assay->cell_culture proliferation_assay Cell Proliferation Assay (IC50 Determination) cell_culture->proliferation_assay xenograft_model Establishment of Cell-derived Xenograft Model proliferation_assay->xenograft_model Promising candidates move to in vivo testing drug_treatment Treatment with this compound and control drugs xenograft_model->drug_treatment monitoring Tumor Volume and Body Weight Monitoring drug_treatment->monitoring data_analysis Analysis of Antitumor Efficacy monitoring->data_analysis end End: Preclinical Data Package data_analysis->end

Caption: Standard preclinical workflow for the evaluation of a novel PARP inhibitor.

Safety Operating Guide

Standard Operating Procedure: Disposal of YCH1899 Waste Streams

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "YCH1899" is not a publicly registered chemical identifier. The following procedures are provided as a generalized framework for the safe disposal of a hypothetical laboratory chemical with assumed properties. This guide is based on established principles of chemical waste management. Researchers must always consult the specific Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of any chemical.

This document provides essential safety and logistical information for the proper management and disposal of waste streams containing the hypothetical compound this compound. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

Waste Identification and Segregation

Proper disposal begins with correct identification and segregation at the point of generation.[1][2] All personnel must treat unknown chemical wastes as hazardous.[3] Waste containing this compound must be segregated based on its physical state and chemical compatibility to prevent dangerous reactions.[4][5] Store incompatible waste streams separately, for instance, by using secondary containment.[6][7]

Table 1: this compound Waste Stream Segregation and Disposal Plan

Waste Stream ID Description Primary Hazards (Assumed) Container Type Disposal Route Required PPE
YCH-AQ-ACID Aqueous solutions containing this compound, pH < 5.5Corrosive (Acidic), Aquatic ToxicityHDPE Carboy, vented capNeutralize to pH 5.5-9.5 then drain dispose, or EHS Pickup.[8]Goggles, Lab Coat, Nitrile Gloves
YCH-AQ-BASE Aqueous solutions containing this compound, pH > 9.5Corrosive (Basic), Aquatic ToxicityHDPE CarboyNeutralize to pH 5.5-9.5 then drain dispose, or EHS Pickup.[8]Goggles, Lab Coat, Nitrile Gloves
YCH-ORG Organic solvents (non-halogenated) with this compoundFlammable, Organic ToxicitySafety Disposal CanEHS Hazardous Waste PickupGoggles, Lab Coat, Nitrile Gloves
YCH-SOL Solid this compound, contaminated lab supplies (gloves, wipes)Solid Toxic WasteDouble-bagged, sealed clear plastic bags.[6]EHS Hazardous Waste PickupGoggles, Lab Coat, Nitrile Gloves
YCH-SHARP Contaminated sharps (needles, pipettes, glass)Puncture Hazard, ToxicPuncture-resistant sharps containerEHS Hazardous Waste PickupGoggles, Lab Coat, Nitrile Gloves

Container Management and Labeling

All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.[4][6][7] Each container must be affixed with a hazardous waste tag as soon as waste is added.[3] The label must clearly state the words "Hazardous Waste," the full chemical names of all components, their approximate percentages, and associated hazards.[4][9] Store waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[4]

Experimental Protocol: Neutralization of Acidic Aqueous Waste (YCH-AQ-ACID)

This protocol details the in-lab neutralization of small quantities (<1 L) of acidic aqueous waste (pH < 5.5) that is hazardous only due to its corrosive characteristic.[10][11] If the waste has other hazardous properties (e.g., contains heavy metals), it must be disposed of via EHS pickup.[8][12]

Methodology:

  • Preparation: Don appropriate personal protective equipment (safety goggles, face shield, lab coat, acid-resistant gloves).[8] Perform all steps within a certified chemical fume hood.[8][10]

  • Dilution: Prepare a large beaker with a 10-fold volume of cold water. To manage heat generation, place this beaker in an ice bath.[8][10]

  • Acid Addition: Slowly and carefully add the acidic this compound waste (YCH-AQ-ACID) to the beaker of cold water while stirring gently. Never add water directly to concentrated acid.[10]

  • Neutralization: Prepare a 1M solution of a weak base, such as sodium bicarbonate, or use a dilute solution of sodium hydroxide. Slowly add the basic solution to the diluted acid waste while continuously stirring and monitoring the temperature.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the neutralizing agent in small increments until the pH is stabilized between 5.5 and 9.5.[8]

  • Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution may be discharged into the sanitary sewer, followed by a flush with at least 20 parts water.[8]

  • Documentation: Record the date, volume, and final pH of the neutralized waste in the laboratory waste log.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing this compound waste streams.

G Figure 1. This compound Waste Disposal Workflow A Generated this compound Waste B Identify Hazards & Properties (Corrosive, Flammable, Toxic?) A->B C Aqueous Waste (YCH-AQ-ACID / YCH-AQ-BASE) B->C Aqueous D Organic Solvent Waste (YCH-ORG) B->D Organic E Solid Waste (YCH-SOL) B->E Solid F Sharps Waste (YCH-SHARP) B->F Sharps G Corrosive Only? C->G K Collect for EHS Pickup (Label as Hazardous Waste) D->K E->K F->K H Follow Neutralization Protocol G->H Yes G->K No (Other Hazards) I pH 5.5 - 9.5? H->I J Drain Disposal with >20x Water I->J Yes I->K No

Figure 1. This compound Waste Disposal Workflow

References

Essential Safety and Handling Protocols for YCH1899

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for YCH1899 based on general laboratory safety principles for potent chemical compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to handle this substance with the utmost caution and to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before commencing any work.

This compound is a highly potent, orally active inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2, with IC50 values of less than 0.001 nM for both.[1][2] Due to its high potency and classification as a hazardous compound intended for research use only, stringent safety measures are imperative to prevent exposure to laboratory personnel. This guide outlines the essential PPE, operational procedures, and disposal plans for the safe handling of this compound.

Personal Protective Equipment (PPE) Summary

The selection of appropriate PPE is the final and critical barrier against exposure to hazardous chemicals.[3] For handling this compound, the following PPE is mandatory and should be selected based on the specific laboratory procedures being performed.

Activity Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Receiving & Unpacking Double Nitrile GlovesSafety Glasses with Side ShieldsNot generally requiredLab Coat
Weighing & Aliquoting (Solid Form) Double Nitrile GlovesChemical Splash Goggles or Face ShieldN95 or higher respiratorDisposable Gown over Lab Coat
Solution Preparation & Handling Double Nitrile GlovesChemical Splash GogglesNot required if handled in a certified chemical fume hoodLab Coat
In Vitro/In Vivo Experiments Double Nitrile GlovesSafety Glasses with Side ShieldsNot generally requiredLab Coat
Waste Disposal Double Nitrile GlovesChemical Splash GogglesNot generally requiredLab Coat
Spill Cleanup Heavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant disposable coveralls

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear a lab coat and single-use nitrile gloves.

  • The vial containing this compound should be immediately transferred to its designated secure storage location.

  • This compound is a solid that should be stored at -20°C.[1]

  • Maintain an accurate inventory of the compound.

2. Weighing and Solution Preparation:

  • All handling of solid this compound must be conducted within a certified chemical fume hood or a containment device such as a glove box to minimize inhalation risk.

  • Wear double nitrile gloves, a disposable gown over a lab coat, and chemical splash goggles. An N95 respirator is recommended as an additional precaution against aerosol inhalation.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • This compound is soluble in DMSO.[1] Prepare solutions in a chemical fume hood.

3. Experimental Use:

  • When handling solutions of this compound, always wear a lab coat and nitrile gloves. Safety glasses are required at a minimum, with chemical splash goggles being preferable.

  • Conduct all procedures that may generate aerosols, such as vortexing or sonicating, within a chemical fume hood.

  • Avoid skin contact and ingestion. Do not eat, drink, or smoke in the laboratory.[4][5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated gloves, weighing boats, and other disposable materials. Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant waste container. Do not mix with other waste streams unless specifically approved by your institution's EHS department.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Receive this compound storage Store at -20°C start->storage Inspect Package ppe_weigh Don PPE: - Double Gloves - Gown - Goggles - Respirator (recommended) storage->ppe_weigh weigh Weigh Solid in Fume Hood ppe_weigh->weigh dissolve Dissolve in DMSO in Fume Hood weigh->dissolve ppe_exp Don PPE: - Lab Coat - Gloves - Safety Glasses dissolve->ppe_exp experiment Perform In Vitro / In Vivo Experiment ppe_exp->experiment collect_waste Collect Contaminated Waste (Solid, Liquid, Sharps) experiment->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.